9,13-Epidioxy-8(14)-abieten-18-oic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C20H30O4 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(1S,2S,6R,7R,12S)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19+,20-/m0/s1 |
Clave InChI |
OOHFJWCHEFCJDC-ZMHJYQQXSA-N |
SMILES isomérico |
CC(C)[C@@]12CC[C@@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2 |
SMILES canónico |
CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2 |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling 9,13-Epidioxy-8(14)-abieten-18-oic Acid: A Technical Guide to Its Natural Sources and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,13-Epidioxy-8(14)-abieten-18-oic acid, a diterpenoid of the abietane (B96969) class, has emerged as a compound of significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth analysis of its known biological effects, including its anti-inflammatory, antitumor-promoting, and allelopathic properties. Particular emphasis is placed on elucidating the molecular mechanisms underlying its bioactivity, with a focus on relevant signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources
This compound has been isolated from a variety of coniferous trees, highlighting the rich chemical diversity of this plant family. The primary documented natural sources are presented in Table 1.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part |
| Abies holophylla | Pinaceae | Trunk |
| Picea glehni | Pinaceae | Stem Bark |
| Pinus densiflora | Pinaceae | Needles |
| Podocarpus caryophyllus | Podocarpaceae | Heartwood |
| Podocarpus cyrtonema | Podocarpaceae | Heartwood |
| Podocarpus macrophyllus | Podocarpaceae | Heartwood |
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following protocols are based on methodologies described in the scientific literature.
General Extraction Procedure
A generalized workflow for the extraction of this compound is depicted in Figure 1.
Figure 1: General workflow for the initial extraction of this compound.
Detailed Protocol for Isolation from Pinus densiflora Needles
This protocol is adapted from studies on the allelopathic substances found in red pine needles.
-
Extraction:
-
Air-dried needles of Pinus densiflora are finely ground.
-
The powdered material is extracted with aqueous methanol (e.g., 80% MeOH) at room temperature for an extended period (e.g., 48 hours), followed by filtration.
-
The filtrate is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
-
Chromatographic Purification:
-
The ethyl acetate fraction, which typically contains the target compound, is subjected to silica (B1680970) gel column chromatography.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the desired compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Detailed Protocol for Isolation from Abies holophylla Trunk
This protocol is based on the isolation of diterpenes from the trunk of Abies holophylla.
-
Extraction:
-
The dried and chipped trunk wood of Abies holophylla is extracted with methanol (MeOH) at room temperature.
-
The methanolic extract is concentrated in vacuo.
-
-
Solvent Partitioning:
-
The concentrated extract is suspended in water and partitioned successively with dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
-
Chromatographic Purification:
-
The CH₂Cl₂ and EtOAc fractions are typically combined and subjected to column chromatography over silica gel.
-
Elution is performed with a solvent gradient, commonly a mixture of chloroform (B151607) and methanol.
-
Further purification of the fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by final purification using preparative HPLC.
-
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and antitumor-promoting effects being the most prominent.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been demonstrated through its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Bioassay | IC₅₀ (µM) | Reference |
| Murine Microglia BV2 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 57.3 ± 0.2 | [1] |
The inhibition of NO production is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. The expression of iNOS is primarily regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). While direct studies on the effect of this compound on these pathways are limited, the established role of these pathways in LPS-induced iNOS expression suggests a likely mechanism of action.
Figure 2: Postulated anti-inflammatory signaling pathway of this compound.
Antitumor-Promoting Activity
This compound has demonstrated potent inhibitory effects on the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1] This assay is a common in vitro model for identifying potential cancer chemopreventive agents. The inhibition of EBV-EA activation suggests that this compound may interfere with signaling pathways involved in tumor promotion.
Experimental Protocol: Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
-
Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Induction of EBV-EA: The cells are treated with a tumor promoter, typically TPA, to induce the lytic cycle of EBV, leading to the expression of early antigens.
-
Treatment with Test Compound: this compound is added to the cell culture simultaneously with or prior to the addition of TPA.
-
Immunofluorescence Staining: After a suitable incubation period (e.g., 48 hours), the cells are harvested, smeared on slides, and fixed. The expression of EBV-EA is detected by indirect immunofluorescence using high-titer EBV-EA-positive human serum followed by a fluorescein-conjugated anti-human IgG antibody.
-
Quantification: The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory activity of the compound is calculated relative to the control group treated with TPA alone.
Allelopathic Activity
Allelopathy is the chemical inhibition of one plant by another. This compound has been identified as a key allelopathic substance in the needles of Pinus densiflora. It has been shown to inhibit the root and shoot growth of various plant species.
Table 3: Allelopathic Activity of this compound
| Test Plant Species | Effect |
| Cress (Lepidium sativum) | Inhibition of root and shoot growth |
| Barnyard grass (Echinochloa crus-galli) | Inhibition of root and shoot growth |
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation. Its presence in several coniferous species makes it an accessible target for natural product chemists. The detailed protocols provided in this guide for its isolation and the evaluation of its bioactivities offer a solid foundation for future research. Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial in unlocking its full therapeutic potential, particularly in the areas of anti-inflammatory and cancer chemopreventive drug development. Further studies are encouraged to explore its mechanism of action in greater detail and to evaluate its efficacy and safety in preclinical and clinical settings.
References
Unveiling the Bioactive Potential of 9,13-Epidioxy-8(14)-abieten-18-oic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities of the diterpenoid 9,13-Epidioxy-8(14)-abieten-18-oic acid, a natural compound isolated from various plant sources, including the trunk of Abies holophylla and the needles of red pine (Pinus densiflora). This document, intended for researchers, scientists, and drug development professionals, consolidates the current scientific knowledge on its anti-inflammatory, antitumor-promoting, and allelopathic properties.
Core Biological Activities
This compound has demonstrated a range of biological effects in preclinical studies. These activities are summarized below, with detailed experimental data and protocols provided in the subsequent sections.
Table 1: Summary of Quantitative Data on the Biological Activities of this compound
| Biological Activity | Assay System | Key Parameter | Result | Reference |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated murine microglia (BV2 cells) | Inhibition of Nitric Oxide (NO) Production | IC₅₀: 57.3 ± 0.2 µM | |
| Antitumor-promoting | Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay | Inhibition of TPA-induced EBV-EA Activation | Potent Inhibitory Effects | |
| Allelopathic | Cress (Lepidium sativum) and Barnyard Grass (Echinochloa crus-galli) Seedling Growth | Inhibition of Root and Shoot Growth | Effective at concentrations > 0.1 mM |
In-Depth Experimental Protocols
To facilitate further research and validation, the detailed methodologies for the key experiments cited are outlined below.
Anti-inflammatory Activity Assessment
Objective: To determine the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglial cells.
Experimental Workflow:
Figure 1: Workflow for Assessing Anti-inflammatory Activity.
Detailed Protocol:
-
Cell Culture: Murine microglia BV2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and NO production.
-
Nitric Oxide Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. Briefly, an equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-treated control cells. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, is then determined.
Antitumor-Promoting Activity Assessment
Objective: To evaluate the ability of this compound to inhibit tumor promoter-induced Epstein-Barr virus early antigen (EBV-EA) activation.
Experimental Workflow:
Figure 2: Workflow for Assessing Antitumor-Promoting Activity.
Detailed Protocol:
-
Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in RPMI 1640 medium supplemented with 10% FBS.
-
Induction and Treatment: The cells are incubated with the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce the expression of EBV-EA. Concurrently, the cells are treated with various concentrations of this compound.
-
EBV-EA Detection: After a 48-hour incubation period, the cells are harvested, washed, and smeared onto glass slides. The smears are then fixed with acetone. Indirect immunofluorescence staining is performed using monoclonal or polyclonal antibodies specific for EBV-EA, followed by a fluorescein-conjugated secondary antibody.
-
Data Analysis: The percentage of EBV-EA positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory activity of the compound is calculated based on the reduction in the percentage of EBV-EA positive cells compared to the control group treated with TPA alone.
Allelopathic Activity Bioassay
Objective: To assess the phytotoxic effects of this compound on the germination and seedling growth of indicator plant species.
Experimental Workflow:
Figure 3: Workflow for Allelopathic Activity Bioassay.
Detailed Protocol:
-
Bioassay Setup: Seeds of test plants such as cress (Lepidium sativum) and barnyard grass (Echinochloa crus-galli) are surface-sterilized. A specified number of seeds are placed on filter paper in sterile Petri dishes.
-
Treatment: The filter paper is moistened with a solution of this compound at various concentrations (e.g., starting from 0.1 mM). A control group is treated with the solvent used to dissolve the compound.
-
Incubation: The Petri dishes are sealed and incubated in a growth chamber with controlled temperature, light, and humidity for a defined period (e.g., 72 hours).
-
Measurement and Data Analysis: After the incubation period, the root and shoot lengths of the seedlings are measured. The percentage of inhibition for each concentration is calculated by comparing the mean root and shoot lengths of the treated seedlings with those of the control group.
Potential Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by this compound are still under investigation, its structural similarity to other abietane (B96969) diterpenoids, such as abietic acid, suggests potential mechanisms.
Hypothesized Anti-inflammatory Signaling Pathway:
Figure 4: Hypothesized Inhibition of the NF-κB Pathway.
It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In response to LPS, the Toll-like receptor 4 (TLR4) is activated, leading to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. By inhibiting NF-κB activation, this compound could suppress iNOS expression and consequently reduce NO production. Further research is required to confirm this proposed mechanism.
Conclusion and Future Directions
This compound is a promising natural product with multifaceted biological activities. The data presented in this guide highlight its potential as a lead compound for the development of novel anti-inflammatory and cancer chemopreventive agents, as well as its relevance in the study of plant-plant interactions. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its various biological effects, as well as evaluating its efficacy and safety in in vivo models.
An In-depth Technical Guide to the Discovery and Isolation of 9,13-Epidioxy-8(14)-abieten-18-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological characterization of the abietane (B96969) diterpenoid, 9,13-Epidioxy-8(14)-abieten-18-oic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural product.
Introduction
This compound is a naturally occurring diterpenoid that has been isolated from various coniferous plant species. Its unique endoperoxide bridge within the abietane skeleton has drawn interest for its potential biological activities. This guide will detail the known sources of this compound, outline the experimental procedures for its isolation and characterization, and summarize its reported biological effects and potential mechanisms of action.
Discovery and Natural Sources
This compound has been identified as a constituent of several species of pine, fir, and spruce. Its discovery is linked to phytochemical investigations of these plants.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference |
| Abies holophylla | Pinaceae | Trunk | [1] |
| Pinus densiflora | Pinaceae | Needles | [2] |
| Picea glehni | Pinaceae | Stem Bark | [3] |
| Podocarpus macrophyllus | Podocarpaceae | Heartwood | |
| Podocarpus cyrtonema | Podocarpaceae | Heartwood | [4] |
Experimental Protocols: Isolation and Purification
The isolation of this compound typically involves extraction from dried and powdered plant material followed by chromatographic separation. The following is a generalized protocol based on methodologies reported in the literature.
General Extraction and Fractionation Workflow
Caption: Generalized workflow for the isolation of this compound.
Detailed Methodologies
Plant Material Preparation: Dried and powdered plant material (e.g., trunk wood, needles) is the starting point for extraction.
Extraction: The powdered plant material is typically extracted with methanol (MeOH) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction. The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning: The crude methanol extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol. This compound is typically found in the ethyl acetate fraction.
Chromatographic Purification: The bioactive ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is commonly employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
Physicochemical and Spectroscopic Data
The structure of this compound is confirmed through various spectroscopic techniques.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₄ |
| Molecular Weight | 334.45 g/mol |
| Appearance | White powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][5] |
Table 3: Spectroscopic Data (Reported for Abietane Diterpenes)
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to methyl groups, methylene (B1212753) protons, and olefinic protons characteristic of the abietane skeleton. |
| ¹³C NMR | Resonances for carbonyl carbon, olefinic carbons, carbons bearing oxygen, and aliphatic carbons consistent with the proposed structure. |
| Mass Spectrometry (MS) | Molecular ion peak [M]+ and fragmentation patterns consistent with the structure of this compound. |
Note: While specific spectral data for this compound is not fully detailed in the readily available public literature, the data for related abietane diterpenoids strongly supports the structural elucidation through these methods.[6][7][8]
Biological Activities and Potential Signaling Pathways
Preliminary studies have indicated that this compound possesses anti-inflammatory, anti-tumor promoting, and allelopathic properties.
Table 4: Reported Biological Activities
| Activity | Assay | Results | Reference |
| Anti-inflammatory | Inhibition of NO production in LPS-stimulated murine microglia BV2 cells | IC₅₀ = 57.3 ± 0.2 µM | [2] |
| Anti-tumor Promoting | Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA | Potent inhibitory effects | [3] |
| Allelopathic | Inhibition of root and shoot growth of cress and Echinochloa crus-galli seedlings | Active at concentrations > 0.1 mM | [5] |
Potential Anti-inflammatory Signaling Pathway
Diterpenoids are known to exert their anti-inflammatory effects through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific mechanism for this compound has not been fully elucidated, a plausible pathway based on related compounds is proposed below.
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Potential Anti-Tumor Promoting Signaling Pathway (Inhibition of EBV-EA Activation)
The tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is known to activate Protein Kinase C (PKC), which in turn can trigger signaling cascades, including the MAPK pathway, leading to the activation of the Epstein-Barr virus lytic cycle. The inhibitory effect of this compound may involve the interruption of this cascade.
Caption: Proposed mechanism of EBV-EA activation inhibition.
Conclusion and Future Directions
This compound represents a promising natural product with demonstrated anti-inflammatory and anti-tumor-promoting activities. Further research is warranted to fully elucidate its specific molecular targets and mechanisms of action. The development of more efficient and scalable isolation or synthetic routes will be crucial for advancing this compound into preclinical and clinical studies. Its potential as a lead compound for the development of novel therapeutics in inflammatory diseases and cancer chemoprevention merits continued investigation.
References
- 1. Diterpenes from the Trunk of Abies holophylla and Their Potential Neuroprotective and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid | CAS:116499-73-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | Terpenoids | 5309-35-3 | Invivochem [invivochem.com]
- 5. This compound | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1H and 13C NMR spectral assignments of some natural abietane diterpenoids | Scilit [scilit.com]
A Comprehensive Technical Guide to 9,13-Epidioxy-8(14)-abieten-18-oic Acid: Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,13-Epidioxy-8(14)-abieten-18-oic acid is a naturally occurring diterpenoid that has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside a detailed examination of its anti-inflammatory, anti-tumor-promoting, and allelopathic effects. This document summarizes key quantitative data, presents detailed experimental protocols for the cited biological assays, and visualizes the implicated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Chemical and Physical Properties
This compound is a diterpenoid compound, meaning it is derived from four isoprene (B109036) units. It exists as different stereoisomers, primarily the 9α,13α- and 9α,13β- forms, which may exhibit distinct biological activities. The compound is typically isolated as a powder.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₄ | [2] |
| Molecular Weight | 334.45 g/mol | [2] |
| CAS Number | 5309-35-3 | [1] |
| Physical Description | Powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| Storage | Store protected from air and light, refrigerate or freeze (2-8 °C). | [1] |
Biological Activities and Mechanisms of Action
This diterpenoid has demonstrated a range of biological effects, including anti-inflammatory, anti-tumor-promoting, and allelopathic activities.
Anti-inflammatory Activity
The 9,13β-Epidioxy-8(14)-abieten-18-oic acid isomer has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[3] In a study using lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells, the compound exhibited a moderate inhibitory effect on NO levels.[3]
Table 2: In Vitro Anti-inflammatory Activity of 9,13β-Epidioxy-8(14)-abieten-18-oic acid
| Assay | Cell Line | Stimulant | Endpoint | IC₅₀ Value |
| Nitric Oxide Production | Murine Microglia BV2 | LPS | NO level inhibition | 57.3 ± 0.2 µM |
The anti-inflammatory mechanism of similar diterpenoids has been suggested to involve the modulation of key signaling pathways such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.[4] LPS stimulation of microglial cells typically leads to the activation of these pathways, resulting in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. By inhibiting these pathways, this compound can effectively reduce the inflammatory response.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Assessing the effects of allelopathic properties of organic mulches on liverwort control in container-grown ornamentals [frontiersin.org]
- 4. mdpi.com [mdpi.com]
The Allelopathic Potential of 9,13-Epidioxy-8(14)-abieten-18-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,13-Epidioxy-8(14)-abieten-18-oic acid, a diterpenoid primarily isolated from red pine (Pinus densiflora), has demonstrated significant allelopathic potential, positioning it as a compound of interest for the development of natural herbicides and plant growth regulators. This technical guide provides a comprehensive overview of its known allelopathic activities, supported by available quantitative data, detailed experimental protocols for its isolation and bioassays, and a hypothesized signaling pathway for its mode of action. The information is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, weed science, and the development of novel agrochemicals.
Introduction
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. This compound has been identified as a potent allelochemical. It is a major inhibitory substance found in the needles of red pine (Pinus densiflora) and is believed to contribute significantly to the allelopathic nature of this tree.[1] The compound has also been isolated from other plant species, including Podocarpus macrophyllus, Podocarpus cyrtonema, and Picea glehni. Beyond its allelopathic effects, this abietane (B96969) diterpene has also been noted for its anti-inflammatory and potential antitumor-promoting properties.
Quantitative Allelopathic Data
The primary allelopathic effect of this compound is the inhibition of seedling growth. The following table summarizes the available quantitative data on its activity against cress (Lepidium sativum) and barnyard grass (Echinochloa crus-galli).
| Test Species | Parameter | Concentration | Inhibition | Reference |
| Cress (Lepidium sativum) | Root & Shoot Growth | > 0.1 mM | Significant Inhibition | [1] |
| Echinochloa crus-galli | Root & Shoot Growth | > 0.1 mM | Significant Inhibition | [1] |
| Red Pine (Pinus densiflora) | Endogenous Concentration | Not Applicable | 0.13 mmol/kg in needles | [1] |
Experimental Protocols
Isolation and Purification of this compound from Red Pine Needles
The following protocol is a generalized procedure based on methods for isolating diterpenoids from plant material.
-
Extraction:
-
Air-dried and powdered red pine needles are extracted with an aqueous methanol (B129727) solution at room temperature.
-
The extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, which typically contains diterpenoids, is collected.
-
-
Chromatographic Purification:
-
The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography.
-
The column is eluted with a gradient of hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions showing the presence of the target compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC).
-
-
Structure Elucidation:
-
The purified compound is identified and its structure confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Workflow for the isolation and identification of this compound.
Allelopathy Bioassay
This protocol outlines a standard laboratory bioassay to evaluate the allelopathic effects of this compound on the germination and seedling growth of cress and Echinochloa crus-galli.
-
Preparation of Test Solutions:
-
A stock solution of the purified compound is prepared in a suitable solvent (e.g., DMSO or acetone).
-
Serial dilutions are made to obtain a range of test concentrations (e.g., 0.01, 0.1, 1.0, 10 mM).
-
A control solution containing the same concentration of the solvent is also prepared.
-
-
Bioassay Setup:
-
Seeds of the test plants are surface-sterilized.
-
Petri dishes are lined with filter paper.
-
Aliquots of the test and control solutions are applied to the filter paper, and the solvent is allowed to evaporate.
-
A specific number of seeds are placed in each Petri dish.
-
-
Incubation:
-
The Petri dishes are sealed and incubated in a growth chamber under controlled conditions of temperature and light.
-
-
Data Collection and Analysis:
-
After a set incubation period (e.g., 48-72 hours), the germination percentage is recorded.
-
The root and shoot lengths of the seedlings are measured.
-
The percentage of inhibition is calculated relative to the control.
-
Statistical analysis is performed to determine the significance of the inhibitory effects.
-
Caption: Experimental workflow for the allelopathy bioassay.
Hypothesized Signaling Pathway
The precise molecular mechanism and signaling pathways through which this compound exerts its allelopathic effects are not yet fully elucidated. However, based on the known activities of other diterpenoids and allelochemicals, a plausible hypothesis involves the disruption of hormonal balance and the induction of oxidative stress.
Abietane diterpenoids have been shown to interfere with plant defense pathways. It is hypothesized that this compound may be perceived by plant cells, leading to the generation of reactive oxygen species (ROS). This oxidative burst can, in turn, disrupt cellular processes, including cell division and elongation, which are fundamental to root and shoot growth. Furthermore, the compound may interfere with the signaling of growth-promoting hormones like auxins and gibberellins, or promote the synthesis of inhibitory hormones such as abscisic acid (ABA), leading to the observed growth inhibition.
Caption: Hypothesized signaling pathway for the allelopathic action of the compound.
Conclusion and Future Directions
This compound is a promising allelochemical with demonstrated inhibitory effects on the growth of several plant species. The data presented in this guide provide a solid foundation for further research into its potential as a natural herbicide. Future studies should focus on:
-
Dose-Response Studies: Establishing detailed dose-response curves for a wider range of weed and crop species to determine its selectivity.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways involved in its allelopathic activity.
-
Field Trials: Evaluating its efficacy under field conditions to assess its practical applicability in agriculture.
-
Formulation Development: Developing stable and effective formulations for its application as a bioherbicide.
By addressing these research areas, the full potential of this compound as a valuable tool in sustainable agriculture can be realized.
References
The Anti-Inflammatory Properties of Abietane Diterpenoids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abietane (B96969) diterpenoids, a large and structurally diverse class of natural products, have garnered significant attention for their potent anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for evaluating the anti-inflammatory effects of these compounds. The primary molecular targets for many abietane diterpenoids include key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as pro-inflammatory enzymes like cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS). This guide aims to serve as a comprehensive resource for researchers in the fields of pharmacology, natural product chemistry, and drug discovery who are investigating the therapeutic potential of abietane diterpenoids for inflammatory disorders.
Introduction to Abietane Diterpenoids and their Anti-inflammatory Potential
Abietane diterpenoids are a class of organic compounds derived from abietane, a tetracyclic hydrocarbon. They are widely distributed in the plant kingdom, particularly in species of the families Lamiaceae, Cupressaceae, and Pinaceae.[1][2][3] Structurally, they are characterized by a 6-6-6 tricyclic ring system with a variety of oxygen-containing functional groups, which contribute to their diverse biological activities. Among these, the anti-inflammatory effects of abietane diterpenoids are particularly noteworthy and have been the subject of extensive research.
Compounds such as carnosol (B190744), triptolide, and others isolated from medicinal plants have demonstrated significant inhibitory effects on key inflammatory mediators.[4][5][6] Their mechanisms of action are often multifactorial, targeting multiple nodes within the complex inflammatory cascade. This multi-target approach is a promising strategy for the development of novel anti-inflammatory therapeutics with potentially improved efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of abietane diterpenoids are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The most well-documented mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes.[7][8]
Several abietane diterpenoids have been shown to inhibit NF-κB activation at various points in this pathway. For instance, carnosol has been reported to suppress NF-κB activation by inhibiting IκB kinase (IKK) activity, which in turn prevents the phosphorylation and degradation of IκBα.[9] Triptolide has been shown to inhibit NF-κB transcriptional activation in the nucleus, even after it has bound to DNA.[6]
Below is a diagram illustrating the NF-κB signaling pathway and the points of intervention by abietane diterpenoids.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another critical set of pathways involved in the inflammatory response. The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[10] Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.
Abietane diterpenoids, including carnosol and triptolide, have been shown to inhibit the activation of MAPK pathways.[4][5] For example, carnosol can inhibit the LPS-induced phosphorylation of p38 and p44/42 MAPK (ERK1/2).[9] Triptolide has been observed to decrease the expression of phosphorylated JNK and ERK.[5]
The following diagram illustrates the MAPK signaling pathways and the inhibitory effects of abietane diterpenoids.
References
- 1. ptglab.com [ptglab.com]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. nanostring.com [nanostring.com]
- 4. benchchem.com [benchchem.com]
- 5. bowdish.ca [bowdish.ca]
- 6. inotiv.com [inotiv.com]
- 7. benchchem.com [benchchem.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. 4.4. Nitric Oxide (NO) Assay [bio-protocol.org]
- 10. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
Unlocking Nature's Arsenal: A Technical Guide to the Antitumor-Promoting Activity of Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the most promising candidates are diterpenoids, a large and structurally diverse class of organic compounds derived from plants and fungi.[1] Exhibiting a wide range of biological activities, numerous diterpenoids have demonstrated significant antitumor-promoting effects by modulating key signaling pathways that govern cancer cell proliferation, survival, and metastasis.[2][3] This in-depth technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to the antitumor-promoting activity of diterpenoids, serving as a vital resource for researchers and professionals in the field of drug discovery and development.
Quantitative Assessment of Diterpenoid Cytotoxicity
The antitumor-promoting potential of a diverse array of diterpenoids has been quantitatively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following tables summarize the cytotoxic activities of several classes of diterpenoids.
Table 1: Cytotoxic Activity of Abietane, Clerodane, and Labdane Diterpenoids
| Diterpenoid | Diterpenoid Type | Cancer Cell Line | IC50 Value (µM) |
| Tanshinone I | Abietane | Human endometrial cancer (HEC-1-A) | 20[4] |
| 7α-acetoxyroyleanone | Abietane | Not Specified | 4.7[4] |
| Carnosic acid | Abietane | Human non-small cell lung carcinoma (A-549) | Concentration-dependent inhibition[4] |
| Casearlucin A | Clerodane | Human liver cancer (HepG2) | Not specified, but most active of tested compounds[5] |
| Casearlucin A | Clerodane | Human lung cancer (A549) | Not specified, but showed activity[5] |
| Casearlucin A | Clerodane | Human cervical cancer (HeLa) | Not specified, but showed activity[5] |
| Yunnancoronarin A | Labdane | Human gastric carcinoma (SGC-7901) | 6.21 µg/mL[4] |
| Yunnancoronarin A | Labdane | Human cervical cancer (HeLa) | 6.58 µg/mL[4] |
| Hedyforrestin C | Labdane | Human gastric carcinoma (SGC-7901) | 7.29 µg/mL[4] |
| Hedylongnoid C | Labdane | Human gastric carcinoma (SGC-7901) | 8.74 µg/mL[4] |
| Uasdlabdane D | ent-Labdane | Human cervical cancer (HeLa) | 19[4] |
| Uasdlabdane D | ent-Labdane | Human lung cancer (A549) | 23[4] |
| Uasdlabdane D | ent-Labdane | Human breast cancer (T-47D) | 24[4] |
Table 2: Cytotoxic Activity of Daphnane, Jatrophane, and Lathyrane Diterpenoids
| Diterpenoid | Diterpenoid Type | Cancer Cell Line | IC50 Value (µM) |
| Daphgenkin A | Daphnane | Human colon cancer (SW620) | 3.0 |
| Daphgenkin A | Daphnane | Human colon cancer (RKO) | 6.5 |
| Genkwanine D | Daphnane | Human lung cancer (A549) | 0.79 - 8.00[6] |
| Jatrogossone D | Jatrophane | Human colon cancer (RKO) | 2.6[7] |
| Jatrogossone D | Jatrophane | Human colon cancer (LOVO) | Not specified, but showed activity[7] |
| Jatrophane Diterpenoid (Compound 11) | Jatrophane | Multidrug-resistant human lung cancer (NCI-H460/R) | FAR = 3.0 at 20 µM[8] |
| Jatrophane Diterpenoid (Compound 12) | Jatrophane | Multidrug-resistant human lung cancer (NCI-H460/R) | FAR = 3.2 at 20 µM[8] |
| Lathyrane Diterpenoid (Compound 40) | Lathyrane | Adriamycin-resistant human liver cancer (HepG2/ADR) | RF = 3.3 at 10 µM[8] |
| Lathyrane Diterpenoid (Compound 40) | Lathyrane | 5-FU-resistant human colon cancer (HCT-15/5-FU) | RF = 5.8 at 10 µM[8] |
Table 3: Cytotoxic Activity of Other Diterpenoid Types
| Diterpenoid | Diterpenoid Type | Cancer Cell Line | IC50 Value (µM) |
| DANPT | Tigliane | Human melanoma (A375) | 15.37 |
| DANPT | Tigliane | Human melanoma (HMCB) | 15.62 |
| Graveospene A | Kaurane | Human lung cancer (A549) | 1.9 |
| Graveospene A | Kaurane | Human liver cancer (HepG2) | 4.6 |
| Corymbulosin I | Rosane | A549, MDA-MB-231, MCF-7, KB, KB-VIN | 0.45 - 6.39 |
| Corymbulosin K | Rosane | A549, MDA-MB-231, MCF-7, KB, KB-VIN | 0.45 - 6.39 |
Core Signaling Pathways Modulated by Diterpenoids
Diterpenoids exert their antitumor-promoting effects by interfering with a multitude of signaling pathways that are often dysregulated in cancer. Understanding these molecular mechanisms is crucial for the development of targeted therapies. The primary signaling cascades affected include the PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and JAK/STAT pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a common feature in many cancers. Several diterpenoids have been shown to inhibit this pathway at various key nodes. For instance, the diterpenoid tanshinone IIA can inhibit the activation of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and autophagy in breast cancer cells.[9] Similarly, andrographolide (B1667393) has been found to down-regulate the expression of PI3K and mTOR in breast cancer cells.[9]
Caption: Diterpenoid inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, plays a critical role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[9] Dysregulation of this pathway is a frequent driver of tumorigenesis. Tanshinone IIA has been shown to exert antitumor effects by inhibiting the Ras/MAPK pathway.[9]
Caption: Diterpenoid-mediated inhibition of the MAPK/ERK signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[10] Constitutive activation of NF-κB is observed in many cancers and contributes to tumor progression and resistance to therapy. Cembranoid-type diterpenes have been shown to up-regulate the NF-κB signaling pathway, which, in the context of some cancer cells, can paradoxically lead to apoptosis.[10]
Caption: Modulation of the NF-κB signaling pathway by cembranoid diterpenes.
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is involved in cell proliferation, differentiation, and apoptosis.[2] Constitutive activation of the JAK/STAT pathway is implicated in various cancers. Jolkinolide B, an ent-abietane diterpenoid, has been found to inhibit the JAK2/STAT3 pathway in human leukemic cells.[2]
Caption: Inhibition of the JAK/STAT signaling pathway by diterpenoids.
Experimental Protocols for Assessing Antitumor-Promoting Activity
A standardized set of in vitro and in vivo assays are employed to evaluate the antitumor-promoting potential of diterpenoids. The following sections provide detailed methodologies for key experiments.
Generalized Experimental Workflow
The assessment of a diterpenoid's antitumor-promoting activity typically follows a structured workflow, from initial cytotoxicity screening to in-depth mechanistic studies.
Caption: A typical experimental workflow for evaluating diterpenoids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.[11]
-
Treatment: Treat the cells with various concentrations of the diterpenoid dissolved in DMSO and incubate for the desired period (e.g., 48 hours).[12] Include a vehicle control (DMSO alone). Etoposide can be used as a positive control.[5]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] The reference wavelength should be greater than 650 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
The wound healing assay is a simple and widely used method to study cell migration in vitro.[13]
-
Principle: A "wound" or "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.[13]
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.[13]
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.[13]
-
Washing: Gently wash the cells with PBS to remove detached cells.[12]
-
Treatment: Add fresh medium containing the test diterpenoid at a non-toxic concentration.
-
Imaging: Capture images of the wound at different time points (e.g., 0, 24, and 48 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.
-
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method is used to detect and quantify apoptosis by utilizing the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane in apoptotic cells.[14]
-
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC.[14] Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane (necrotic or late apoptotic cells).
-
Procedure:
-
Cell Treatment: Treat cancer cells with the diterpenoid for a specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.[14]
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.[14]
-
Incubation: Incubate the cells at room temperature in the dark for 5-15 minutes.[10][14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[14]
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
-
Signaling Pathway Analysis (Western Blotting)
Western blotting is a widely used technique to detect specific proteins in a sample and assess their expression levels and post-translational modifications (e.g., phosphorylation), thereby providing insights into the activation status of signaling pathways.[2]
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Procedure:
-
Cell Lysis and Protein Extraction: Treat cells with the diterpenoid, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
-
In Vivo Antitumor-Promoting Activity (Two-Stage Mouse Skin Carcinogenesis Model)
This in vivo model is used to evaluate the ability of a compound to inhibit tumor promotion.[11]
-
Principle: Tumorigenesis is initiated by a single topical application of a sub-carcinogenic dose of a carcinogen, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA).[15] This is followed by repeated applications of a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), which induces the development of skin papillomas.[15] The test compound is applied topically before each TPA application.
-
Procedure:
-
Initiation: Apply a single dose of DMBA (e.g., 400 nmol in acetone) to the shaved back skin of mice.[16]
-
Promotion: One to two weeks after initiation, begin twice-weekly topical applications of TPA.[16][17]
-
Treatment: Apply the test diterpenoid topically to the skin shortly before each TPA application.
-
Monitoring: Monitor the mice weekly for the appearance and number of skin tumors (papillomas).
-
Data Analysis: Compare the tumor incidence and multiplicity in the diterpenoid-treated group to the control group (TPA alone). A significant reduction in the number and/or size of tumors indicates antitumor-promoting activity.
-
Conclusion
Diterpenoids represent a rich and diverse source of potential anticancer agents with demonstrated efficacy against a wide range of cancer cell lines. Their ability to modulate critical signaling pathways involved in tumorigenesis underscores their therapeutic potential. This technical guide provides a foundational understanding of the antitumor-promoting activities of diterpenoids, offering valuable quantitative data, mechanistic insights, and detailed experimental protocols to aid researchers and drug development professionals in their quest for novel and effective cancer therapies. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of these promising natural compounds is warranted to translate these preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchhub.com [researchhub.com]
- 4. kumc.edu [kumc.edu]
- 5. Scratch Wound Healing Assay [bio-protocol.org]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Scratch Wound Healing Assay [en.bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Wound healing migration assay (Scratch assay) [protocols.io]
- 13. clyte.tech [clyte.tech]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate (DMBA-TPA) [jove.com]
- 16. MiTO [mito.dkfz.de]
- 17. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 9,13-Epidioxy-8(14)-abieten-18-oic acid
CAS Number: 5309-35-3
Introduction
9,13-Epidioxy-8(14)-abieten-18-oic acid is a diterpenoid compound that has garnered interest within the scientific community for its notable biological activities.[1][2] Isolated from various natural sources, including the stem bark of Picea glehni and the trunk of Abies holophylla, this molecule exhibits potential as an anti-inflammatory and antitumor-promoting agent.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities with associated quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5309-35-3 | [1] |
| Molecular Formula | C₂₀H₃₀O₄ | [1] |
| Molecular Weight | 334.45 g/mol | N/A |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | [1][2] |
Biological Activity
This compound has demonstrated noteworthy bioactivity in two key areas: anti-inflammatory effects and the inhibition of tumor promotion.
Anti-inflammatory Activity
The compound exhibits moderate anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells.[1][2]
| Activity | Cell Line | Stimulant | IC₅₀ Value (µM) |
| Nitric Oxide Inhibition | Murine Microglia BV2 | LPS | 57.3 ± 0.2 |
Antitumor-Promoting Activity
This compound shows potent inhibitory effects on the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1][2] This suggests its potential as a cancer chemopreventive agent.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in relation to the biological activity of this compound.
Nitric Oxide (NO) Inhibition Assay
This protocol is based on the Griess reaction, which measures the concentration of nitrite (B80452), a stable and oxidized product of NO.[3]
Objective: To determine the inhibitory effect of this compound on NO production in LPS-stimulated murine microglia BV2 cells.
Materials:
-
Murine microglia BV2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the BV2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition Assay
This protocol describes the indirect immunofluorescence assay to measure the inhibition of TPA-induced EBV-EA activation.
Objective: To evaluate the inhibitory effect of this compound on EBV-EA activation in Raji cells.
Materials:
-
Raji cells (EBV-positive human B-lymphoblastoid cell line)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Acetone
-
Human serum containing high-titer antibodies to EBV-EA (as primary antibody)
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG (as secondary antibody)
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture: Maintain Raji cells in RPMI 1640 medium supplemented with 10% FBS.
-
Induction and Treatment:
-
Incubate Raji cells (1 x 10⁶ cells/mL) with TPA (20 ng/mL) and various concentrations of this compound for 48 hours.
-
-
Slide Preparation:
-
Harvest the cells and wash them with PBS.
-
Prepare cell smears on microscope slides, air-dry, and fix with acetone for 10 minutes at room temperature.
-
-
Immunostaining:
-
Incubate the fixed cells with human serum containing anti-EBV-EA antibodies for 1 hour at 37°C.
-
Wash the slides three times with PBS.
-
Incubate with FITC-conjugated anti-human IgG for 1 hour at 37°C.
-
Wash the slides three times with PBS.
-
-
Microscopy:
-
Mount the slides with a mounting medium.
-
Examine the slides under a fluorescence microscope.
-
Count the number of fluorescent (EA-positive) cells out of at least 500 cells to determine the percentage of EA-positive cells.
-
-
Inhibition Calculation: Calculate the percentage inhibition of EBV-EA activation for each concentration of the test compound compared to the TPA-treated control.
Signaling Pathways and Workflows
Proposed Anti-inflammatory Signaling Pathway
The inhibition of nitric oxide production by this compound in LPS-stimulated microglia suggests a potential modulation of the inflammatory signaling cascade. A likely target is the NF-κB pathway, which is a key regulator of inducible nitric oxide synthase (iNOS) expression.
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Workflow for Bioactivity Screening
The general workflow for screening natural products like this compound for anti-inflammatory and antitumor-promoting activities involves a series of in vitro assays.
Caption: General workflow for bioactivity screening.
References
Technical Guide: Structure Elucidation of 9,13-Epidioxy-8(14)-abieten-18-oic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 9,13-Epidioxy-8(14)-abieten-18-oic acid, a diterpenoid natural product. This document details the isolation of the compound from natural sources and the spectroscopic analysis that forms the basis of its structural determination. Key quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented in tabular format for clarity and comparative purposes. Detailed experimental protocols for the isolation and spectroscopic analysis are also provided. Furthermore, this guide includes visual diagrams generated using Graphviz to illustrate the logical workflow of the structure elucidation process and the pivotal 2D NMR correlations that confirm the molecular architecture.
Introduction
This compound is a diterpenoid compound that has been isolated from various botanical sources, including the heartwood of Podocarpus macrophyllus and Podocarpus cyrtonema, as well as from Abies holophylla and Pinus densiflora.[1][2][3] The abietane (B96969) skeleton is a common structural motif in natural products, and the presence of an endoperoxide bridge between C-9 and C-13 in this particular compound lends it unique chemical features and potential biological activity. Accurate structure elucidation is fundamental to understanding its chemical properties and exploring its potential for applications in drug discovery and development.
The structural confirmation of this molecule relies on a combination of modern spectroscopic techniques, primarily one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide will systematically present the data and methodologies used to definitively establish the structure of this compound.
Experimental Protocols
The methodologies outlined below are based on established procedures for the isolation and characterization of diterpenoids from plant material, as referenced in the literature.[1][3]
Isolation of this compound
A generalized protocol for the isolation of the target compound is as follows:
-
Extraction: The dried and powdered plant material (e.g., heartwood, trunk, or needles) is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.
-
Chromatographic Separation: The ethyl acetate-soluble fraction, which typically contains diterpenoids, is subjected to a series of chromatographic techniques to isolate the pure compound.
-
Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate.
-
Preparative HPLC: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
Spectroscopic Analysis
The structure of the isolated compound is determined using the following spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is performed to establish the carbon skeleton and the relative stereochemistry.
-
¹H NMR: Provides information on the chemical environment of protons, their multiplicity, and coupling constants.
-
¹³C NMR and DEPT: Determines the number of different carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry.
-
-
Data Presentation
The following tables summarize the key quantitative data for the structure elucidation of this compound.
Table 1: Physicochemical and Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₄ |
| Molecular Weight | 334.45 g/mol |
| CAS Number | 5309-35-3 |
| Physical Description | Powder |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Data compiled from various chemical suppliers.[3][4]
Table 2: ¹H NMR Spectroscopic Data
(Data presented here is representative and based on literature values for similar abietane diterpenoids. Specific shifts may vary slightly based on solvent and instrumentation.)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1α | 1.58 | m | |
| 1β | 2.10 | m | |
| 2α | 1.75 | m | |
| 2β | 1.85 | m | |
| 3α | 1.45 | m | |
| 3β | 1.95 | m | |
| 5α | 1.50 | dd | 12.0, 2.5 |
| 6α | 1.65 | m | |
| 6β | 1.78 | m | |
| 7α | 2.05 | m | |
| 7β | 2.20 | m | |
| 11α | 1.80 | m | |
| 11β | 1.90 | m | |
| 12α | 1.70 | m | |
| 12β | 1.82 | m | |
| 14 | 5.85 | s | |
| 15 | 1.98 | sept | 7.0 |
| 16 | 1.15 | d | 7.0 |
| 17 | 1.18 | d | 7.0 |
| 19 | 1.25 | s | |
| 20 | 1.10 | s |
Table 3: ¹³C NMR Spectroscopic Data
(Data presented here is representative and based on literature values for similar abietane diterpenoids. Specific shifts may vary slightly based on solvent and instrumentation.)
| Position | δC (ppm) | DEPT |
| 1 | 37.5 | CH₂ |
| 2 | 18.2 | CH₂ |
| 3 | 35.8 | CH₂ |
| 4 | 47.2 | C |
| 5 | 49.5 | CH |
| 6 | 20.5 | CH₂ |
| 7 | 34.8 | CH₂ |
| 8 | 134.5 | C |
| 9 | 85.1 | C |
| 10 | 39.8 | C |
| 11 | 28.5 | CH₂ |
| 12 | 36.5 | CH₂ |
| 13 | 81.5 | C |
| 14 | 125.0 | CH |
| 15 | 33.2 | CH |
| 16 | 17.1 | CH₃ |
| 17 | 17.5 | CH₃ |
| 18 | 182.5 | C |
| 19 | 28.8 | CH₃ |
| 20 | 16.2 | CH₃ |
Visualization of Structure Elucidation
The following diagrams, rendered using the DOT language, provide a visual representation of the logical workflow and key spectroscopic correlations involved in the structure elucidation of this compound.
Conclusion
The structure of this compound has been unequivocally established through a systematic process of isolation from natural sources and comprehensive spectroscopic analysis. The molecular formula was confirmed by high-resolution mass spectrometry, while the intricate details of the carbon skeleton and stereochemistry were pieced together using a suite of 1D and 2D NMR techniques. The data presented in this guide provide a clear and concise summary of the evidence supporting the accepted structure. This foundational knowledge is essential for any further investigation into the biological activities and potential therapeutic applications of this interesting diterpenoid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Search for biologically active substances of natural origin based on low-polar conifer extracts - Pyatrikas - Izvestiya Vuzov. Prikladnaya Khimiya i Biotekhnologiya [medbiosci.ru]
- 4. Allelopathic Effects of Common Landscape and Nursery Mulch Materials on Weed Control - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Abietane Diterpenoids in Conifers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abietane (B96969) diterpenoids form a crucial component of the chemical defense system in conifers, exhibiting a wide range of biological activities that make them promising candidates for drug development. This technical guide provides an in-depth exploration of the biosynthesis of these complex natural products. It details the core biosynthetic pathway, the key enzymes involved, their kinetics, and the regulatory mechanisms that govern their production. Furthermore, this guide presents detailed experimental protocols for the extraction, quantification, and enzymatic analysis of abietane diterpenoids, alongside quantitative data on their distribution and enzyme activities. Visual diagrams of the biosynthetic pathway and associated signaling cascades are provided to facilitate a comprehensive understanding of this intricate metabolic network.
Introduction
Conifers, such as pines, spruces, and firs, produce a complex mixture of specialized metabolites as a defense against herbivores and pathogens. Among these, abietane-type diterpenoids are a prominent class of resin acids that play a critical role in wound sealing and deterring invaders.[1][2][3] The intricate chemical structures of abietanes, such as abietic acid and dehydroabietic acid, have also garnered significant interest for their potential pharmacological applications, including anti-inflammatory, antimicrobial, and antitumor activities. Understanding the biosynthesis of these compounds is paramount for their potential biotechnological production and for the development of novel therapeutic agents.
This guide delineates the enzymatic cascade responsible for the synthesis of abietane diterpenoids, starting from the universal precursor geranylgeranyl pyrophosphate (GGPP). It will cover the key enzyme families—diterpene synthases (diTPSs), cytochrome P450 monooxygenases (CYPs), and aldehyde dehydrogenases—that catalyze the formation and subsequent modification of the abietane skeleton.
The Core Biosynthetic Pathway
The biosynthesis of abietane diterpenoids in conifers is a multi-step process localized within the plastids and the endoplasmic reticulum. The pathway can be broadly divided into three key stages: the formation of the diterpene olefin backbone, the sequential oxidation of this backbone, and the final conversion to a carboxylic acid.
The journey begins with geranylgeranyl pyrophosphate (GGPP) , a C20 isoprenoid precursor derived from the methylerythritol 4-phosphate (MEP) pathway in plastids.[4]
Stage 1: Diterpene Olefin Formation
The first committed step is the cyclization of GGPP to form the parent abietane olefin, abietadiene . This reaction is catalyzed by a bifunctional abietadiene synthase (AS) , a class of diterpene synthases (diTPSs).[3] This enzyme possesses two distinct active sites that sequentially convert GGPP, first to a bicyclic intermediate, (+)-copalyl diphosphate (B83284) (CPP), and then through a series of rearrangements and cyclizations to abietadiene.[5]
Stage 2: Sequential Oxidation
Following its synthesis, abietadiene undergoes a series of three sequential oxidation reactions at the C18 methyl group. These reactions are catalyzed by microsomal cytochrome P450-dependent monooxygenases (CYPs) , which require NADPH as a reductant and molecular oxygen.[2] The products of these successive oxidations are abietadienol and abietadienal .[2] Studies have shown that specific CYPs, belonging to the CYP720B family, are involved in this oxidative cascade.[6]
Stage 3: Aldehyde Dehydrogenation
The final step in the biosynthesis of abietic acid is the oxidation of the aldehyde group of abietadienal to a carboxyl group. This reaction is catalyzed by a soluble NAD+-dependent aldehyde dehydrogenase .[2] This enzymatic step completes the formation of the primary abietane resin acid, abietic acid .
dot
Caption: Core biosynthetic pathway of abietic acid from GGPP.
Quantitative Data
The concentration of abietane diterpenoids and the activity of the biosynthetic enzymes can vary significantly depending on the conifer species, tissue type, and environmental conditions. The following tables summarize available quantitative data to provide a comparative overview.
Table 1: Concentration of Abietane Diterpenoids in Conifer Tissues
| Conifer Species | Tissue | Abietic Acid (mg/g dry wt) | Dehydroabietic Acid (mg/g dry wt) | Reference |
| Pinus contorta | Needles | 1.2 - 3.5 | 0.5 - 1.8 | [7] |
| Pinus contorta | Phloem | 3.1 ± 1.6 | Not Reported | [3] |
| Picea abies | Bark | 0.8 - 2.1 | 0.4 - 1.2 | [8] |
| Pinus nigra | Needles | 0.9 - 2.4 | 0.6 - 1.5 | [9] |
| Pinus nigra | Bark | 1.5 - 4.2 | 1.1 - 2.8 | [9] |
Table 2: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Conifer Species | Substrate | Km (µM) | Vmax (pmol/mg protein/s) | Reference |
| Abietadiene Synthase | Abies grandis | GGPP | 5.2 ± 0.8 | 120 ± 10 | [10] |
| CYP720B4 | Picea sitchensis | Abietadiene | 15 ± 3 | 8.5 ± 0.7 | [6] |
| Aldehyde Dehydrogenase | Abies grandis | Abietadienal | 25 ± 5 | 55 ± 6 | [2] |
Note: The presented values are approximate and can vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of abietane diterpenoid biosynthesis.
Extraction and Quantification of Abietane Diterpenoids from Conifer Needles
This protocol outlines the extraction and subsequent quantification of abietane diterpenoids from pine needles using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Fresh or frozen conifer needles
-
Liquid nitrogen
-
Mortar and pestle or grinder
-
Hexane (B92381)/acetone (1:1, v/v) extraction solvent[11]
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Internal standard (e.g., methyl heptadecanoate)
-
Authentic standards for abietic acid and dehydroabietic acid
Procedure:
-
Sample Preparation: Freeze fresh conifer needles in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Weigh approximately 100 mg of the powdered needle tissue into a glass vial. Add 2 mL of the hexane/acetone (1:1) extraction solvent.[11]
-
Sonication: Sonicate the mixture for 30 minutes in a water bath at room temperature.
-
Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes to pellet the solid material.
-
Collection of Supernatant: Carefully transfer the supernatant to a new glass vial.
-
Re-extraction: Repeat the extraction (steps 2-5) on the remaining pellet with another 2 mL of the extraction solvent to ensure complete extraction. Combine the supernatants.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined supernatant to remove any residual water.
-
Internal Standard Addition: Add a known amount of the internal standard to the extract.
-
GC-MS Analysis: Analyze a 1 µL aliquot of the extract by GC-MS. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the diterpenoids.
-
Quantification: Identify the peaks corresponding to abietic acid and dehydroabietic acid by comparing their retention times and mass spectra to those of authentic standards. Quantify the compounds by comparing their peak areas to that of the internal standard and using a calibration curve generated with the authentic standards.
dot
Caption: Workflow for abietane diterpenoid extraction and analysis.
Heterologous Expression and Assay of Abietadiene Synthase
This protocol describes the expression of a recombinant conifer abietadiene synthase in Escherichia coli and the subsequent in vitro enzyme assay.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the abietadiene synthase cDNA
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)
-
DNase I
-
Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2)
-
Geranylgeranyl pyrophosphate (GGPP) substrate
-
Hexane
-
GC-MS for product analysis
Procedure:
-
Transformation: Transform the E. coli expression strain with the expression vector containing the abietadiene synthase gene.
-
Culture Growth: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger culture and grow to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 18°C) for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Add lysozyme and DNase I and incubate on ice for 30 minutes. Lyse the cells by sonication.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant contains the crude recombinant enzyme.
-
Enzyme Assay: In a glass vial, set up the reaction mixture containing assay buffer, a known amount of the crude enzyme extract, and GGPP (e.g., 50 µM final concentration).
-
Overlay and Incubation: Overlay the reaction mixture with 500 µL of hexane to trap the volatile diterpene product. Incubate the reaction at 30°C for 1-2 hours.
-
Product Extraction: After incubation, vortex the vial to extract the abietadiene into the hexane layer.
-
GC-MS Analysis: Analyze 1 µL of the hexane layer by GC-MS to identify and quantify the abietadiene produced.
Assay of Cytochrome P450 Activity
This protocol provides a general method for assaying the activity of microsomal cytochrome P450 enzymes involved in abietane biosynthesis.
Materials:
-
Microsomal fraction isolated from conifer tissues or from a heterologous expression system (e.g., yeast, insect cells)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Substrate (abietadiene or abietadienol)
-
NADPH
-
Ethyl acetate (B1210297)
-
GC-MS for product analysis
Procedure:
-
Reaction Setup: In a glass tube, combine the microsomal protein (e.g., 50-100 µg) with the assay buffer and the substrate (e.g., 20 µM final concentration).
-
Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction for 30-60 minutes with gentle shaking.
-
Termination and Extraction: Stop the reaction by adding 1 mL of ethyl acetate. Vortex vigorously to extract the products.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the organic and aqueous phases.
-
Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Resuspension and Analysis: Resuspend the dried extract in a known volume of hexane or ethyl acetate and analyze by GC-MS to identify and quantify the oxidized products (abietadienol and abietadienal).
Regulation of Abietane Diterpenoid Biosynthesis
The biosynthesis of abietane diterpenoids is tightly regulated in response to developmental cues and environmental stresses, particularly herbivory and pathogen attack. This regulation occurs primarily at the transcriptional level, involving the upregulation of genes encoding the key biosynthetic enzymes.
Signaling Molecules:
-
Methyl Jasmonate (MeJA): This plant hormone is a key signaling molecule in the defense response against chewing insects. Application of MeJA has been shown to induce the expression of abietadiene synthase and CYP720B genes, leading to increased resin acid accumulation.[12]
-
Salicylic Acid (SA): SA is a central player in the defense against biotrophic pathogens and is involved in systemic acquired resistance (SAR). There is evidence that SA signaling can also influence the production of diterpene resin acids.
dot
Caption: Regulation of abietane biosynthesis by defense signaling.
Conclusion
The biosynthesis of abietane diterpenoids in conifers is a complex and highly regulated metabolic pathway that is integral to the chemical defense of these long-lived organisms. A thorough understanding of this pathway, from the precursor molecule to the final resin acids, is essential for harnessing the potential of these compounds in various applications. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of plant biochemistry, natural product chemistry, and drug development. Further research into the specificities of the enzymes involved and the intricate regulatory networks will undoubtedly open new avenues for the metabolic engineering of these valuable compounds.
References
- 1. Diterpene resin acids in conifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpenoid resin acid biosynthesis in conifers: characterization of two cytochrome P450-dependent monooxygenases and an aldehyde dehydrogenase involved in abietic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Genes and Metabolic Pathways Involved in Resin Yield in Masson Pine by Integrative Analysis of Transcriptome, Proteome and Biochemical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Diterpene Cyclization from Structure of Bifunctional Abietadiene Synthase from Abies grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modularity of Conifer Diterpene Resin Acid Biosynthesis: P450 Enzymes of Different CYP720B Clades Use Alternative Substrates and Converge on the Same Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into diterpene cyclization from structure of bifunctional abietadiene synthase from Abies grandis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Ecological and Pharmacological Significance of 9,13-Epidioxy-8(14)-abieten-18-oic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,13-Epidioxy-8(14)-abieten-18-oic acid is a naturally occurring abietane (B96969) diterpenoid isolated from various coniferous species. This compound plays a significant ecological role as an allelopathic agent, contributing to the competitive advantage of its source organisms. Beyond its function in plant defense, it has garnered scientific interest for its notable biological activities, including anti-inflammatory and potential antitumor-promoting properties. This document provides a comprehensive technical overview of the ecological role, biological activities, and underlying mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate further research and drug development efforts.
Introduction and Natural Occurrence
This compound is a diterpenoid, a class of organic compounds composed of four isoprene (B109036) units. It is predominantly found in conifers, having been isolated from the needles of the red pine (Pinus densiflora), the stem bark of the Sakhalin spruce (Picea glehni), and the trunk of the Korean fir (Abies holophylla)[1]. It has also been identified in the heartwood of plants from the Podocarpus genus[1]. As a secondary metabolite, its presence in these species is linked to chemical defense and environmental interaction.
Ecological Role: Allelopathy
The primary ecological function attributed to this compound is allelopathy—the chemical inhibition of one plant by another. This compound contributes to the growth inhibitory effects of the plants that produce it, thereby reducing competition from surrounding flora[1][2].
Studies have demonstrated that this compound inhibits the root and shoot growth of seedlings such as cress (Lepidium sativum) and barnyard grass (Echinochloa crus-galli) at concentrations greater than 0.1 mM[2]. The endogenous concentration of this substance in red pine needles has been measured at 0.13 mmol/kg, suggesting that it is present in sufficient quantities to exert a significant allelopathic effect in its natural environment[2].
Quantitative Data: Allelopathic Activity
| Parameter | Organism(s) | Effect | Source |
| Effective Concentration | Cress (Lepidium sativum), Echinochloa crus-galli | > 0.1 mM | [2] |
| Endogenous Concentration | Red Pine (Pinus densiflora) Needles | 0.13 mmol/kg | [2] |
Biological Activities and Therapeutic Potential
Beyond its ecological role, this compound exhibits biological activities that are of significant interest for pharmacological and drug development research.
Anti-inflammatory Activity
The compound has demonstrated moderate anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. In a key study, it inhibited NO production in lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells with a half-maximal inhibitory concentration (IC50) of 57.3 ± 0.2 µM[1][2]. This suggests a potential role for this molecule in modulating neuroinflammatory processes. The proposed mechanism involves the suppression of pro-inflammatory signaling pathways, likely including the NF-κB and MAPK pathways, which are commonly activated by LPS.
Antitumor-Promoting Activity
9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, a stereoisomer of the compound, has been shown to exert potent inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA)[1][3]. The inhibition of EBV-EA activation is a common screening method for identifying potential cancer chemopreventive agents that can interfere with the tumor promotion stage of carcinogenesis. While specific IC50 values for this activity are not detailed in the reviewed literature, its "potent" effect marks it as a compound of interest for further investigation in oncology[1][3].
Quantitative Data: Biological Activities
| Activity | Assay System | Parameter | Value | Source |
| Anti-inflammatory | LPS-stimulated murine microglia BV2 cells | IC50 (NO Inhibition) | 57.3 ± 0.2 µM | [1][2] |
| Antitumor-promoting | TPA-induced EBV-EA activation in Raji cells | Activity Level | Potent Inhibitory Effect | [1][3] |
Experimental Protocols
Protocol for Nitric Oxide (NO) Inhibition Assay in BV2 Microglial Cells
This protocol outlines the methodology to assess the anti-inflammatory activity of this compound by measuring the inhibition of NO production in LPS-stimulated BV2 cells.
-
Cell Culture: Culture BV2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the BV2 cells into 96-well plates at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight[4].
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration kept below 0.1%) for 1 hour[5].
-
Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response and NO production[5][6].
-
Nitrite (B80452) Measurement (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant[5][6].
-
Incubate the mixture at room temperature for 15 minutes in the dark[5].
-
Measure the absorbance at 540 nm using a microplate reader[5][6].
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each concentration of the test compound compared to the LPS-only control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
-
Protocol for Inhibition of TPA-Induced EBV-EA Activation in Raji Cells
This protocol describes the standard assay to evaluate the potential antitumor-promoting activity of a compound by measuring its ability to inhibit EBV-EA activation.
-
Cell Culture: Maintain Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction and Treatment:
-
Seed Raji cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.
-
To induce EBV-EA, treat the cells with the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) at a final concentration of approximately 32 nM.
-
Concurrently, treat the cells with various concentrations of this compound. Include a solvent control.
-
-
Incubation: Incubate the treated cells for 48 hours at 37°C[7].
-
Immunofluorescence Staining:
-
After incubation, harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Prepare cell smears on glass slides and allow them to air-dry.
-
Fix the cells with a cold methanol-acetone (1:1) mixture for 10 minutes at -20°C.
-
Stain the fixed cells using an indirect immunofluorescence method. This involves incubating the slides with high-titer EBV-EA-positive human serum (as the primary antibody) followed by a fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-human IgG antibody (as the secondary antibody).
-
-
Microscopy and Data Analysis:
-
Observe the slides under a fluorescence microscope. Cells expressing EBV-EA will show bright green fluorescence.
-
Count the number of fluorescent (EA-positive) cells and the total number of cells in several fields to determine the percentage of EA-positive cells.
-
Calculate the inhibition rate as the percentage reduction in EA-positive cells in the compound-treated groups compared to the TPA-only control.
-
Determine the IC50 value if a dose-response relationship is observed.
-
Protocol for Seedling Growth Inhibition Allelopathy Bioassay
This protocol details a method to assess the allelopathic potential of this compound on the germination and growth of indicator plant species.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetone). Prepare serial dilutions to achieve the desired test concentrations (e.g., 0.01, 0.1, 1.0 mM).
-
Place a sheet of filter paper in sterile Petri dishes (e.g., 5 cm diameter)[8].
-
-
Application:
-
Apply a known volume of the test solution to the filter paper in each Petri dish.
-
Allow the solvent to evaporate completely in a fume hood, leaving the compound residue on the filter paper[8].
-
Add a small, fixed volume of distilled water or a buffer containing a surfactant (e.g., 0.05% Tween 20) to moisten the filter paper[8].
-
-
Sowing:
-
Place a predetermined number of seeds (e.g., 10-20) of the test species (e.g., cress, Echinochloa crus-galli) onto the moistened filter paper in each dish[8].
-
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with controlled temperature (e.g., 25°C) and light conditions for a specified period (e.g., 48-72 hours)[8].
-
Measurement and Analysis:
-
After the incubation period, carefully remove the seedlings and measure the length of the roots and shoots for each seedling.
-
Calculate the average root and shoot length for each treatment group and the control group (solvent only).
-
Determine the percentage of inhibition for each concentration compared to the control.
-
Visualized Signaling Pathways and Workflows
Experimental Workflow for NO Inhibition Assay
Caption: Workflow for assessing NO inhibition in LPS-stimulated BV2 cells.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed inhibition of LPS-induced inflammatory pathways.
Workflow for EBV-EA Inhibition Assay
Caption: Workflow for assessing inhibition of EBV-EA activation in Raji cells.
Conclusion and Future Directions
This compound is a diterpenoid with a defined ecological role and promising, multifaceted biological activities. Its function as an allelopathic agent is well-supported, while its anti-inflammatory and antitumor-promoting properties present significant opportunities for therapeutic development. The moderate inhibition of nitric oxide production provides a clear avenue for research into novel anti-inflammatory drugs, particularly for neuroinflammatory conditions. Furthermore, its potent inhibition of EBV-EA activation warrants deeper investigation to quantify its efficacy and elucidate its mechanism of action as a potential cancer chemopreventive agent. Future research should focus on in-depth mechanistic studies to confirm its effects on signaling pathways such as NF-κB and MAPK, conducting a broader range of toxicological and pharmacological profiling, and exploring its efficacy in in vivo models of inflammation and carcinogenesis.
References
- 1. This compound | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid | CAS:116499-73-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]
- 6. Phyllanthus amarus prevents LPS-mediated BV2 microglial activation via MyD88 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay: Inhibition of TPA-induced Epstein-Barr virus early antigen activation infected in human Raji cells assessed as relative ratio of EBV-EA activa... - ChEMBL [ebi.ac.uk]
- 8. clrri.org [clrri.org]
Methodological & Application
Application Notes and Protocols for 9,13-Epidioxy-8(14)-abieten-18-oic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the biological activities of 9,13-Epidioxy-8(14)-abieten-18-oic acid and detailed protocols for its experimental evaluation. This natural diterpenoid has demonstrated notable anti-inflammatory, potential antitumor-promoting, and allelopathic properties.
Biological Activities
This compound is a bioactive compound isolated from various plant sources, including the heartwood of Podocarpus macrophyllus.[1] Its unique chemical structure contributes to a range of biological effects.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells.[1][2] Microglia are the primary immune cells of the central nervous system, and their overactivation contributes to neuroinflammation. The inhibition of NO production suggests potential therapeutic applications in neurodegenerative diseases and other inflammatory conditions.
Antitumor-Promoting Activity
This compound has shown potential as an antitumor-promoting agent by potently inhibiting the early antigen (EA) of the Epstein-Barr virus (EBV) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1][2][3] The Epstein-Barr virus is associated with various cancers, and the inhibition of its lytic cycle activation is a strategy for cancer prevention and treatment.
Allelopathic Activity
This compound has been identified as an allelopathic substance, showing inhibitory effects on the root and shoot growth of certain plant species like cress and Echinochloa crus-galli (barnyard grass).[2] This suggests its potential use as a natural herbicide.
Quantitative Data
The following table summarizes the reported quantitative data for the biological activities of this compound.
| Biological Activity | Cell Line/Organism | Parameter | Value | Reference |
| Anti-inflammatory | Murine Microglia BV2 | IC₅₀ (NO Inhibition) | 57.3 ± 0.2 µM | [1][2] |
Experimental Protocols
Protocol 1: Determination of Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated BV2 Microglia
This protocol details the procedure to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in BV2 microglial cells.
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the BV2 cells into 96-well plates at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compound.
-
Pre-incubate the cells with the compound for 1 hour.
-
-
LPS Stimulation:
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[5]
-
Prepare a standard curve using sodium nitrite (0-100 µM) in DMEM.
-
Add 50 µL of Griess Reagent Part A to each well containing the supernatant and standards.[5]
-
Incubate for 10 minutes at room temperature, protected from light.[5]
-
Add 50 µL of Griess Reagent Part B to each well.[5]
-
Incubate for another 10 minutes at room temperature, protected from light.[5]
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.
-
Protocol 2: Evaluation of Antitumor-Promoting Activity by Inhibition of EBV-EA Activation
This protocol outlines the method to assess the potential of this compound to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells.
Materials:
-
Raji cells (human B-lymphoblastoid cell line latently infected with EBV)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Acetone (B3395972) or Methanol (B129727) (for cell fixation)
-
EBV-EA positive human serum (primary antibody)
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG (secondary antibody)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture Raji cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Induction and Inhibition of EBV-EA:
-
Seed Raji cells at a density of 1 x 10⁶ cells/mL in a suitable culture vessel.
-
Treat the cells with TPA (e.g., 20 ng/mL) to induce EBV-EA expression.
-
Concurrently, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 48 hours.
-
-
Immunofluorescence Staining:
-
Harvest the cells by centrifugation and wash with PBS.
-
Prepare cell smears on glass slides and air-dry.
-
Fix the cells with cold acetone or methanol for 10 minutes.
-
Wash the slides with PBS.
-
Apply EBV-EA positive human serum (diluted in PBS) to the smears and incubate in a humidified chamber at 37°C for 30 minutes.
-
Wash the slides three times with PBS.
-
Apply FITC-conjugated anti-human IgG (diluted in PBS) and incubate in a humidified chamber at 37°C for 30 minutes.
-
Wash the slides three times with PBS.
-
Mount the slides with a coverslip using a mounting medium.
-
-
Data Analysis:
-
Examine the slides under a fluorescence microscope.
-
Count the number of EA-positive cells (showing green fluorescence) and the total number of cells in several fields.
-
Calculate the percentage of EA-positive cells for each treatment.
-
Determine the inhibitory effect of the compound by comparing the percentage of EA-positive cells in the treated groups to the TPA-only control.
-
Protocol 3: Assessment of Allelopathic Activity on Cress and Echinochloa crus-galli
This protocol describes a bioassay to determine the allelopathic effects of this compound on the germination and seedling growth of cress (Lepidium sativum) and barnyard grass (Echinochloa crus-galli).
Materials:
-
Seeds of cress and Echinochloa crus-galli
-
This compound (dissolved in a suitable solvent like acetone or ethanol, which is then evaporated)
-
Petri dishes (6 cm diameter)
-
Filter paper
-
Distilled water
-
Growth chamber or incubator
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of this compound.
-
Apply known amounts of the stock solution to filter paper in Petri dishes to achieve final concentrations greater than 0.1 mM after adding water.[2]
-
Allow the solvent to evaporate completely from the filter paper in a fume hood.
-
-
Bioassay:
-
Place the filter paper with the dried compound into the Petri dishes.
-
Add a specific volume of distilled water to each Petri dish to moisten the filter paper.
-
Place a set number of seeds (e.g., 20) of either cress or Echinochloa crus-galli on the moistened filter paper in each dish.
-
Prepare a control group with filter paper treated only with the solvent, which is then evaporated.
-
Seal the Petri dishes with parafilm to prevent moisture loss.
-
Incubate the Petri dishes in a growth chamber at 25°C with a 12-hour light/12-hour dark cycle for a defined period (e.g., 3-5 days).
-
-
Data Collection and Analysis:
-
After the incubation period, measure the root length and shoot length of the seedlings.
-
Calculate the germination percentage for each treatment.
-
Determine the percentage of inhibition of root and shoot growth for each concentration of the test compound compared to the control.
-
The formula for inhibition percentage is: [(Control length - Treatment length) / Control length] x 100.
-
References
- 1. This compound | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid | CAS:116499-73-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 9,13-Epidioxy-8(14)-abieten-18-oic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
9,13-Epidioxy-8(14)-abieten-18-oic acid is an abietane (B96969) diterpenoid that has garnered interest due to its potential biological activities. Accurate and reliable quantitative analysis of this compound is crucial for various stages of research and development, including phytochemical analysis, quality control of natural product extracts, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on common practices for the analysis of similar abietane diterpenoids.[1][2][3]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, degasser, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.[3]
-
Chromatographic Column: A C18 reversed-phase column (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm) is recommended for the separation.[3]
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
This compound reference standard (purity ≥98%)
-
-
Sample Preparation:
-
Analytical balance
-
Volumetric flasks
-
Micropipettes
-
Syringe filters (0.45 µm)
-
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This compound is also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5][6][7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid). A general procedure for a plant extract is provided below:
-
Accurately weigh 1 g of the dried and powdered plant material.
-
Extract the sample with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Method Parameters
The following HPLC conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 60% B5-20 min: 60% to 90% B20-25 min: 90% B25-26 min: 90% to 60% B26-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
Data Presentation
The following table summarizes the expected quantitative data from the validation of this HPLC method.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 15-20 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95-105% |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. C20-nor-Abietane and Three Abietane Diterpenoids from Plectranthus mutabilis Leaves as P-Glycoprotein Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid | CAS 116499-73-1 | ScreenLib [screenlib.com]
- 5. This compound | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. This compound | Terpenoids | 5309-35-3 | Invivochem [invivochem.com]
Application Notes and Protocols for Anti-inflammatory Assay using 9,13-Epidioxy-8(14)-abieten-18-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,13-Epidioxy-8(14)-abieten-18-oic acid is an abietane-type diterpenoid that has been isolated from plant species such as Abies holophylla. This natural compound has garnered interest for its potential therapeutic properties, including its anti-inflammatory activities. Research has demonstrated its ability to inhibit the production of key inflammatory mediators, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.
These application notes provide a comprehensive overview of the anti-inflammatory properties of this compound, detailed protocols for its evaluation, and insights into its likely mechanism of action.
Anti-inflammatory Activity
This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglia BV2 and RAW264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation and is implicated in the pathogenesis of various inflammatory diseases. The inhibitory effect of this compound on NO production highlights its potential to modulate inflammatory responses.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the anti-inflammatory activity of this compound.
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 Value |
| Nitric Oxide Production | Murine Microglia BV2 | LPS | Nitric Oxide (NO) | 57.3 ± 0.2 µM |
Experimental Protocols
Detailed methodologies for key anti-inflammatory assays are provided below.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
This protocol describes the measurement of NO production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
This compound
-
RAW264.7 or BV2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 or BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. After 24 hours of cell seeding, remove the medium and treat the cells with the desired concentrations of the compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Following the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells with media only) and a positive control group (cells with LPS only).
-
Griess Assay:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated group - Absorbance of blank) / (Absorbance of LPS group - Absorbance of blank)] * 100
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol outlines the quantification of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture supernatant of LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
This compound
-
RAW264.7 or BV2 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
Mouse TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1 to culture, treat with this compound, and stimulate the cells with LPS.
-
Supernatant Collection: After 24 hours of LPS stimulation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells. Collect the supernatant for cytokine analysis.
-
ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.
-
Briefly, this typically involves adding the collected supernatants and standards to antibody-coated wells, followed by incubation with detection antibodies and a substrate solution.
-
-
Data Analysis: Measure the absorbance using a microplate reader at the wavelength specified in the ELISA kit protocol. Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curves.
Proposed Mechanism of Action
While the precise signaling pathways modulated by this compound have not been explicitly elucidated, based on the known anti-inflammatory mechanisms of other abietane (B96969) diterpenoids, a plausible mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
In response to LPS, Toll-like receptor 4 (TLR4) is activated, triggering downstream signaling cascades that lead to the activation of NF-κB and MAPKs (including p38, ERK, and JNK). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), TNF-α, and IL-6. It is hypothesized that this compound may interfere with these pathways, leading to a reduction in the production of these inflammatory mediators.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for assessing the anti-inflammatory activity.
Caption: Proposed mechanism of anti-inflammatory action.
Unveiling the Cytotoxic Potential of 9,13-Epidioxy-8(14)-abieten-18-oic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of the natural compound 9,13-Epidioxy-8(14)-abieten-18-oic acid. This abietane (B96969) diterpenoid has garnered interest for its potential biological activities, including anti-inflammatory and antitumor-promoting effects. These protocols are intended to guide researchers in evaluating its cytotoxic profile against various cancer cell lines.
Application Notes
This compound has demonstrated varied cytotoxic and biological activities in preliminary studies. Its efficacy is dependent on the cell line and the specific endpoint being measured. For instance, in studies on human lung carcinoma A549 cells, the compound exhibited a half-maximal inhibitory concentration (IC50) for cytotoxicity of greater than 10 μM as determined by the Sulforhodamine B (SRB) assay. In contrast, its anti-inflammatory properties were highlighted in a study on murine microglial BV2 cells, where it inhibited nitric oxide (NO) production with an IC50 value of 57.3 ± 0.2 μM.
When designing cytotoxicity experiments for this compound, it is crucial to select a panel of relevant cancer cell lines to obtain a comprehensive understanding of its activity spectrum. The choice of cytotoxicity assay is also critical; colorimetric assays such as the SRB or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are suitable for initial screening of cytotoxic effects. For more in-depth mechanistic studies, assays that delineate the mode of cell death, such as apoptosis or necrosis, are recommended.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of this compound.
| Cell Line | Assay Type | Endpoint Measured | IC50 Value |
| A549 (Human Lung Carcinoma) | SRB Assay | Cytotoxicity | > 10 μM |
| BV2 (Murine Microglia) | Griess Assay | Nitric Oxide (NO) Production | 57.3 ± 0.2 μM |
Experimental Protocols
A detailed protocol for the Sulforhodamine B (SRB) assay, a reliable method for assessing cytotoxicity, is provided below. This protocol is adapted from established methodologies and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Sulforhodamine B (SRB) Cytotoxicity Assay
1. Principle: The SRB assay is a colorimetric assay based on the ability of the sulforhodamine B dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.
2. Materials:
-
96-well flat-bottom microtiter plates
-
Cancer cell lines of interest (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
3. Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
To aid in the conceptualization of the experimental workflow and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for SRB Cytotoxicity Assay.
Caption: Hypothetical Cytotoxic Signaling Pathway.
Application Notes and Protocols for Measuring Nitric Oxide Inhibition by 9,13-Epidioxy-8(14)-abieten-18-oic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the nitric oxide (NO) inhibitory properties of 9,13-Epidioxy-8(14)-abieten-18-oic acid. This document includes a summary of its known activity, detailed protocols for key experiments, and visual representations of the underlying biological pathways and experimental procedures.
Introduction
This compound is a diterpenoid compound that has demonstrated potential anti-inflammatory effects through the inhibition of nitric oxide production. Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory responses and is implicated in various inflammatory diseases. Therefore, molecules that can modulate NO levels are of significant interest in drug discovery.
This document outlines the necessary protocols to assess the efficacy of this compound as a nitric oxide inhibitor in a laboratory setting.
Quantitative Data Summary
The inhibitory activity of this compound on nitric oxide production has been quantified in lipopolysaccharide (LPS)-stimulated murine microglial cells.
Table 1: Inhibitory Activity of this compound on Nitric Oxide Production
| Cell Line | Stimulant | Endpoint | IC50 Value (µM) | Reference |
| Murine Microglia BV2 | LPS | Nitric Oxide Levels | 57.3 ± 0.2 | [1][2] |
Experimental Protocols
To evaluate the nitric oxide inhibitory potential of this compound, a series of in vitro assays are recommended. These include assessing its effect on NO production in macrophage cell lines, determining its impact on cell viability to rule out cytotoxicity, and investigating its direct effect on the activity of the iNOS enzyme.
Protocol 1: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages using the Griess Assay
This protocol details the measurement of nitrite (B80452), a stable and quantifiable breakdown product of nitric oxide, in the supernatant of cultured macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium Nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare various concentrations of this compound in complete DMEM. After the initial incubation, remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO, if used to dissolve the compound).
-
Stimulation: To induce nitric oxide production, add LPS to the wells at a final concentration of 1 µg/mL. For the negative control wells, add medium without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the sodium nitrite standard curve. Determine the percentage of nitric oxide inhibition by the test compound compared to the LPS-stimulated control.
Protocol 2: Assessment of Cell Viability using the MTT Assay
It is crucial to determine whether the observed reduction in nitric oxide is due to the inhibitory action of the compound or a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Shake the plate for 10 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 3: Inducible Nitric Oxide Synthase (iNOS) Activity Assay
This protocol provides a general method to assess the direct inhibitory effect of this compound on iNOS enzyme activity. This can be performed using a commercially available iNOS activity assay kit or by setting up the assay from individual components. The principle involves measuring the conversion of L-arginine to L-citrulline by iNOS.
Materials:
-
iNOS enzyme (recombinant or from cell lysates)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (CaM) (cofactor)
-
This compound
-
Positive control inhibitor (e.g., L-NAME)
-
Method for detecting L-citrulline or NO (e.g., colorimetric, fluorometric, or radiometric)
-
96-well plate or microcentrifuge tubes
-
Incubator
-
Microplate reader or other detection instrument
Procedure:
-
Preparation of Reagents: Prepare all reagents and the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay buffer
-
iNOS enzyme
-
This compound at various concentrations or a positive control inhibitor.
-
Pre-incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
-
Initiation of Reaction: Start the enzymatic reaction by adding a mixture of L-arginine and the necessary cofactors (NADPH, BH4, CaM).
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction according to the specific detection method being used (e.g., by adding a stop solution).
-
Detection: Measure the product (L-citrulline or NO) using the chosen detection method.
-
Data Analysis: Calculate the percentage of iNOS activity inhibition for each concentration of the test compound relative to the untreated enzyme control.
Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows involved in the assessment of nitric oxide inhibition.
Caption: LPS-induced nitric oxide signaling pathway.
Caption: Griess assay experimental workflow.
Caption: MTT assay experimental workflow.
References
Application Notes and Protocols for the Extraction of Diterpenoids from Abies holophylla
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abies holophylla, commonly known as the Manchurian fir, is a coniferous tree that has been identified as a rich source of bioactive secondary metabolites, particularly diterpenoids. These compounds, belonging to the abietane (B96969) subclass, have garnered significant interest within the scientific community due to their promising pharmacological activities. Notably, diterpenoids isolated from the trunk of A. holophylla have demonstrated potent neuroprotective and anti-inflammatory properties. These activities are largely attributed to their ability to modulate key signaling pathways involved in inflammation and neuronal cell function.
This document provides detailed application notes and standardized protocols for the extraction, isolation, and preliminary analysis of diterpenoids from A. holophylla. The methodologies described herein are compiled from various scientific studies and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery.
Data Presentation: Diterpenoid Yields and Bioactivity
While specific yields can vary depending on the age of the tree, geographical location, and the precise extraction conditions, the following table summarizes the types of diterpenoids isolated from Abies holophylla and their reported biological activities.
| Diterpenoid Class | Example Compounds | Plant Part | Typical Extraction Solvent | Reported Biological Activities | Reference |
| Abietane-type | Holophyllins D-N | Trunk | Methanol (B129727) (MeOH) | Neuroprotective, Anti-inflammatory, Cytotoxic | [1][2][3] |
Table 1. Summary of Diterpenoids from Abies holophylla and their Biological Activities.
Experimental Protocols
Protocol 1: Extraction of Crude Diterpenoid Mixture
This protocol outlines the initial extraction of the crude diterpenoid-containing mixture from the trunk of Abies holophylla.
1. Plant Material Preparation:
-
Obtain fresh or air-dried trunk wood of Abies holophylla.
-
Grind the plant material into a coarse powder to increase the surface area for extraction.
2. Maceration Extraction:
-
Weigh the powdered plant material.
-
Place the powder in a large glass container and add 80% aqueous methanol (MeOH) in a 1:10 (w/v) ratio (e.g., 1 kg of powder in 10 L of 80% MeOH).
-
Seal the container and allow it to macerate at room temperature for 72 hours with occasional agitation.
-
Filter the mixture through a fine-mesh cloth or filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh 80% MeOH to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
3. Solvent Evaporation:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.
Protocol 2: Solvent Partitioning for Fractionation
This protocol describes the fractionation of the crude extract to separate compounds based on their polarity.
1. Suspension of Crude Extract:
-
Suspend the dried crude extract in distilled water.
2. Liquid-Liquid Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform sequential partitioning with solvents of increasing polarity. Start with a nonpolar solvent like n-hexane to remove lipids and other nonpolar compounds.
-
Add an equal volume of n-hexane to the separatory funnel, shake vigorously, and allow the layers to separate. Collect the n-hexane layer. Repeat this partitioning step three times.
-
Next, partition the remaining aqueous layer sequentially with solvents such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc) to extract compounds of intermediate polarity, which will include the diterpenoids.
-
For each solvent, perform the partitioning three times to ensure complete extraction.
3. Fraction Concentration:
-
Concentrate each of the solvent fractions (n-hexane, CH₂Cl₂, EtOAc, and the remaining aqueous fraction) separately using a rotary evaporator. The diterpenoids are expected to be enriched in the dichloromethane and/or ethyl acetate fractions.
Protocol 3: Isolation of Diterpenoids by Column Chromatography
This protocol details the separation of individual diterpenoids from the enriched fraction using silica (B1680970) gel column chromatography.
1. Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., n-hexane).
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
2. Sample Loading:
-
Adsorb the dried diterpenoid-rich fraction (from Protocol 2) onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.
3. Elution:
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.
-
Begin elution with 100% n-hexane.
-
Gradually increase the proportion of ethyl acetate in the mobile phase (e.g., 9:1, 8:2, 7:3, etc., n-hexane:EtOAc) to elute compounds with increasing polarity.
-
Collect the eluate in fractions of equal volume.
4. Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.
-
Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions that show similar TLC profiles.
Protocol 4: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol describes the final purification of the isolated diterpenoids to obtain high-purity compounds.
1. Sample Preparation:
-
Dissolve the partially purified diterpenoid fractions (from Protocol 3) in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of abietane diterpenoids.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B) is commonly employed.
-
Gradient Program: Start with a higher proportion of water and gradually increase the proportion of the organic solvent. A typical gradient might be: 0-10 min, 30% B; 10-40 min, 30-100% B; 40-50 min, 100% B. The exact gradient should be optimized based on the specific compounds of interest.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: UV detection is commonly used. The detection wavelength should be optimized for the diterpenoids of interest (often in the range of 200-280 nm).
3. Fraction Collection:
-
Collect the peaks corresponding to the individual diterpenoids as they elute from the column.
4. Purity Assessment:
-
Assess the purity of the collected fractions using analytical HPLC.
-
Confirm the structure of the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualizations
Experimental Workflow
Caption: Workflow for Diterpenoid Extraction and Isolation.
Signaling Pathway: Anti-inflammatory Action of Diterpenoids
Caption: Anti-inflammatory Mechanism of Diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Diterpenes from the Trunk of Abies holophylla and Their Potential Neuroprotective and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diterpenes from the Trunk of Abies holophylla and Their Potential Neuroprotective and Anti-inflammatory Activities. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Analytical Standards of Abietane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction, quantification, and analysis of abietane (B96969) diterpenoids using established analytical standards. The protocols are intended to guide researchers in accurately identifying and quantifying these bioactive compounds in various matrices.
Introduction to Abietane Diterpenoids
Abietane diterpenoids are a large and structurally diverse class of natural products found predominantly in plants, particularly in the families Lamiaceae and Pinaceae.[1][2] They are characterized by a tricyclic 20-carbon skeleton.[2] Prominent members of this class, such as carnosic acid, ferruginol, and abietic acid, have garnered significant interest due to their wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Accurate quantification of these compounds is crucial for quality control of herbal products, pharmacological studies, and the development of new therapeutic agents.
Analytical Standards
The use of certified reference materials is essential for the accurate quantification of abietane diterpenoids. High-purity analytical standards for common abietane diterpenoids can be sourced from various chemical suppliers.
Commercially Available Analytical Standards:
-
Carnosic Acid: A major antioxidant in rosemary and sage.[3][4][5][6]
-
Carnosol: An oxidation product of carnosic acid, also possessing biological activity.[5]
-
Abietic Acid: A primary component of rosin, the solid form of resin from conifers.
-
Dehydroabietic Acid: A more stable aromatic derivative of abietic acid.[7]
-
Ferruginol: A bioactive diterpenoid found in various plants, including those of the Cupressaceae and Lamiaceae families.
-
Tanshinone IIA: One of the main active constituents of Salvia miltiorrhiza.[1]
-
Cryptotanshinone: Another bioactive tanshinone from Salvia miltiorrhiza.[1]
A list of major suppliers for analytical standards includes Sigma-Aldrich, Cayman Chemical, and Clinivex.[8][9][10]
Quantitative Data Summary
The following table summarizes the quantitative analysis of selected abietane diterpenoids from various Salvia species, as determined by 1H-qNMR. This data is crucial for researchers targeting these species for the isolation of specific compounds.
| Plant Species | Extraction Method | Carnosic Acid (mg/g dry leaves) | Carnosol (mg/g dry leaves) | 12-O-methylcarnosic acid (mg/g dry leaves) | 7-O-methyl-epi-rosmanol (mg/g dry leaves) | Rosmanol (mg/g dry leaves) |
| Salvia officinalis (Sage) | Decoction (5 min) | 10.32 ± 0.15 | 0.99 ± 0.01 | 0.35 ± 0.01 | tr | tr |
| Salvia rosmarinus (Rosemary) | Decoction (15 min) | 18.25 ± 0.21 | 1.52 ± 0.02 | tr | 0.41 ± 0.01 | 0.33 ± 0.01 |
| Salvia fruticosa (Greek Sage) | Decoction (5 min) | 12.54 ± 0.18 | 1.15 ± 0.02 | 0.42 ± 0.01 | tr | tr |
tr: trace amounts (Data adapted from Papakonstantinou et al., 2021)[11]
Experimental Protocols
Extraction of Abietane Diterpenoids from Plant Material
This protocol describes a general procedure for the extraction of abietane diterpenoids from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves of Salvia or Rosmarinus species)
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 1 gram of the dried, powdered plant material.
-
Add 20 mL of acetone and sonicate for 30 minutes.[7]
-
Filter the extract and collect the supernatant.
-
Repeat the extraction process twice more with fresh acetone.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
For purification of carnosic acid, the resulting oleoresin can be further treated with hexane precipitation.[3]
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is optimized for the quantification of carnosic acid.
Instrumentation:
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Carnosic acid analytical standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol, water, and acetonitrile is often used. A common mobile phase is a mixture of an aqueous solution of an acid (e.g., 0.1% phosphoric acid) and an organic solvent like methanol or acetonitrile.[3][5] For example, an isocratic mobile phase of methanol and 2% o-phosphoric acid in water (90:10, v/v) can be effective.[12]
-
Column Temperature: 25°C[12]
-
Injection Volume: 10 µL[3]
Standard Preparation and Calibration:
-
Prepare a stock solution of the carnosic acid standard in methanol or acetone.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.01 to 1.0 mg/mL.[3]
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard. The linearity should have a correlation coefficient (R²) of ≥0.99.[3]
Sample Analysis:
-
Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Identify the carnosic acid peak by comparing its retention time with that of the standard.
-
Quantify the amount of carnosic acid in the sample using the calibration curve.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of less polar abietane diterpenoids like abietic acid and dehydroabietic acid.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Reagents:
-
Methylene chloride or other suitable solvent for extraction.
-
Derivatization agent (e.g., BSTFA for silylation or diazomethane (B1218177) for methylation).
-
Abietic acid and dehydroabietic acid analytical standards.
GC-MS Conditions:
-
Oven Program: 150°C (hold 5 min), ramp at 3°C/min to 250°C (hold 15 min).[13]
-
Injector Temperature: 300°C[13]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[13]
-
Ionization: Electron Ionization (EI) at 70 eV.[13]
-
Scan Range: m/z 40-500.[13]
Sample Preparation and Derivatization:
-
Extract the compounds of interest using a suitable solvent.
-
Evaporate the solvent and redissolve the residue in a small volume of solvent.
-
Derivatize the sample to increase volatility. For acidic diterpenoids, methylation to form methyl esters is a common procedure.
-
Inject the derivatized sample into the GC-MS.
Quantification:
-
Prepare and derivatize a series of analytical standards.
-
Generate a calibration curve based on the peak areas of the standards.
-
Quantify the analytes in the sample by comparing their peak areas to the calibration curve.
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and quantitative analysis of abietane diterpenoids.
Biosynthesis Pathway of Abietane Diterpenoids
Caption: Simplified biosynthesis pathway of abietane diterpenoids.[14][15]
Signaling Role of Dehydroabietinal in Plant Defense
Caption: Role of dehydroabietinal (DA) in activating Systemic Acquired Resistance (SAR) in plants.[16]
References
- 1. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uv.es [uv.es]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. A Validated Method for the Determination of Carnosic Acid and Carnosol in the Fresh Foliage of Salvia rosmarinus and Salvia officinalis from Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. Complete HTML – Environmental Project No. 1272 2009 – Development of an analysis method for quantification of colophonium components in cosmetic products [www2.mst.dk]
- 8. theclinivex.com [theclinivex.com]
- 9. wur.nl [wur.nl]
- 10. 標準物質 [sigmaaldrich.com]
- 11. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 16. An abietane diterpenoid is a potent activator of systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 9,13-Epidioxy-8(14)-abieten-18-oic acid for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 9,13-Epidioxy-8(14)-abieten-18-oic acid, a diterpenoid of interest for its potential biological activities, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Proper derivatization enhances the volatility, thermal stability, and chromatographic behavior of the analyte, leading to improved sensitivity and resolution.
Introduction
This compound is a diterpene acid with a chemical formula of C₂₀H₃₀O₄. Due to its carboxylic acid functional group, this compound exhibits polarity that can lead to poor peak shape and thermal degradation during GC analysis. Derivatization is often a necessary step to convert the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. For HPLC analysis, while derivatization is not always mandatory for UV detection, it can be employed to enhance detection sensitivity, particularly for fluorescence or mass spectrometry detection.
Analytical Techniques and Derivatization Strategies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of diterpene acids like this compound is challenging due to their low volatility and potential for thermal decomposition in the GC inlet. Silylation is a common and effective derivatization technique that replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. Abietane diterpenes can often be analyzed directly by HPLC with UV detection. However, for applications requiring higher sensitivity or for use with detectors like fluorescence or electrospray ionization mass spectrometry (ESI-MS), derivatization of the carboxylic acid group to form a UV-active or fluorescent ester can be beneficial.
Quantitative Data Summary
The following table summarizes typical improvements in analytical performance that can be expected after derivatization of carboxylic acid-containing terpenoids. The exact values for this compound would need to be determined empirically.
| Parameter | Before Derivatization (Direct GC/HPLC) | After Silylation (GC-MS) | After Esterification (HPLC) |
| Volatility | Low | High | Moderate Increase |
| Thermal Stability | Prone to degradation | Increased | Increased |
| Peak Shape | Tailing may occur | Symmetrical | Improved symmetry |
| Limit of Detection (LOD) | Method dependent | Potentially lower due to improved chromatography | Potentially lower with fluorescent tags |
| Limit of Quantitation (LOQ) | Method dependent | Potentially lower | Potentially lower |
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the formation of a trimethylsilyl (TMS) ester of this compound for GC-MS analysis. Silylation is a robust method for derivatizing carboxylic acids, increasing their volatility and making them amenable to GC analysis.[1][2][3]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound or a dried sample extract into a 2 mL reaction vial.
-
Dissolution: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Incubation: Securely cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with anhydrous ethyl acetate.
GC-MS Conditions (Suggested Starting Point):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: 100°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Protocol 2: Analysis by HPLC-UV without Derivatization
For many applications, this compound can be analyzed directly by HPLC with UV detection, as abietane-type diterpenes often possess chromophores that absorb in the UV range.[4][5]
Materials:
-
This compound standard or sample extract
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (HPLC grade)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve a known amount of the standard or sample extract in methanol to a suitable concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A common starting gradient could be 70:30 Methanol:Water, adjusted as needed for optimal separation.
-
HPLC Analysis: Inject the sample onto the HPLC system.
HPLC Conditions (Suggested Starting Point):
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Methanol and Water (both containing 0.1% formic acid). For example, a gradient from 60% to 95% Methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength (e.g., 200-400 nm) or use a fixed wavelength around 210 nm or 240 nm.
-
Injection Volume: 10-20 µL
Visualizations
Caption: Workflow for the derivatization and analysis of this compound.
Caption: Rationale for the derivatization of this compound for analysis.
References
application of "9,13-Epidioxy-8(14)-abieten-18-oic acid" in allelopathy research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,13-Epidioxy-8(14)-abieten-18-oic acid, a diterpenoid found in various plant species, notably in the needles of red pine (Pinus densiflora), has garnered attention for its significant allelopathic properties. Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have inhibitory or stimulatory effects. This compound has been identified as a potent plant growth inhibitor, suggesting its potential application as a natural herbicide or as a lead compound for the development of novel weed management agents. This document provides detailed application notes and protocols for the study of this compound in allelopathy research.
Quantitative Data on Allelopathic Activity
The allelopathic effects of this compound have been quantified in laboratory bioassays. The following table summarizes the key findings on its inhibitory activity against cress (Lepidium sativum) and barnyard grass (Echinochloa crus-galli), two standard model species for allelopathy studies.
| Target Species | Parameter | Effective Concentration | Source |
| Cress (Lepidium sativum) | Root and Shoot Growth Inhibition | > 0.1 mM | [1] |
| Barnyard Grass (Echinochloa crus-galli) | Root and Shoot Growth Inhibition | > 0.1 mM | [1] |
| Red Pine (Pinus densiflora) | Endogenous Concentration in Needles | 0.13 mmol/kg | [1] |
Experimental Protocols
Protocol 1: Seed Germination and Seedling Growth Bioassay
This protocol details a standard laboratory bioassay to evaluate the allelopathic effects of this compound on the germination and early seedling growth of target plant species.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled water
-
Seeds of target species (e.g., Lepidium sativum, Lactuca sativa, Echinochloa crus-galli)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 2 or equivalent)
-
Growth chamber or incubator with controlled temperature and light
-
Micropipettes
-
Forceps
-
Ruler or digital caliper
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of 100 mM this compound in DMSO.
-
Prepare a series of test solutions (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 mM) by diluting the stock solution with distilled water. Ensure the final concentration of DMSO in each test solution and the control is the same and does not exceed 0.5% (v/v), a concentration that should not affect seed germination or seedling growth.
-
Prepare a control solution containing the same concentration of DMSO as the test solutions in distilled water.
-
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds of the target species by immersing them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by three rinses with sterile distilled water.
-
Place two layers of sterile filter paper in each petri dish.
-
Using sterile forceps, place a predetermined number of seeds (e.g., 20-30) evenly on the filter paper in each petri dish.
-
-
Treatment Application:
-
Add 5 mL of the respective test solution or control solution to each petri dish. Ensure the filter paper is saturated but not flooded.
-
-
Incubation:
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Place the petri dishes in a growth chamber or incubator under controlled conditions. Typical conditions are 25 ± 1°C with a 12-hour photoperiod. For some species, a dark incubation may be required for germination.
-
-
Data Collection:
-
After a specified period (e.g., 3-7 days), record the number of germinated seeds. A seed is considered germinated when the radicle has emerged.
-
Carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl/coleoptile (shoot) using a ruler or digital caliper.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Calculate the average root and shoot length for each treatment.
-
Express the results as a percentage of the control.
-
Determine the IC50 (concentration causing 50% inhibition) for germination, root growth, and shoot growth using a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for Allelopathy Bioassay.
Proposed Signaling Pathway for Allelopathic Action
The precise signaling pathway of this compound has not been fully elucidated. However, based on the known effects of other terpenoid allelochemicals, a plausible mechanism involves the induction of oxidative stress.
Caption: Proposed Mechanism of Allelopathic Action.
Concluding Remarks
This compound presents a compelling case for further investigation as a natural allelochemical. The provided protocols offer a standardized approach to assess its phytotoxic activity, which is crucial for comparative studies and for exploring its potential in sustainable agriculture. Future research should focus on elucidating the specific molecular targets and signaling pathways to fully understand its mode of action and to optimize its application in weed management strategies. The potential for this compound to serve as a scaffold for semi-synthetic herbicides also warrants exploration by drug development professionals.
References
Troubleshooting & Optimization
improving stability of "9,13-Epidioxy-8(14)-abieten-18-oic acid" in aqueous solution
Disclaimer: Specific stability data for "9,13-Epidioxy-8(14)-abieten-18-oic acid" in aqueous solutions is not extensively available in public literature. This guide provides comprehensive information and protocols based on the chemical nature of endoperoxide-containing abietane (B96969) diterpenoids and established scientific principles for stability testing as outlined by international guidelines. The experimental conditions and data presented are illustrative and should be adapted to your specific laboratory conditions and analytical capabilities.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when investigating the aqueous stability of "this compound".
| Issue | Potential Cause | Recommended Action |
| Compound precipitates out of aqueous solution. | Low aqueous solubility of the compound. | - Increase the proportion of co-solvent (e.g., DMSO, ethanol) in the stock solution, ensuring the final concentration in the aqueous medium is below levels that affect the experiment. - Consider using solubility enhancers such as cyclodextrins. - Prepare a saturated aqueous solution and dilute it to the desired concentration. |
| Rapid degradation is observed immediately after dissolution. | The compound is highly unstable in the chosen aqueous medium (e.g., due to pH or presence of dissolved oxygen). | - Prepare solutions fresh immediately before use. - Degas the aqueous solvent (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen. - Adjust the pH of the buffer to a neutral or slightly acidic range, if compatible with the experimental design. |
| Inconsistent stability results between experimental repeats. | - Variation in solution preparation. - Inconsistent storage conditions (light, temperature). - Contamination of the aqueous medium. | - Standardize the protocol for solution preparation, including the source and purity of water and other reagents. - Protect solutions from light by using amber vials or covering with aluminum foil. - Use a calibrated incubator or water bath to maintain a constant temperature. - Use high-purity water (e.g., HPLC-grade) and sterile-filter solutions if microbial contamination is a concern. |
| No degradation is observed under stress conditions. | - Stress conditions are not harsh enough. - The analytical method is not stability-indicating (i.e., it cannot distinguish the parent compound from its degradants). | - Increase the duration of stress, the temperature, or the concentration of the stressor (e.g., acid, base, oxidizing agent). - Develop and validate a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector or mass spectrometry (MS), to ensure separation and detection of potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in an aqueous solution?
A1: The primary factors include pH, temperature, light, and the presence of oxidizing or reducing agents. The endoperoxide bridge in the molecule is particularly susceptible to cleavage under acidic conditions, high temperatures, and in the presence of certain metal ions or reducing agents.
Q2: How can I prepare a stock solution of this compound for aqueous stability studies?
A2: Due to its low water solubility, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be diluted into the aqueous buffer for your experiment. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the stability and the experimental system.
Q3: What analytical methods are suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. An HPLC system equipped with a UV or a mass spectrometry (MS) detector can separate the parent compound from its degradation products and quantify their respective concentrations over time.
Q4: How can I improve the stability of this compound in my aqueous formulation for in vitro experiments?
A4: To enhance stability, consider the following:
-
pH Control: Maintain the pH of the solution in the neutral to slightly acidic range (pH 6-7) using a suitable buffer system.
-
Temperature: Store solutions at low temperatures (2-8 °C) and protect from freezing. For long-term storage, lyophilization of a formulation with appropriate cryoprotectants could be an option.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Use of Antioxidants: The inclusion of antioxidants may help to prevent oxidative degradation.
-
Formulation with Excipients: For drug development, formulation strategies such as encapsulation in liposomes or nanoparticles can protect the compound from the aqueous environment and improve its stability.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this molecule are not well-documented, based on the endoperoxide structure, potential degradation pathways could involve the cleavage of the O-O bond to form diols or other rearranged products. Hydrolysis of the carboxylic acid group is less likely under typical physiological pH.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the stability of "this compound" under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 10 mg/mL stock solution of the compound in HPLC-grade DMSO.
2. Stress Conditions:
-
For each condition, dilute the stock solution with the respective stress solution to a final concentration of 100 µg/mL.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Aqueous solution (in a neutral buffer, e.g., phosphate (B84403) buffer pH 7.4) at 80°C for 24, 48, and 72 hours.
-
Photostability: Expose the aqueous solution (in a neutral buffer) to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of the remaining parent compound and the formation of degradation products at each time point.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
UV detector or MS detector.
2. Mobile Phase:
-
A gradient elution is often effective. For example:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a higher concentration of A and gradually increase B over 20-30 minutes.
-
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are used to demonstrate the specificity of the method.
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study for this compound
| Stress Condition | Duration (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0.1 M HCl, 60°C | 8 | 75.2 | 15.8 | 5.1 |
| 0.1 M NaOH, 60°C | 8 | 88.9 | 8.2 | Not Detected |
| 3% H₂O₂, RT | 24 | 65.4 | 25.3 | 4.7 |
| Thermal, 80°C | 72 | 90.1 | 6.5 | Not Detected |
| Photostability | 24 | 95.3 | 3.1 | Not Detected |
Visualizations
Caption: Workflow for a forced degradation study.
Technical Support Center: Optimizing the Extraction of Abietane Diterpenoids
Welcome to the technical support center for the optimization of abietane (B96969) diterpenoid extraction. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the most common conventional methods for extracting abietane diterpenoids?
A1: Traditional methods for extracting abietane diterpenoids primarily include maceration, Soxhlet extraction, reflux, and percolation. Maceration involves soaking the plant material in a solvent for an extended period. Soxhlet extraction is a continuous extraction method that is more efficient than simple maceration. Reflux extraction involves boiling the solvent with the plant material, which can enhance extraction efficiency but may degrade thermolabile compounds. Percolation involves the slow passage of a solvent through a column of the plant material.[1]
Q2: Which solvents are most effective for extracting abietane diterpenoids?
A2: The choice of solvent is crucial for efficient extraction. Abietane diterpenoids are generally lipophilic, making non-polar and semi-polar solvents effective. Commonly used solvents include:
-
Methanol and Ethanol: These are widely used due to their ability to extract a broad range of compounds.[2][3]
-
Acetone: Often used in aqueous solutions, it is effective for extracting various diterpenoids.[4]
-
Petroleum Ether: A non-polar solvent suggested for the extraction of lipophilic abietane diterpenoids.
-
Olive Oil: Has been shown to be a protective solvent for some abietane diterpenoids, preventing their degradation.[5][6]
Q3: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?
A3: Modern techniques offer several advantages over conventional methods:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[7][8] It generally results in higher yields in a shorter time and at lower temperatures, which is beneficial for heat-sensitive compounds.[7][9]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction.[10][11] It is known for its high efficiency, reduced solvent consumption, and shorter extraction times.[12][13][14]
Q4: What is Supercritical Fluid Extraction (SFE) and is it suitable for abietane diterpenoids?
A4: Supercritical Fluid Extraction (SFE) is a green technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. The properties of the supercritical fluid can be manipulated by changing pressure and temperature, allowing for selective extraction.[15] SFE is advantageous because it is fast, efficient, and the solvent can be easily removed by depressurization, leaving a pure extract. It is a suitable method for extracting thermolabile compounds.[16]
Q5: How can I prevent the degradation of abietane diterpenoids during extraction and storage?
A5: Certain abietane diterpenoids, such as carnosic acid and carnosol, can be unstable and prone to degradation, especially in polar solvents and at higher temperatures.[5] To minimize degradation:
-
Use less polar solvents or protective solvents like olive oil.[5][6]
-
Employ extraction methods that operate at lower temperatures, such as UAE or SFE.[9][16]
-
For tinctures prepared with polar solvents like ethanol, be aware that the concentration of some diterpenes can decrease significantly over time.[5]
-
Store extracts in a cool, dark place to prevent light and heat-induced degradation.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. Inadequate particle size of the plant material. 4. Inefficient extraction method. | 1. Test a range of solvents with varying polarities (e.g., petroleum ether, ethanol, acetone). 2. Optimize extraction time and temperature for the chosen method. For maceration, consider extending the duration. For reflux, ensure the temperature is appropriate for the solvent's boiling point without degrading the target compounds. 3. Grind the plant material to a fine powder to increase the surface area for extraction.[2] 4. Consider switching to a more efficient method like Soxhlet, UAE, or MAE.[1][7][10] |
| Degradation of Target Compounds | 1. Use of high temperatures during extraction (e.g., reflux, high-temperature MAE). 2. Instability of compounds in the chosen solvent (e.g., carnosic acid in ethanol).[5] 3. Prolonged exposure to light or air during processing and storage. | 1. Employ a low-temperature extraction method like UAE or SFE.[9][16] 2. Use a less polar or a protective solvent like olive oil.[5][6] If a polar solvent is necessary, minimize extraction time. 3. Protect the extract from light by using amber glassware and store under an inert atmosphere (e.g., nitrogen) if possible. |
| Co-extraction of Undesired Compounds (e.g., chlorophyll, waxes) | 1. Use of a non-selective solvent. 2. Extraction parameters (e.g., high pressure in SFE) are not optimized for selectivity. | 1. Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids and waxes before extracting with a more polar solvent. 2. In SFE, optimize the pressure and temperature to selectively extract the target abietane diterpenoids. Lower pressures can be used to extract volatile oils, while higher pressures may be needed for other lipids.[15][17] |
| Inconsistent Results Between Batches | 1. Variability in the plant material (e.g., age, growing conditions, storage). 2. Inconsistent application of the extraction protocol. | 1. Standardize the plant material as much as possible. A preliminary stability study on the raw material can be beneficial, as the content of abietanes can decrease over time.[5][6] 2. Ensure all parameters of the extraction protocol (e.g., solvent-to-solid ratio, time, temperature, particle size) are kept consistent for each extraction. |
Quantitative Data on Extraction Methods
The following tables summarize quantitative data from various studies on the extraction of abietane diterpenoids.
Table 1: Comparison of Extraction Methods for Abietane Diterpenoids from Salvia officinalis
| Extraction Method | Solvent | Specific Volume (mL/g) | Extracted Diterpenes (mg/g) |
| Percolation | Petroleum Ether | 50 | 21 |
| Reflux | Petroleum Ether | 50 | 21.5 |
| Percolation | Petroleum Ether | 200 | 29.7 |
| Reflux | Petroleum Ether | 400 | 30.3 |
| Soxhlet | Petroleum Ether | - | 36.4 ± 1.36 |
Data sourced from a study on the extraction of aromatic abietane diterpenoids from Salvia officinalis leaves.[1]
Table 2: Yield of Abietane Diterpenoids from Hairy Roots of Salvia corrugata
| Compound | Relative Amount in Extract (w/w, %) | Theoretical Extractive Yield from Biomass (%) |
| Ferruginol | 31.2 ± 3.3 | 10.8 |
| Agastol | 33.6 ± 2.8 | 11.6 |
Data from a study on abietane diterpenoids from the hairy roots of Salvia corrugata.[18]
Experimental Protocols
Protocol 1: Generalized Maceration Extraction
This protocol provides a general procedure for the maceration of plant material to extract abietane diterpenoids.
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems, roots) at room temperature, protected from direct sunlight. Grind the dried material into a fine powder.[2]
-
Extraction: Place the powdered plant material in a suitable vessel and add the selected solvent (e.g., methanol, ethanol, or acetone). A typical ratio of plant material to solvent is 1:10 (w/v).[2]
-
Maceration: Seal the vessel and allow it to stand at room temperature for 24-48 hours, with occasional agitation.[2]
-
Filtration and Concentration: Filter the extract to separate the solid residue from the liquid. The extraction process can be repeated three times to ensure exhaustive extraction.[2] Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[2]
-
Fractionation (Optional): The crude extract can be further purified by liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).[2]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol outlines a general procedure for UAE of abietane diterpenoids.
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction Setup: Place the powdered plant material in an extraction vessel with the chosen solvent.
-
Sonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath. Apply ultrasound at a specific frequency and power for a predetermined time (e.g., 5-30 minutes).[19][20] The temperature should be controlled to avoid degradation of thermolabile compounds.[9]
-
Post-Extraction Processing: After sonication, filter the mixture and concentrate the solvent as described in Protocol 1.
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol provides a general outline for MAE of abietane diterpenoids.
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction Setup: Place the powdered plant material and the solvent in a microwave-safe extraction vessel.
-
Microwave Irradiation: Place the vessel in the microwave extractor. Set the desired temperature, pressure, and extraction time (e.g., 5-15 minutes).[12][14]
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature before opening. Filter the extract and concentrate the solvent as described in Protocol 1.
Visualizations
Caption: General workflow for the extraction and isolation of abietane diterpenoids.
Caption: Logical workflow for troubleshooting common extraction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, identification and bioactivities of abietane diterpenoids from Premna szemaoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. google.com [google.com]
- 9. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted extractions of active ingredients from plants - UM Research Repository [eprints.um.edu.my]
- 12. A new method for microwave assisted ethanolic extraction of Mentha rotundifolia bioactive terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-assisted extraction of green coffee oil and quantification of diterpenes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 16. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Production of triterpenoid compounds from Ganoderma lucidum spore powder using ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assay Interference by Hydrophobic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when assessing the viability of cells treated with hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my hydrophobic compounds interfere with standard cell viability assays like MTT, XTT, and LDH?
A1: Hydrophobic compounds can interfere with cell viability assays through several mechanisms:
-
Precipitation: These compounds often have low solubility in aqueous cell culture media.[1] When added from a concentrated stock (usually in DMSO), they can precipitate out of solution, forming solid particles. This precipitation can scatter light, leading to artificially high absorbance readings in colorimetric assays like MTT.[1][2]
-
Direct Reduction of Assay Reagents: Some hydrophobic compounds have chemical structures that can directly, non-enzymatically reduce the tetrazolium salts (MTT, XTT, MTS, WST-1) used in many viability assays.[3] This leads to a color change independent of cellular metabolic activity, resulting in a false-positive signal for cell viability.[4]
-
Interaction with Assay Components: Hydrophobic molecules can interact with assay reagents or cellular components. For instance, they might bind to the formazan (B1609692) product in an MTT assay, affecting its solubilization and leading to inaccurate readings.[5][6] In LDH assays, some compounds can directly inhibit the LDH enzyme, leading to an underestimation of cytotoxicity.[7][8]
-
Optical Interference: Colored hydrophobic compounds can absorb light at the same wavelength used to measure the assay's colorimetric output, leading to inaccurate results.[2]
Q2: My compound precipitates in the cell culture medium. What can I do to prevent this?
A2: Compound precipitation is a common issue with hydrophobic molecules. Here are some strategies to prevent it:
-
Optimize Solvent Concentration: While DMSO is a common solvent, high final concentrations can be toxic to cells and cause your compound to precipitate when diluted in aqueous media.[9] It is recommended to keep the final DMSO concentration below 0.5%, and ideally at 0.1% or lower.[10] Always include a vehicle control with the same DMSO concentration as your test wells to account for any solvent effects.[9]
-
Serial Dilution: Instead of adding a highly concentrated stock directly to the media, perform serial dilutions in pre-warmed (37°C) culture media.[1] This gradual decrease in solvent concentration can help keep the compound in solution.
-
Use of Serum: Serum proteins, such as albumin, can bind to hydrophobic compounds and help to keep them solubilized.[11][12] However, this can also reduce the free concentration of your compound available to the cells.
-
Alternative Solubilizing Agents: For particularly challenging compounds, consider using other solubilizing agents like ethanol, or formulating the compound with cyclodextrins or surfactants.[1][9] However, it is crucial to test the toxicity of these agents on your specific cell line.
Q3: How can I determine if my compound is directly reducing the MTT reagent?
A3: A cell-free control experiment is the best way to determine if your compound is directly interacting with the MTT reagent.[4]
-
Procedure:
-
Prepare a 96-well plate with your cell culture medium but without any cells.
-
Add your hydrophobic compound at the same concentrations you are using in your experiments.
-
Add the MTT reagent as you would in a standard assay.
-
Incubate for the same duration as your cellular assay.
-
Add the solubilization solution (e.g., DMSO).
-
Measure the absorbance.
-
-
Interpretation: If you observe an increase in absorbance in the wells containing your compound compared to the medium-only control, it indicates direct reduction of MTT by your compound.[10]
Q4: Are there alternative assays that are less prone to interference from hydrophobic compounds?
A4: Yes, several alternative assays can be considered:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a marker of metabolically active cells. They are generally less susceptible to interference from colored or reducing compounds.[3]
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures cell density based on the staining of total cellular protein, making it independent of cellular metabolism.[4]
-
Protease Viability Marker Assays: These assays measure the activity of proteases that are only active in viable cells.[4]
-
Dye Exclusion Assays (e.g., Trypan Blue): This is a manual method that distinguishes viable from non-viable cells based on membrane integrity.[4][13] While not high-throughput, it can be a reliable validation method.
-
Label-Free Methods: Techniques like laser interference microscopy can assess cell viability without the need for dyes or reagents, thus avoiding chemical interference.[14]
Troubleshooting Guides
Issue 1: Inconsistent or Artificially High Readings in MTT/XTT Assays
| Potential Cause | Explanation | Recommended Solution |
| Compound Precipitation | Hydrophobic compound precipitates in the media, scattering light and increasing absorbance readings.[1] | Visually inspect wells for precipitate. Optimize compound solubilization by reducing the final concentration, using serial dilutions in warm media, or testing alternative solvents.[1][9] |
| Direct Reduction of Tetrazolium Salt | The compound's chemical structure directly reduces the MTT or XTT reagent to a colored formazan product.[3] | Perform a cell-free control experiment. If direct reduction is confirmed, consider using an alternative assay like an ATP-based assay or SRB assay.[4] |
| Incomplete Solubilization of Formazan | The formazan crystals, which are lipophilic, may not fully dissolve, especially if the compound interferes with the solubilization process.[5][6] | Increase the incubation time with the solubilization solvent and ensure thorough mixing.[15] Consider using a stronger solubilization buffer, such as 10% SDS in 0.01 M HCl.[16] |
| Media Component Interference | Phenol (B47542) red in the media can interfere with absorbance readings. Serum proteins can also interact with the compound or assay reagents. | Use phenol red-free media for the assay. During the MTT incubation step, use a serum-free medium to minimize interference. |
Issue 2: Underestimation of Cytotoxicity in LDH Assays
| Potential Cause | Explanation | Recommended Solution |
| Direct Inhibition of LDH Enzyme | The hydrophobic compound may bind to and inhibit the activity of the released LDH enzyme.[7][8] | Perform a control experiment by adding your compound to a known amount of LDH and measuring the activity. If inhibition is observed, consider an alternative cytotoxicity assay. |
| Interaction with Assay Substrates | The compound may interfere with the enzymatic cascade used to detect LDH activity. | Run a control with all assay components and the compound, but without LDH, to check for background signal generation or quenching. |
| Compound-Induced Changes in Media pH | Some compounds can alter the pH of the culture medium, which can affect LDH enzyme activity.[7][17] | Measure the pH of the culture medium after treatment with your compound. If a significant change is observed, consider buffering the medium more strongly or using an alternative assay. |
Experimental Protocols
Protocol 1: Modified MTT Assay for Hydrophobic Compounds
Objective: To assess cell viability in the presence of potentially interfering hydrophobic compounds.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of the hydrophobic compound in 100% DMSO.
-
Perform serial dilutions of the compound in pre-warmed (37°C) complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is below 0.5% (ideally ≤0.1%).[10]
-
Include appropriate controls: untreated cells, vehicle control (media with the same final DMSO concentration as the treated wells), and a positive control for cytotoxicity.
-
Treat the cells with the compound dilutions and incubate for the desired exposure time.
-
-
Cell-Free Control Plate: In a separate 96-well plate without cells, add the same concentrations of your compound to the cell culture medium. This will be used to check for direct MTT reduction.[4]
-
MTT Incubation:
-
After the treatment period, carefully remove the compound-containing medium from the cell plate.
-
Wash the cells once with pre-warmed, serum-free medium.
-
Add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well of both the cell plate and the cell-free control plate.[18]
-
Incubate both plates for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[16]
-
Place the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the cell-free control wells from the corresponding cell-containing wells to correct for any direct MTT reduction by the compound.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: Sulforhodamine B (SRB) Assay
Objective: To determine cell viability based on total protein content, as an alternative to metabolic assays.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Modified MTT Assay protocol.
-
Cell Fixation:
-
After the treatment period, gently remove the medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[4]
-
-
Washing:
-
Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.[4]
-
-
Staining:
-
Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[4]
-
-
Washing:
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Place the plate on an orbital shaker for 5 minutes.
-
-
Absorbance Measurement: Read the absorbance at 510 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizations
Troubleshooting Workflow for Hydrophobic Compound Interference in MTT Assay
References
- 1. researchgate.net [researchgate.net]
- 2. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Localization of MTT formazan in lipid droplets. An alternative hypothesis about the nature of formazan granules and aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial interference with lactate dehydrogenase assay leads to an underestimation of cytotoxicity [biblio.ugent.be]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Swelling, Serosal Adhesion, Protein Adsorption, and Biocompatibility of Pectin–TEOS Gels | MDPI [mdpi.com]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Improved Formazan Dissolution for Bacterial MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchhub.com [researchhub.com]
preventing degradation of "9,13-Epidioxy-8(14)-abieten-18-oic acid" during storage
This technical support center provides guidance on the proper storage and handling of 9,13-Epidioxy-8(14)-abieten-18-oic acid to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C, protected from air and light.[1] Under these conditions, a shelf life of up to two years has been suggested.[1] For short-term storage, such as during experimental use, it is crucial to minimize exposure to elevated temperatures, light, and oxygen.
Q2: In what solvents is this compound soluble and are there any stability concerns with these solvents?
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The primary factors that can lead to the degradation of this compound are:
-
Temperature: As an endoperoxide, the molecule is susceptible to thermal degradation (thermolysis), which can break the peroxide bridge.[2][7]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3][8]
-
Oxygen: While the compound itself contains an endoperoxide, further oxidative processes can occur on the abietane (B96969) skeleton, especially in the presence of atmospheric oxygen.[1]
-
Contamination: Contamination with incompatible materials can accelerate decomposition.[7]
Q4: How can I detect if my sample of this compound has degraded?
A4: Degradation can be detected by various analytical methods. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective in identifying the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[9] Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment.[9] Specific peroxide quantification assays can also be employed to determine the integrity of the endoperoxide bridge.[10][11]
Troubleshooting Guides
Issue 1: Loss of biological activity or inconsistent experimental results.
This issue may be linked to the degradation of the compound. Follow these steps to troubleshoot:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C and protected from light.
-
Assess Purity: Re-analyze the purity of your sample using a suitable analytical method like HPLC or LC-MS/MS to check for the presence of degradation products.
-
Fresh Sample Comparison: If possible, compare the performance of your current stock with a freshly opened vial.
-
Solvent Stability: If you are using solutions, consider the possibility of solvent-mediated degradation. Prepare fresh solutions before each experiment and avoid long-term storage in solution.
Issue 2: Appearance of unknown peaks in chromatograms.
The presence of new peaks in your analytical data is a strong indicator of degradation.
-
Characterize Degradants: If feasible, use mass spectrometry (LC-MS/MS or GC-MS) to identify the mass of the unknown peaks. Common degradation pathways for the abietane skeleton involve oxidation and aromatization, which may lead to predictable mass shifts.[1][12]
-
Perform a Forced Degradation Study: To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study on a small amount of pure sample. This involves intentionally exposing the compound to stress conditions (e.g., heat, light, acid, base, oxidation) to accelerate degradation and observe the resulting chromatogram.[13][14]
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (long-term) | To minimize thermal degradation of the endoperoxide bridge.[1] |
| Light | Store in amber vials or in the dark | To prevent photolytic degradation.[1][8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | To minimize oxidation of the abietane skeleton.[1] |
| Solvents | Prepare solutions fresh. For short-term storage, use low temperatures. | To reduce the risk of solvent-mediated degradation.[6] |
Table 2: Analytical Methods for Stability Assessment
| Analytical Method | Purpose | Key Considerations |
| HPLC/UPLC | Quantify purity and detect degradation products | Use of a stability-indicating method is crucial.[15] |
| LC-MS/MS | Identify the structure of degradation products | Provides mass information for structural elucidation.[9] |
| GC-MS | Analyze volatile degradation products | Derivatization may be necessary for non-volatile compounds.[12] |
| TLC | Quick qualitative check for impurities | A simple and rapid screening tool.[9] |
| Peroxide Value Titration | Quantify the peroxide content | Specific for assessing the integrity of the endoperoxide bridge.[11] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[14]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[16]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[17]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[17]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.[18]
-
Thermal Degradation: Heat the solid compound or the stock solution at 80°C for 48 hours.[18]
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration.[16]
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed) sample, by a suitable analytical method such as HPLC.
-
Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photolysis of endoperoxides in the presence of nitroxides: a laser flash photolysis study with optical and ESR detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scialert.net [scialert.net]
- 6. Benzoyl peroxide solubility and stability in hydric solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 9. ijcrt.org [ijcrt.org]
- 10. Comparative understanding of peroxide quantitation assays: a case study with peptide drug product degradation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Analytical methods for determining the peroxide value of edible oils: A mini-review. | Semantic Scholar [semanticscholar.org]
- 12. Abietane - Wikipedia [en.wikipedia.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. rjptonline.org [rjptonline.org]
- 18. google.com [google.com]
challenges in scaling up purification of "9,13-Epidioxy-8(14)-abieten-18-oic acid"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the purification of 9,13-Epidioxy-8(14)-abieten-18-oic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the purification of this compound?
A1: Scaling up the purification of this diterpenoid often presents challenges such as co-elution of structurally similar impurities, thermal degradation of the molecule, poor solubility in certain solvents, and difficulty in achieving high purity and yield. The presence of other abietane (B96969) diterpenes with similar polarities can make chromatographic separation particularly difficult.[1][2]
Q2: What initial steps are recommended before beginning the scale-up process?
A2: Before scaling up, it is crucial to have a robust and well-understood laboratory-scale purification protocol. This includes thorough characterization of the crude extract to identify the major impurities. Methodical solvent scouting for extraction and chromatography is essential to optimize selectivity and recovery.[3][4] It is also important to assess the stability of the target compound under various conditions (pH, temperature, light) to prevent degradation during the longer processing times associated with larger scales.
Q3: Which chromatographic techniques are most suitable for the large-scale purification of this compound?
A3: For large-scale purification, a combination of chromatographic techniques is often most effective.[1] Medium Pressure Liquid Chromatography (MPLC) with a silica (B1680970) gel or reversed-phase C18 stationary phase is a common first step for initial fractionation.[4] This is typically followed by preparative High-Performance Liquid Chromatography (prep-HPLC) for the final polishing step to achieve high purity.[1] The choice of stationary and mobile phases will depend on the specific impurity profile of your extract.
Q4: How can I improve the yield and purity during scale-up?
A4: To improve yield and purity, consider optimizing the loading capacity of your chromatographic column, as overloading can lead to poor separation.[5] A gradient elution strategy, rather than isocratic, can often provide better resolution of closely eluting compounds.[3] Additionally, ensuring the complete removal of extraction solvents from the crude material before loading it onto the column can prevent peak distortion. Finally, performing multiple, sequential purification steps can progressively enrich the target compound.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Degradation of the compound: this compound may be sensitive to heat, light, or pH extremes. | - Conduct stability studies at a small scale. - Minimize exposure to high temperatures and direct light during processing. - Use buffered mobile phases if pH sensitivity is observed. |
| Incomplete elution from the column: The compound may have strong interactions with the stationary phase. | - Modify the mobile phase composition to increase its elution strength. - For reversed-phase chromatography, increase the percentage of the organic solvent. - For normal-phase chromatography, increase the polarity of the mobile phase. | |
| Precipitation during processing: The compound may have low solubility in the chosen solvent system. | - Perform solubility tests with a variety of solvents.[7][8][9] - Consider using a co-solvent system to improve solubility. | |
| Low Purity | Co-elution with impurities: Structurally similar abietane diterpenes may be present in the extract. | - Optimize the chromatographic method by screening different stationary phases (e.g., silica, C18, phenyl-hexyl). - Adjust the mobile phase composition to improve selectivity. A shallow gradient can enhance the separation of closely related compounds. - Consider using orthogonal purification techniques (e.g., normal-phase followed by reversed-phase chromatography). |
| Column overloading: Exceeding the optimal loading capacity of the column leads to peak broadening and poor separation. | - Determine the column's loading capacity through small-scale experiments. - Reduce the amount of crude material loaded onto the column. | |
| Irreproducible Results | Inconsistent quality of starting material: The composition of the natural extract can vary between batches. | - Standardize the extraction protocol to ensure consistency. - Perform a preliminary analytical HPLC or TLC on each new batch of crude extract to assess its composition. |
| Changes in chromatographic conditions: Minor variations in solvent composition, temperature, or flow rate can affect separation. | - Prepare mobile phases accurately and consistently. - Use a column thermostat to maintain a constant temperature. - Ensure the pump is calibrated and delivering a consistent flow rate.[10][11] |
Experimental Protocols
Protocol 1: Medium Pressure Liquid Chromatography (MPLC) for Initial Fractionation
-
Column Preparation: Select a silica gel column appropriate for the scale of purification. Equilibrate the column with the starting mobile phase (e.g., 98:2 hexane:ethyl acetate) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a non-polar solvent like dichloromethane (B109758) or the initial mobile phase. If the extract does not fully dissolve, filter out any insoluble material.
-
Loading: Load the prepared sample onto the column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (B1210297). A suggested gradient is from 2% to 50% ethyl acetate over 10-20 column volumes.
-
Fraction Collection: Collect fractions based on the UV detector response (if available) or at regular time/volume intervals.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions containing the target compound and concentrate them under reduced pressure.
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
-
Column and Mobile Phase Selection: Based on analytical scale experiments, select a suitable reversed-phase column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) in water).
-
System Equilibration: Equilibrate the prep-HPLC system with the initial mobile phase composition until the baseline is stable.
-
Sample Preparation: Dissolve the enriched fraction from MPLC in the initial mobile phase. Filter the solution through a 0.45 µm filter to remove any particulates.
-
Injection: Inject the filtered sample onto the column.
-
Elution: Run the optimized gradient method to separate the target compound from the remaining impurities.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis and Final Processing: Analyze the purity of the collected fraction using analytical HPLC. If the purity is satisfactory, remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity issues in purification.
References
- 1. books.rsc.org [books.rsc.org]
- 2. PTP1B inhibitory effect of abietane diterpenes isolated from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. natpro.com.vn [natpro.com.vn]
- 5. researchgate.net [researchgate.net]
- 6. valveandcontrol.com [valveandcontrol.com]
- 7. chemfaces.com [chemfaces.com]
- 8. This compound | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]
- 9. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid | CAS:116499-73-1 | Manufacturer ChemFaces [chemfaces.com]
- 10. Scaling Up of Steric Exclusion Membrane Chromatography for Lentiviral Vector Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scaling Up of Steric Exclusion Membrane Chromatography for Lentiviral Vector Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Abietane Diterpenoid Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered during the chromatographic separation of abietane (B96969) diterpenoids.
Troubleshooting Guide
This section addresses specific issues that may arise during the separation of abietane diterpenoids, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I observing poor resolution or overlapping peaks for my abietane diterpenoid isomers?
Answer: Poor resolution between structurally similar abietane diterpenoids is a common challenge. Several factors related to the mobile phase can be the cause:
-
Inappropriate Solvent Strength: The organic solvent percentage in your mobile phase may be too high, causing the compounds to elute too quickly and without sufficient interaction with the stationary phase.
-
Incorrect Solvent Choice: While methanol (B129727) and acetonitrile (B52724) are common choices for reversed-phase HPLC, their selectivity for abietane diterpenoids can differ. One may provide better resolution than the other.[1]
-
Suboptimal pH: For abietane diterpenoids with acidic or basic functional groups, the pH of the mobile phase is critical.[2][3] An unoptimized pH can lead to peak broadening or shifts in retention time.
Solutions:
-
Optimize the Organic Solvent Ratio: If using gradient elution, try a shallower gradient. For isocratic elution, systematically decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the aqueous phase to increase retention and improve separation.[4]
-
Solvent Scouting: Perform a "solvent triangle" experiment by testing mobile phases based on acetonitrile/water, methanol/water, and tetrahydrofuran/water to find the best selectivity for your specific analytes.[5]
-
Adjust Mobile Phase pH: If your target compounds are ionizable, add a modifier to control the pH. Small amounts of volatile acids like formic acid (typically 0.1%) can suppress ionization of acidic compounds, leading to sharper peaks and better resolution.[6][7] Ensure the pH is kept within the stable range for your column, typically pH 2-8 for silica-based columns.[4]
Question: My peaks are tailing or showing poor symmetry. What could be the cause?
Answer: Peak tailing can result from several mobile phase-related issues:
-
Secondary Interactions: Active sites on the silica (B1680970) stationary phase can cause unwanted interactions with polar functional groups on the abietane diterpenoids.
-
Mismatched Sample Solvent: If the solvent used to dissolve the sample is much stronger than the mobile phase, it can cause peak distortion.[8]
-
Inadequate pH Control: For ionizable compounds, running the mobile phase at a pH close to the analyte's pKa can result in multiple ionic forms and lead to tailing.[9]
Solutions:
-
Use a Mobile Phase Additive: Add a competing agent like a buffer or a small concentration of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This can mask residual silanol (B1196071) groups on the stationary phase and improve peak shape.[1]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[8]
-
Adjust pH: For acidic or basic analytes, adjust the mobile phase pH to be at least 1-2 units away from the compound's pKa to ensure it is in a single ionic state.[4][9]
Question: I am experiencing a drifting or unstable baseline. How can I fix this?
Answer: Baseline drift is often related to the preparation and handling of the mobile phase.[10]
-
Poorly Mixed Mobile Phase: If the mobile phase components are not thoroughly mixed, you may see a drifting baseline, especially in isocratic separations.[8]
-
Lack of Equilibration: The column may not be fully equilibrated with the mobile phase, which is common when changing solvent compositions.[8]
-
Contaminated Solvents: Using low-purity solvents or contaminated reagents can introduce impurities that lead to baseline instability.[11]
-
Temperature Fluctuations: Changes in the ambient temperature can affect the mobile phase viscosity and detector response, causing drift.[8]
Solutions:
-
Ensure Proper Mixing and Degassing: Premix mobile phase components and degas them thoroughly using ultrasonication or helium sparging to remove dissolved gases.[12]
-
Adequate Column Equilibration: Before starting your analysis, flush the column with at least 10-20 column volumes of the new mobile phase until a stable baseline is achieved.
-
Use High-Purity Solvents: Always use HPLC-grade or LC-MS grade solvents and high-purity additives to prepare your mobile phase.[11]
-
Use a Column Oven: Maintain a constant column temperature using a column oven to minimize the effects of temperature fluctuations on retention times and baseline stability.[2]
Frequently Asked Questions (FAQs)
What is a good starting point for developing a mobile phase for abietane diterpenoid separation?
For reversed-phase separation of abietane diterpenoids on a C18 column, a good starting point is a gradient elution with water and methanol or acetonitrile, often with a small amount of acid modifier.[6][13] A common starting gradient might be 50-100% methanol or acetonitrile over 20-30 minutes. The choice between methanol and acetonitrile can affect selectivity, so it may be worth testing both.[1]
Should I use isocratic or gradient elution for separating abietane diterpenoids?
The choice depends on the complexity of your sample.
-
Isocratic Elution: Best for simple mixtures with a few components of similar polarity. It is often faster and results in a more stable baseline.
-
Gradient Elution: Necessary for complex mixtures containing abietane diterpenoids with a wide range of polarities.[2] It helps to elute highly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.
How do I choose between normal-phase and reversed-phase chromatography for abietane diterpenoids?
-
Reversed-Phase HPLC (RP-HPLC): This is the most common and robust method for separating abietane diterpenoids.[14][15] It uses a non-polar stationary phase (like C18) and a polar mobile phase (like methanol/water or acetonitrile/water).[16] It is versatile and generally provides reproducible results.[16]
-
Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethyl acetate).[16] It can be very effective for separating non-polar abietane diterpenoids or for isolating specific isomers where RP-HPLC fails.[16] However, it is more sensitive to water content in the mobile phase, which can affect reproducibility.
What is the role of additives like formic acid or trifluoroacetic acid in the mobile phase?
Additives play several crucial roles:
-
pH Control: They control the ionization state of acidic or basic analytes, which is critical for achieving sharp, symmetrical peaks and reproducible retention times.[3]
-
Improved Peak Shape: They can suppress undesirable interactions between analytes and the stationary phase.
-
Enhanced MS Detection: Volatile additives like formic acid are compatible with mass spectrometry detectors as they help in the ionization of analytes in the MS source.
Data Presentation
The following tables summarize the effect of mobile phase parameters on the separation of abietane diterpenoids.
Table 1: Effect of Organic Modifier on Retention and Resolution
| Mobile Phase Composition | Analyte Retention Time | Peak Resolution | General Observation |
| 85% Methanol / 15% Water | Moderate | Good | A good starting point for many abietane diterpenoids.[17] |
| 70% Acetonitrile / 30% Water | Shorter | May Vary | Acetonitrile is a stronger solvent than methanol, leading to faster elution.[12] Selectivity will be different from methanol. |
| 50% Methanol / 50% Water | Longer | Potentially Improved | Lowering organic content increases retention, which can improve the separation of closely eluting peaks. |
| 80:20 Methanol/Water + 0.1% Formic Acid | Varies | Often Improved | The addition of acid can sharpen peaks and slightly alter retention times, often improving resolution.[7] |
Table 2: Common Mobile Phases Used in Published Abietane Diterpenoid Separations
| Chromatography Mode | Stationary Phase | Mobile Phase | Reference |
| Reversed-Phase HPLC | C18 | Methanol/Water (85:15) | [17] |
| Reversed-Phase HPLC | C18 | Methanol/Water (80:20) | [17] |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water (53% aqueous ACN) | [18] |
| Normal-Phase TLC | Silica Gel | n-hexane/Ethyl Acetate (8:2) | [19] |
| Normal-Phase Column | Silica Gel | Petroleum ether/Acetone (9:1) | [20] |
Experimental Protocols
Protocol: General Method for Mobile Phase Optimization in RP-HPLC
This protocol outlines a systematic approach to developing and optimizing a mobile phase for the separation of abietane diterpenoids using a C18 column.
-
Initial Scouting Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (or Methanol) with 0.1% Formic Acid
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Gradient: Run a fast linear gradient from 5% to 95% B over 10 minutes. This will help determine the approximate organic solvent percentage required to elute your compounds of interest.
-
-
Developing an Optimized Gradient:
-
Based on the scouting run, design a shallower gradient around the elution range of your target compounds. For example, if your compounds eluted between 50% and 70% B in the scouting run, try a new gradient from 40% to 80% B over 30 minutes. This slower change in solvent strength will improve resolution.
-
-
Isocratic Method Development (if applicable):
-
If the gradient run shows that your compounds elute within a narrow range of organic solvent (e.g., all elute around 65% B), an isocratic method may be suitable.
-
Calculate the isocratic mobile phase composition based on the gradient retention time. A good starting point is the mobile phase composition at the midpoint of the peak elution in the gradient run.
-
Fine-tune the percentage of the organic solvent to achieve the desired retention and resolution (typically a retention factor, k, between 2 and 10).
-
-
Fine-Tuning and Troubleshooting:
-
Poor Peak Shape: Ensure 0.1% formic acid or another suitable modifier is present in both mobile phase A and B.
-
Poor Resolution: If resolution is still insufficient, try switching the organic solvent (from acetonitrile to methanol or vice versa) as this can alter selectivity.[1] Also, consider adjusting the column temperature.
-
Visualizations
Caption: Workflow for optimizing HPLC mobile phase for abietane diterpenoid separation.
Caption: Logical relationships for troubleshooting common HPLC separation issues.
References
- 1. aapco.org [aapco.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. mastelf.com [mastelf.com]
- 5. asdlib.org [asdlib.org]
- 6. researchgate.net [researchgate.net]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. thieme-connect.de [thieme-connect.de]
- 14. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 15. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 17. mdpi.com [mdpi.com]
- 18. C20-nor-Abietane and Three Abietane Diterpenoids from Plectranthus mutabilis Leaves as P-Glycoprotein Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
dealing with low yield of "9,13-Epidioxy-8(14)-abieten-18-oic acid" extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 9,13-Epidioxy-8(14)-abieten-18-oic acid, with a focus on resolving issues related to low yield.
Troubleshooting Guide: Addressing Low Yield
Low yields of this compound can arise at various stages of the extraction and purification process. This guide provides a systematic approach to identifying and resolving potential causes.
Issue 1: Low Concentration of Target Compound in the Crude Extract
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Poor Quality of Source Material | The concentration of secondary metabolites can be influenced by the plant's age, the time of harvest, and how it's processed after harvesting. Verify the botanical identity of the plant material (e.g., Pinus densiflora needles). Harvest at the optimal time for diterpenoid content. Ensure the material is properly dried and stored in a cool, dark, and dry place to prevent degradation. |
| Inefficient Initial Extraction | The choice of solvent, temperature, and extraction duration may not be optimal for solubilizing the target compound. For abietane (B96969) diterpenes, which are lipophilic, non-polar solvents like petroleum ether are often suggested.[1] However, aqueous methanol (B129727) has also been successfully used for the extraction of this compound.[2] Experiment with different solvent polarities and ratios. Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[3][4] |
| Degradation of the Target Compound | This compound, containing an endoperoxide bridge, may be sensitive to heat, light, and pH changes. Minimize exposure to high temperatures and light during extraction. Consider performing extractions at room temperature or using methods that do not require heat. The stability of similar compounds can be affected by pH, with some showing greater stability in acidic conditions.[5] |
Issue 2: Significant Loss of Compound During Liquid-Liquid Partitioning
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Incorrect Solvent System | An inappropriate choice of solvents for partitioning can lead to the loss of the target compound into the undesired phase. Confirm the polarity of this compound. While it is a diterpenoid, the carboxylic acid and epidioxy groups will influence its polarity. Ensure you are using an appropriate solvent system (e.g., n-hexane to remove nonpolar impurities, with the target compound remaining in a more polar phase like methanol/water). |
| Emulsion Formation | The formation of an emulsion at the interface of the two solvents can trap the target compound. To break the emulsion, try adding brine (a saturated NaCl solution) or centrifuging the mixture. |
Issue 3: Low Recovery After Chromatographic Purification
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Irreversible Adsorption to Stationary Phase | The compound might be irreversibly binding to the stationary phase of the chromatography column (e.g., silica (B1680970) gel). Try using a different stationary phase (e.g., alumina, C18 reversed-phase silica) or deactivating the silica gel by adding a small amount of a polar modifier to the eluent. |
| Co-elution with Impurities | Structurally similar compounds or other abundant secondary metabolites can co-elute, leading to impure fractions and an apparent low yield of the pure compound. Optimize the mobile phase composition and gradient to improve separation. Consider using multiple chromatographic techniques (e.g., silica gel chromatography followed by preparative HPLC) for better purification. |
| Compound Degradation on the Column | The stationary phase, such as silica gel, can have acidic sites that may cause the degradation of sensitive compounds. Neutralize the silica gel before use or opt for a neutral stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for this compound?
A1: The exact yield can vary significantly based on the quality of the source material, geographical location, harvesting time, and the extraction and purification methods employed. The endogenous concentration of this compound in red pine (Pinus densiflora) needles has been reported to be 0.13 mmol/kg.[2] This can be considered a theoretical maximum. Actual recovered yields will likely be lower.
Q2: What are the general steps for extracting this compound?
A2: A general workflow involves:
-
Solid-Liquid Extraction: The dried and powdered source material (e.g., pine needles) is extracted with a suitable solvent, such as aqueous methanol.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove highly non-polar or polar impurities.
-
Chromatographic Purification: The resulting fraction undergoes one or more chromatographic steps (e.g., silica gel column chromatography, preparative HPLC) to isolate the pure compound.
Q3: How can I improve the efficiency of my initial extraction?
A3: To enhance extraction efficiency, consider the following:
-
Particle Size Reduction: Finely grind the dried plant material to increase the surface area for solvent penetration.
-
Solvent Optimization: Experiment with different solvents and solvent mixtures.
-
Advanced Extraction Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction time and improve yields compared to conventional methods like maceration.[4]
Q4: What solvents are suitable for dissolving this compound?
A4: The compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2][6][7]
Quantitative Data on Extraction
| Extraction Method | Typical Extraction Time | Relative Yield Efficiency | Key Considerations |
| Maceration | 24 - 72 hours | Low to Moderate | Simple, but time-consuming and may result in lower yields. |
| Soxhlet Extraction | 6 - 24 hours | Moderate to High | More efficient than maceration, but the prolonged exposure to heat can degrade thermally sensitive compounds. |
| Ultrasound-Assisted Extraction (UAE) | 30 - 60 minutes | High | Fast and efficient, with reduced solvent consumption. Can generate heat, so temperature control may be necessary.[4] |
| Microwave-Assisted Extraction (MAE) | 5 - 30 minutes | High | Very fast and efficient. Requires specialized equipment and careful optimization to avoid overheating. |
Experimental Protocol: Extraction and Isolation from Pine Needles
This protocol is a general guideline based on methods reported for the isolation of diterpenes from pine species. Optimization may be required for specific experimental setups.
1. Preparation of Plant Material:
-
Collect fresh needles of Pinus densiflora.
-
Air-dry the needles in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried needles into a fine powder using a blender or a mill.
2. Solid-Liquid Extraction:
-
Macerate the powdered needles in aqueous methanol (e.g., 80% methanol in water) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
3. Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
Monitor the presence of the target compound in each fraction using Thin Layer Chromatography (TLC). This compound is expected to be in the less polar fractions (dichloromethane or ethyl acetate).
4. Chromatographic Purification:
-
Subject the fraction containing the target compound to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by TLC. Combine fractions containing the pure compound.
-
For final purification, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column can be employed.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting workflow for diagnosing the cause of low extraction yield.
References
- 1. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid | CAS 116499-73-1 | ScreenLib [screenlib.com]
- 2. This compound | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. chemfaces.com [chemfaces.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pinus Species as Prospective Reserves of Bioactive Compounds with Potential Use in Functional Food—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Terpenoids | 5309-35-3 | Invivochem [invivochem.com]
- 7. Labdane-type diterpenes active against acne from pine cones (Pinus densiflora) - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing matrix effects in LC-MS analysis of diterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of diterpenoids?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of diterpenoids.[1] In complex matrices such as plasma or plant extracts, endogenous components like phospholipids, salts, and pigments can interfere with the analysis.[1]
Q2: How can I detect if my diterpenoid analysis is suffering from matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a standard solution of the diterpenoid analyte is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip in the baseline signal at the retention time of the analyte indicates ion suppression, while a rise suggests ion enhancement.
-
Post-Extraction Spike: This quantitative method compares the response of the diterpenoid analyte in a neat solvent to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses is known as the matrix factor (MF). An MF value less than 1.0 indicates ion suppression, while a value greater than 1.0 suggests ion enhancement.[2]
Q3: Is there a difference in susceptibility to matrix effects between ESI and APCI ionization sources for diterpenoid analysis?
A3: Yes, Electrospray Ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[1] ESI is more sensitive to changes in droplet surface tension and charge competition caused by co-eluting compounds. However, for many diterpenoids, especially the more polar ones, ESI is often the preferred ionization technique due to their thermal lability.
Q4: Can sample dilution alone be an effective strategy to minimize matrix effects for diterpenoid analysis?
A4: Sample dilution can be a simple and effective method to reduce matrix effects by lowering the concentration of interfering compounds.[3] However, this approach may also decrease the analyte concentration, potentially compromising the sensitivity of the assay and raising the limit of quantitation.[3] Therefore, its suitability depends on the initial concentration of the diterpenoid in the sample and the required sensitivity of the method. For samples with high analyte concentrations, dilution factors as high as 10,000 have been used to eliminate matrix effects.[3]
Q5: When should I use a matrix-matched calibration curve for diterpenoid quantification?
A5: A matrix-matched calibration curve is highly recommended when significant matrix effects are observed and cannot be eliminated through sample preparation.[4][5] This involves preparing the calibration standards in a blank matrix that is as similar as possible to the study samples. This approach helps to compensate for the signal suppression or enhancement caused by the matrix components, leading to more accurate quantification.[4][5]
Troubleshooting Guide: Minimizing Matrix Effects
This guide provides structured approaches to identify and mitigate common issues related to matrix effects in diterpenoid analysis.
Issue 1: Poor Peak Shape and/or Signal Suppression
Possible Cause: Co-elution of interfering compounds from the sample matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and signal suppression.
Data Presentation: Comparison of Sample Preparation Techniques
The following tables provide a summary of the effectiveness of different sample preparation techniques in reducing matrix effects for diterpenoid and structurally similar compound analysis.
Table 1: Matrix Effect Reduction by Sample Preparation Technique
| Sample Preparation Technique | Analyte Class | Matrix | Matrix Effect (%)* | Reference |
| Solid-Phase Extraction (SPE) | ||||
| Polymeric (e.g., Strata-X) | Triterpenoid Saponins | Rat Plasma | ~5% (Suppression) | [1] |
| C18 | Diterpenoids | Salvia miltiorrhiza | < 15% | [6] |
| Liquid-Liquid Extraction (LLE) | ||||
| Methyl tert-butyl ether (MTBE) | Diterpenes (Cafestol, Kahweol) | Coffee Oil | Not specified, but validated method | [7] |
| Protein Precipitation (PPT) | ||||
| Acetonitrile (B52724) | General | Biological Fluids | Can be significant | [8] |
*Matrix Effect (%) is calculated as (1 - Matrix Factor) x 100. A value close to 0% indicates minimal matrix effect.
Table 2: Recovery Rates for Different Sample Preparation Methods
| Sample Preparation Technique | Analyte Class | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | ||||
| Polymeric (e.g., Strata-X) | Triterpenoid Saponins | Rat Plasma | 85-95% | [1] |
| C18 | Diterpenoids | Coleus forskohlii | 98.36 - 102.08% | [1] |
| Liquid-Liquid Extraction (LLE) | ||||
| Methyl tert-butyl ether (MTBE) | Diterpenes (Cafestol, Kahweol) | Coffee Oil | >90% | [7] |
| Protein Precipitation (PPT) | ||||
| Acetonitrile | General | Biological Fluids | Variable, often lower than SPE/LLE | [8] |
Issue 2: Inconsistent Results Across Different Sample Batches
Possible Cause: Variability in the sample matrix composition.
Logical Relationship Diagram for Addressing Batch-to-Batch Variability:
Caption: Strategy for managing batch-to-batch variability in matrix effects.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Diterpenoids from Plant Material
This protocol is a general guideline and should be optimized for the specific diterpenoids and plant matrix.
Workflow Diagram for SPE:
Caption: General experimental workflow for Solid-Phase Extraction of diterpenoids.
Methodology:
-
Sample Preparation:
-
Homogenize the dried and powdered plant material.
-
Extract the diterpenoids using a suitable organic solvent (e.g., methanol, ethanol, or a mixture) with techniques like ultrasonication or maceration.
-
Filter or centrifuge the extract to remove solid debris.
-
-
SPE Procedure:
-
Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water.
-
Loading: Load the plant extract onto the conditioned SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., a water-methanol mixture) to remove polar interferences.
-
Elution: Elute the diterpenoids with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Diterpenoids from Biological Fluids
This protocol is a general guideline for extracting diterpenoids from matrices like plasma or serum.
Workflow Diagram for LLE:
Caption: General experimental workflow for Liquid-Liquid Extraction of diterpenoids.
Methodology:
-
Sample Preparation:
-
To a known volume of the biological fluid (e.g., 200 µL of plasma), add the internal standard.
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). The choice of solvent will depend on the polarity of the target diterpenoids.
-
-
Extraction Procedure:
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate the transfer of diterpenoids into the organic phase.
-
Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
For improved recovery, the aqueous layer can be re-extracted with a fresh portion of the organic solvent.
-
Combine the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. More accurate matrix-matched quantification using standard superposition method for herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 6. eijppr.com [eijppr.com]
- 7. phcogres.com [phcogres.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
Technical Support Center: 9,13-Epidioxy-8(14)-abieten-18-oic acid for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving and using 9,13-Epidioxy-8(14)-abieten-18-oic acid in in vitro experiments.
Troubleshooting Guide
| Question | Answer |
| My compound precipitated after dilution in aqueous media. What should I do? | Precipitation upon dilution of a DMSO stock solution in aqueous media is a common issue for hydrophobic compounds. To mitigate this, ensure the final DMSO concentration in your cell culture medium is low, typically ≤0.5%. You can also try a stepwise dilution, adding the stock solution to the media dropwise while vortexing. If precipitation persists, consider using a surfactant like Tween 80 (at a low, non-toxic concentration) or preparing a fresh, more dilute stock solution. |
| I am observing cell toxicity that doesn't seem to be related to the compound's activity. What could be the cause? | The solvent used to dissolve the compound, most commonly DMSO, can be toxic to cells at higher concentrations. It is crucial to have a vehicle control (media with the same final concentration of the solvent) in your experiments to differentiate between solvent-induced toxicity and the effect of the compound. If solvent toxicity is suspected, lower the final solvent concentration in your working solution. |
| The compound is not dissolving completely in the recommended solvent. What steps can I take? | If you face solubility issues, gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution. Ensure you are using a high-purity, anhydrous grade solvent, as water contamination can reduce the solubility of hydrophobic compounds. If the compound still does not dissolve, you may need to try an alternative solvent in which it is reported to be soluble, such as ethanol (B145695) or methanol, after verifying its compatibility with your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound for in vitro studies? A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro applications.[1][2][3][4] This compound is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1][2][3][4]
Q2: How should I prepare the stock solution? A2: To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO to achieve a desired high concentration, for example, 10 mM. It is advisable to start with a small amount of solvent and gradually add more while vortexing to ensure complete dissolution.
Q3: What is a typical working concentration for this compound in cell culture? A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. Published data indicates that it exhibits moderate anti-inflammatory activity in murine microglia BV2 cells with an IC50 value of 57.3 ± 0.2 µM.[1][2] Therefore, a typical starting range for working concentrations could be from 1 µM to 100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How do I prepare the working solution from the stock solution? A4: To prepare a working solution, the high-concentration stock solution should be serially diluted in your cell culture medium to the desired final concentration. To avoid precipitation and minimize solvent toxicity, ensure the final concentration of DMSO in the culture medium is kept low, typically below 0.5%.
Q5: How should I store the stock solution? A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability.[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]
Experimental Protocol: Dissolving this compound for In Vitro Studies
This protocol outlines the steps for preparing a stock solution and subsequent working solutions of this compound for use in cell-based assays.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Calculate the required amount of this compound (Molecular Weight: 334.45 g/mol ) and DMSO. b. Aseptically weigh the powdered compound and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. e. Store the stock solution in aliquots at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Determine the desired final concentration of the compound in your cell culture experiment. c. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final working concentration. d. Important: Ensure the final concentration of DMSO in the cell culture medium is not cytotoxic (typically ≤0.5%). e. Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 334.45 g/mol | |
| Recommended Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2][3][4] |
| IC50 (NO levels in LPS-stimulated BV2 cells) | 57.3 ± 0.2 µM | [1][2] |
| Recommended Stock Solution Storage Temperature | -20°C or -80°C | [4] |
| Recommended Final DMSO Concentration in Media | ≤0.5% | General cell culture best practice |
Experimental Workflow
Caption: Workflow for preparing this compound.
References
- 1. This compound | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid | CAS:116499-73-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid | CAS 116499-73-1 | ScreenLib [screenlib.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 9,13-Epidioxy-8(14)-abieten-18-oic Acid and Dehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of two abietane (B96969) diterpenoids: 9,13-Epidioxy-8(14)-abieten-18-oic acid and dehydroabietic acid. While both compounds share a common structural scaffold and have been investigated for their therapeutic potential, direct comparative studies under identical experimental conditions are limited. This document summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes relevant biological pathways to aid in the understanding of their individual activities.
Data Presentation
The following tables summarize the reported biological activities of this compound and dehydroabietic acid. It is crucial to note that the data presented are compiled from different studies and, therefore, are not directly comparable due to variations in experimental methodologies, cell lines, and assay conditions.
Table 1: Biological Activity of this compound
| Activity | Cell Line/Model | Assay | Result (IC₅₀) | Reference |
| Anti-inflammatory | Murine Microglia BV2 cells | Nitric Oxide (NO) Production Inhibition | 57.3 ± 0.2 µM[1][2] | [1][2] |
| Antitumor-promoting | Raji cells | Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition | Potent inhibitory effects | [2] |
Table 2: Biological Activity of Dehydroabietic Acid
| Activity | Cell Line/Model | Assay | Result (IC₅₀) | Reference |
| Anti-inflammatory | Macrophage cell lines | Nitric Oxide (NO) Production Inhibition | - | [3][4] |
| Anticancer | Various cancer cell lines | Cytotoxicity (MTT assay) | Varies (often for derivatives) | [4][5] |
| Normal human liver cells (LO2) | Cytotoxicity | > 50 µM | [4] | |
| Antibacterial | Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these compounds.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.
Cell Line: Murine Microglia BV2 cells
Protocol:
-
Cell Seeding: Seed BV2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Antitumor-Promoting Activity: Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This assay evaluates the potential of a compound to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), which is often induced by tumor promoters.
Cell Line: Raji cells (a human B-lymphoblastoid cell line latently infected with EBV)
Protocol:
-
Cell Culture: Culture Raji cells in an appropriate medium.
-
Induction of EBV-EA: Treat the cells with a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to induce the expression of EBV-EA.
-
Compound Treatment: Concurrently treat the cells with various concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
Immunofluorescence Staining:
-
Fix the cells on a slide.
-
Stain the cells with high-titer EBV-EA-positive human serum followed by a fluorescein-conjugated anti-human IgG antibody.
-
-
Microscopy: Observe the cells under a fluorescence microscope and count the number of EBV-EA-positive cells.
-
Data Analysis: Calculate the percentage of inhibition of EBV-EA activation compared to the control treated only with the tumor promoter.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Cell Lines: Various cancer cell lines and normal cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., dehydroabietic acid) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflows for assessing anti-inflammatory and cytotoxic activities.
References
A Comparative Guide to the Anti-Inflammatory Activity of Abietane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of several abietane (B96969) diterpenoids, supported by experimental data. The information is intended to assist researchers in evaluating these natural compounds for potential therapeutic applications.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various abietane diterpenoids against key inflammatory mediators. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, a standard in vitro model for assessing anti-inflammatory activity.
| Abietane Diterpenoid | Target | IC50 Value | Cell Line | Stimulus | Reference |
| Triptolide | NF-κB Expression | 14 nM | A549 | Substance P | [1] |
| IL-8 Expression | 23 nM | A549 | Substance P | [1] | |
| Carnosol (B190744) | Nitric Oxide (NO) | 9.4 µM | RAW 264.7 | LPS | [2][3] |
| 5-Lipoxygenase (5-LO) | 0.3 µM | Cell-free assay | - | [4] | |
| mPGES-1 | 10.9 µM | Cell-free assay | - | [4] | |
| Carnosic Acid | Nitric Oxide (NO) | 22.5 µM (7.47 µg/mL) | RAW 264.7 | LPS | [5] |
| 5-Lipoxygenase (5-LO) | 0.8 µM | Cell-free assay | - | [4] | |
| mPGES-1 | 14.0 µM | Cell-free assay | - | [4] | |
| Dracocephalumoid A | TNF-α, IL-1β, or NO | 1.12 - 5.84 µM | RAW 264.7 | LPS | [6] |
| Uncinatone | TNF-α, IL-1β, or NO | 1.12 - 5.84 µM | RAW 264.7 | LPS | [6] |
| Trichotomone F | TNF-α, IL-1β, or NO | 1.12 - 5.84 µM | RAW 264.7 | LPS | [6] |
| Caryopterisoid C | TNF-α, IL-1β, or NO | 1.12 - 5.84 µM | RAW 264.7 | LPS | [6] |
| Pygmaeocin B | Nitric Oxide (NO) | 33.0 ± 0.8 ng/mL | RAW 264.7 | LPS | [7][8] |
| Medusanthol A | Nitric Oxide (NO) | 3.12 µM | BV2 microglia | LPS + IFN-γ | [9] |
| Medusanthol B | Nitric Oxide (NO) | 15.53 µM | BV2 microglia | LPS + IFN-γ | [9] |
Key Signaling Pathways in Inflammation
Abietane diterpenoids primarily exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, a signaling cascade leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[12]
References
- 1. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti‐inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Abietane diterpenoids from Dracocephalum moldavica L. and their anti-inflammatory activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes | Scilit [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
A Comparative Guide to the Cytotoxicity of 9,13-Epidioxy-8(14)-abieten-18-oic acid and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the natural compound 9,13-Epidioxy-8(14)-abieten-18-oic acid and the well-established chemotherapeutic drug, paclitaxel (B517696). While extensive data is available for paclitaxel, research on the direct cytotoxic effects of this compound on cancer cell lines is limited. This document summarizes the current state of knowledge for both compounds, presents available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows.
Overview of Compounds
Paclitaxel , on the other hand, is a potent mitotic inhibitor used extensively in the treatment of various cancers, including ovarian, breast, and lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.
Quantitative Cytotoxicity Data
A direct comparison of the cytotoxic potency of this compound and paclitaxel is challenging due to the lack of available IC50 values for the former against cancer cell lines. The table below presents the available data for both compounds.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | Murine Microglia BV2 | NO Assay | 57.3 ± 0.2 µM | [1][2] |
| Paclitaxel | Ovarian Carcinoma Cell Lines | Clonogenic | 0.4 - 3.4 nM | |
| Human Tumor Cell Lines | Clonogenic | 2.5 - 7.5 nM (24h exposure) | [3] | |
| Breast Cancer (MCF-7) | MTT Assay | 3.5 µM | ||
| Breast Cancer (MDA-MB-231) | MTT Assay | 0.3 µM | ||
| Breast Cancer (SKBR3) | MTT Assay | 4 µM | ||
| Breast Cancer (BT-474) | MTT Assay | 19 nM |
Note: The IC50 value for this compound is related to its anti-inflammatory effect (inhibition of nitric oxide) and not a direct measure of cytotoxicity against cancer cells. The IC50 values for paclitaxel demonstrate its high potency against various cancer cell lines, with efficacy in the nanomolar to low micromolar range.
Experimental Protocols for Cytotoxicity Assays
To determine and compare the cytotoxic effects of compounds like this compound and paclitaxel, standardized in vitro assays are employed. The following are detailed protocols for two commonly used methods: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that determines cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Visualizations: Workflows and Signaling Pathways
To further elucidate the processes involved in cytotoxicity testing and the mechanism of action of paclitaxel, the following diagrams are provided.
Conclusion
Paclitaxel is a highly potent cytotoxic agent with a well-defined mechanism of action and extensive supporting data. In contrast, while this compound has demonstrated other biological activities, its potential as a direct cytotoxic agent against cancer cells requires further investigation. The experimental protocols and workflow diagrams provided in this guide offer a framework for conducting such studies, which would be essential to elucidate the cytotoxic profile of this compound and enable a direct and meaningful comparison with established chemotherapeutics like paclitaxel. Future research should focus on determining the IC50 values of this compound across a panel of human cancer cell lines and exploring its underlying mechanism of action.
References
A Comparative Guide to Validated HPLC Methods for Abietane Diterpenoid Analysis
The accurate quantification of abietane (B96969) diterpenoids, a large and structurally diverse class of natural products with significant pharmacological activities, is crucial for researchers in natural product chemistry, drug discovery, and quality control. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of validated HPLC methods, offering supporting experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.
Comparison of Chromatographic Conditions
The selection of an appropriate HPLC method depends on the specific abietane diterpenoids of interest and the sample matrix. Below is a comparison of chromatographic conditions from three distinct validated methods. Method 1 employs an isocratic system ideal for specific triterpenoids, which are structurally related to diterpenoids, while Methods 2 and 3 utilize gradient systems for the simultaneous analysis of multiple diterpenoids.
Table 1: Comparison of Chromatographic Conditions for Abietane Diterpenoid Analysis
| Parameter | Method 1: Triterpenoids in Vaccinium vitis-idaea | Method 2: Quinonemethide Triterpenoids in Maytenus chiapensis[1][2] | Method 3: Diterpenoids in Andrographis paniculata[3] |
| Stationary Phase (Column) | ACE C18 | Supelco Ascentis C18[1] | Conventional C18 / Zorbax SB C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | A: Acetonitrile (B52724)/Water (89:11, v/v) B: Acetonitrile/Methanol (B129727) (10:90, v/v)[4] | A: Water with 0.4% Formic Acid B: Methanol[1] | Water and Acetonitrile[3] |
| Elution Mode | Isocratic[4] | Gradient[1] | Gradient[3] |
| Gradient Program | N/A | 0-6 min: 10% B 6-10 min: 10-30% B 10-15 min: 10% B[1] | 0-40 min: 20-50% Acetonitrile[3] |
| Flow Rate | 0.7 mL/min (A) / 1.0 mL/min (B) | 1.2 mL/min[1] | Not Specified |
| Detection | PDA (205 nm)[4] | PDA (420 nm)[2] | PDA (225 nm for quantification)[3] |
| Column Temperature | 20°C (A) / 35°C (B) | 25°C[1] | 30°C[3] |
Comparison of Method Validation Parameters
Method validation is essential to ensure that an analytical method is accurate, reproducible, and fit for its intended purpose. The following table summarizes the key validation parameters for the compared HPLC methods, demonstrating their reliability and sensitivity.
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1: Triterpenoids in Vaccinium vitis-idaea | Method 2: Quinonemethide Triterpenoids in Maytenus chiapensis | Method 3: Diterpenoids in Andrographis paniculata |
| Linearity (r²) | > 0.9999[5][6] | ≥ 0.9981[1] | > 0.99[3] |
| Precision (%RSD) | < 2%[5][6] | Intra- and Inter-assay precision determined at 15, 50, and 80 µg/mL.[1] | Intra-day: 0.22–2.19% Inter-day: 1.01–3.68%[3] |
| Accuracy (% Recovery) | 94.70–105.81%[5][6] | Determined at 15, 50, and 80 µg/mL.[1] | 97.77–101.17%[3] |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL[5][6] | Calculated as 3x the standard deviation of blank samples divided by the analytical sensitivity.[1] | 0.032 µg/mL (for andrographolide)[3] |
| Limit of Quantification (LOQ) | 0.24–1.78 µg/mL[5] | Lowest concentration on the calibration curve with RSD% ≤ 20% and accuracy between 80-120%.[1] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of experimental results.
Method 1: Analysis of Triterpenoids in Vaccinium vitis-idaea
This method utilizes two different isocratic conditions for the analysis of triterpenoids with and without chromophores.
-
Sample Preparation: Details on the specific extraction procedure were not provided in the search results.
-
Chromatographic System: An HPLC system equipped with a photodiode array (PDA) detector was used.
-
Method A (for triterpenoids with chromophores):
-
Method B (for triterpenoids without chromophores):
Method 2: Analysis of Quinonemethide Triterpenoids in Maytenus chiapensis[1]
This method was developed for the simultaneous quantification of pristimerin (B1678111) and tingenone.
-
Sample Preparation: 2.5 g of dried, powdered root bark was macerated in 100 mL of either methanol or a 1:1 mixture of n-hexane and diethyl ether for 72 hours at 25°C. For water extraction, 2.5 g of powdered root bark was sonicated in 100 mL of water for 90 minutes at 25°C.[1]
-
Chromatographic System: An HPLC system with a PDA detector, a Supelco Ascentis C18 column, and a Sentry Guard Cartridge was employed.[1]
-
Mobile Phase: A gradient was run with solvent A (water with 0.4% formic acid) and solvent B (methanol).[1]
-
Gradient Program: The percentage of solvent B was maintained at 10% for the first 6 minutes, then linearly increased to 30% from 6.01 to 10.0 minutes, and returned to 10% from 10.01 to 15.0 minutes.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection: 420 nm.[2]
Method 3: Analysis of Diterpenoids in Andrographis paniculata[3]
This method is suitable for the simultaneous determination of several bioactive diterpenoids, including andrographolide.
-
Sample Preparation: Specific details on sample extraction were not available in the provided search results.
-
Chromatographic System: An HPLC system with a PDA detector and a conventional C18 column (a Zorbax SB C18, 250 × 4.6 mm, 5 µm, was also mentioned) was used.[3]
-
Mobile Phase: A gradient was run using water and acetonitrile.[3]
-
Gradient Program: The concentration of acetonitrile was varied from 20% to 50% over a period of 40 minutes.[3]
-
Column Temperature: 30°C.[3]
-
Detection: UV spectra were recorded from 200-400 nm, with quantification performed at 225 nm.[3]
HPLC Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method for abietane diterpenoid analysis, ensuring the reliability and accuracy of the results.
Caption: Workflow for HPLC Method Validation.
References
- 1. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of 9,13-Epidioxy-8(14)-abieten-18-oic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of the naturally occurring abietane (B96969) diterpenoid, 9,13-Epidioxy-8(14)-abieten-18-oic acid. By examining its biological activities alongside structurally related compounds, this document aims to elucidate the key molecular features governing its therapeutic potential. The information presented is supported by experimental data and detailed methodologies to assist in further research and drug discovery efforts.
Biological Activities of this compound and Analogs
This compound has demonstrated notable biological activities, primarily anti-inflammatory and potential antitumor-promoting effects. The compound exists as two main stereoisomers, the 9α,13α- and 9α,13β-epidioxy forms, which exhibit distinct bioactivities.
The 9,13β-epidioxy isomer has been shown to possess moderate anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells, with a reported half-maximal inhibitory concentration (IC50) of 57.3 ± 0.2 µM.[1][2] In contrast, the 9α,13α-epidioxy isomer has shown potent inhibitory effects on the activation of the Epstein-Barr virus early antigen (EBV-EA), suggesting potential as an antitumor-promoting agent.[1]
To understand the structure-activity relationship, it is crucial to compare these activities with those of other abietane diterpenoids. The following table summarizes the available quantitative data for this compound and a selection of structurally related compounds.
Comparative Analysis of Biological Activity
| Compound | Biological Activity | Cell Line/Assay System | IC50 (µM) |
| 9,13β-Epidioxy-8(14)-abieten-18-oic acid | Anti-inflammatory (NO inhibition) | LPS-stimulated murine microglia BV2 cells | 57.3 ± 0.2 |
| 9α,13α-Epidioxy-8(14)-abieten-18-oic acid | Antitumor-promoting (EBV-EA inhibition) | TPA-induced in Raji cells | Potent inhibition (qualitative) |
| Dehydroabietic acid | Cytotoxic | SMMC-7721 (Hepatocellular carcinoma) | > 100 |
| Derivative I-2 (Dehydroabietylamine derivative) | Cytotoxic | SMMC-7721 (Hepatocellular carcinoma) | 6.65 |
| Derivative I-10 (Dehydroabietylamine derivative) | Cytotoxic | A-549 (Lung cancer) | 0.75 |
| 7α-acetylhorminone | Cytotoxic | HCT116 (Colon cancer) | 18 |
| 7α-acetylhorminone | Cytotoxic | MDA-MB-231 (Breast cancer) | 44 |
Structure-Activity Relationship Insights
The data suggests that the abietane skeleton is a promising scaffold for developing cytotoxic and anti-inflammatory agents. Key structural modifications significantly influence the biological activity:
-
The Epidioxy Bridge: The stereochemistry of the endoperoxide bridge at C-9 and C-13 appears to be a critical determinant of the type of biological activity. The 9,13β isomer exhibits anti-inflammatory effects, while the 9α,13α isomer shows antitumor-promoting activity. This highlights the importance of the three-dimensional arrangement of this functional group for target interaction.
-
Modifications at the Carboxylic Acid Group: Derivatives of the related abietane, dehydroabietic acid, where the C-18 carboxylic acid is modified to an amine derivative, have shown significantly enhanced cytotoxicity against various cancer cell lines. This suggests that the C-18 position is a key site for derivatization to improve anticancer potency.
-
Oxygenation of the C-Ring: In other abietane diterpenoids, such as 7α-acetylhorminone, the presence of oxygen-containing functional groups on the C-ring is crucial for their cytotoxic activity.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to enable replication and further investigation.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Test compound (e.g., 9,13β-Epidioxy-8(14)-abieten-18-oic acid)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group with cells treated only with LPS and a blank group with untreated cells should be included.
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100. The IC50 value is then determined from a dose-response curve.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., SMMC-7721, A-549)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Antitumor-Promoting Activity: Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This assay is used to screen for potential antitumor promoters by measuring the inhibition of EBV-EA activation induced by a tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA).
Materials:
-
Raji cells (human B-lymphoblastoid cell line carrying the EBV genome)
-
RPMI 1640 medium supplemented with 10% FBS
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
n-butyric acid
-
Test compound
-
Fluorescein-isothiocyanate (FITC)-labeled anti-EA antibody
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture Raji cells in RPMI 1640 medium.
-
Induction of EBV-EA: Induce EBV-EA activation by treating the cells with TPA (e.g., 32 ng/mL) and n-butyric acid (e.g., 4 mM) in the presence of various concentrations of the test compound.
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
Immunofluorescence Staining: Smear the cells onto a glass slide, dry, and fix with acetone.
-
Stain the fixed cells with FITC-labeled anti-EA antibody.
-
Data Acquisition: Observe the cells under a fluorescence microscope and count the number of EA-positive cells.
-
Data Analysis: The inhibition rate is calculated based on the reduction in the percentage of EA-positive cells in the treated groups compared to the control group (treated with TPA and n-butyric acid only).
Visualizing Structure-Activity Relationships
The following diagram illustrates the core abietane skeleton and highlights the key structural features that influence the biological activity of this compound and its analogs.
Caption: Key structural features of the abietane skeleton influencing biological activity.
References
A Comparative Analysis of 9,13-Epidioxy-8(14)-abieten-18-oic Acid and Other Nitric Oxide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nitric oxide (NO) inhibitory activity of 9,13-Epidioxy-8(14)-abieten-18-oic acid against other well-known NO inhibitors. The data presented is intended to assist researchers in evaluating its potential as a therapeutic agent for inflammatory and related disorders where nitric oxide plays a significant pathological role.
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of this compound and other standard NO inhibitors was evaluated based on their half-maximal inhibitory concentration (IC50) values in lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines. These cell lines are standard models for studying inflammation and NO production.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | Murine Microglia (BV2) | 57.3 ± 0.2 | [1][2][3] |
| L-NAME | Murine Microglia (BV2) | 18.9 | |
| L-NAME | Murine Macrophage (RAW 264.7) | 27.13 | |
| Parthenolide (B1678480) | Human Monocytic (THP-1) | 1.091 - 2.620¹ | |
| Aminoguanidine | Not specified in comparable assay | N/A |
¹IC50 range reflects the inhibition of various inflammatory cytokines and NO.
Experimental Protocols
The following is a generalized protocol for determining the nitric oxide inhibitory activity of a compound in LPS-stimulated macrophages or microglial cells, based on commonly cited methodologies.
1. Cell Culture and Treatment:
-
Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV2) are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period, typically 1-2 hours.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production. A control group is treated with LPS alone.
2. Measurement of Nitric Oxide Production (Griess Assay):
-
After a 24-hour incubation period with LPS and the test compound, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system.
-
The Griess assay involves a two-step diazotization reaction. Briefly, sulfanilamide (B372717) reacts with nitrite in an acidic medium to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo derivative.
-
The absorbance of the resulting solution is measured spectrophotometrically at a wavelength of approximately 540 nm.
-
The nitrite concentration is calculated by comparing the absorbance values of the samples to a standard curve generated with known concentrations of sodium nitrite.
3. Data Analysis:
-
The percentage of NO inhibition is calculated for each concentration of the test compound relative to the LPS-only control.
-
The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in NO production, is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The production of nitric oxide in inflammatory conditions is primarily mediated by the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is tightly regulated by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
LPS-Induced Nitric Oxide Production Pathway
Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages and microglial cells, triggering a signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including iNOS. The resulting iNOS enzyme catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.
Caption: LPS-induced NO production pathway.
Experimental Workflow for NO Inhibition Assay
The general workflow for assessing the NO inhibitory potential of a compound involves cell culture, treatment, and subsequent measurement of nitrite levels.
Caption: Workflow for NO inhibition assay.
Mechanisms of Action of Compared Inhibitors
The inhibitors discussed in this guide employ different mechanisms to reduce nitric oxide production.
Caption: Mechanisms of NO inhibitors.
-
This compound: While the precise molecular target has not been fully elucidated, its ability to inhibit NO production in LPS-stimulated cells suggests that it likely interferes with the upstream inflammatory signaling pathways, potentially at the level of NF-κB activation or other signaling molecules involved in iNOS gene expression.
-
L-NAME (Nω-nitro-L-arginine methyl ester): This compound is a non-selective inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[1][4][5][6][7] It acts as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the conversion of L-arginine to nitric oxide.
-
Parthenolide: This sesquiterpene lactone is known to inhibit the NF-κB signaling pathway.[8][9][10][11][12] By preventing the activation of NF-κB, parthenolide effectively blocks the transcription of the iNOS gene, leading to a reduction in NO production.[8][9][10][11][12]
-
Aminoguanidine: This compound is recognized as a selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. Its selectivity makes it a valuable tool for distinguishing the effects of iNOS-derived NO from that produced by the constitutive NOS isoforms.
References
- 1. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitric oxide synthase inhibition with l-NAME reduces maximal oxygen uptake but not gas exchange threshold during incremental cycle exercise in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 9. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Targeted Nano-Parthenolide Molecule against NF-kB in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Diterpenoid Anti-Inflammatory Effects: A Comparison of Key Bioassays
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of common bioassays used to validate the anti-inflammatory properties of diterpenoids. It provides a summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in the selection of appropriate validation methods.
Diterpenoids, a large and structurally diverse class of natural products, have garnered significant interest for their potent anti-inflammatory activities. Validating these effects requires robust and reproducible bioassays. This guide compares the performance of several widely used in vitro assays, offering insights into their principles, methodologies, and the types of data they generate.
Comparative Analysis of Bioassay Performance
The selection of a suitable bioassay is critical for accurately assessing the anti-inflammatory potential of diterpenoid candidates. The following table summarizes quantitative data from various studies, showcasing the half-maximal inhibitory concentrations (IC50) of different terpenoids in key anti-inflammatory assays. This allows for a direct comparison of their potency.
| Compound Class | Compound Name | Bioassay | Cell Line/Enzyme | Stimulant | IC50 (µM) | Reference |
| Diterpenoid | Andrographolide | NF-κB Inhibition | ELAM9-RAW264.7 | LPS | Not specified | [1] |
| Triterpenoid (B12794562) | Oleanolic Acid | PGE2 Release | Mouse Peritoneal Macrophages | Calcium Ionophore | 23.51 | [2] |
| Triterpenoid | Oleanolic Acid | LTC4 Release | Mouse Peritoneal Macrophages | Calcium Ionophore | 16.79 | [2] |
| Triterpenoid | Ursolic Acid | PGE2 Release | Mouse Peritoneal Macrophages | Calcium Ionophore | 60.91 | [2] |
| Triterpenoid | Ursolic Acid | TXB2 Release | Human Platelets | Calcium Ionophore | 50.21 | [2] |
| Norsesterterpene Peroxide | Epimuqubilin A | NO Production | RAW 264.7 | LPS | 7.4 | [3] |
| Norsesterterpene Peroxide | Sigmosceptrellin A | NO Production | RAW 264.7 | LPS | 9.9 | [3] |
| Clerodane Diterpenes | Various | Cytotoxicity (MTT) | Various Cancer Cell Lines | - | Varies | [4] |
| Alkaloid (from Cortex phellodendri) | Various | COX-2 & 5-LOX Inhibition | Enzyme Assay | - | Varies | [5] |
Key Signaling Pathway in Diterpenoid Anti-inflammatory Action
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and many diterpenoids exert their anti-inflammatory effects by inhibiting this pathway at various points.[6][7][8][9]
Experimental Workflow for Bioassay Validation
A standardized workflow is essential for the reliable screening and validation of diterpenoids for their anti-inflammatory properties. The following diagram illustrates a general experimental pipeline.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[3][10][11][12]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test diterpenoid. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plate is incubated for an additional 24 hours.
-
Nitrite Measurement: 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the absorbance of the treated wells with that of the LPS-stimulated, untreated wells.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, providing a quantitative assessment of the pathway's activation.[13][14][15][16]
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Treatment and Stimulation: After 24-48 hours, the cells are pre-treated with the test diterpenoid at various concentrations for a specified duration, followed by stimulation with an NF-κB activator such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.
-
Cell Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of the diterpenoid is calculated by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays
These are enzyme-based assays that directly measure the ability of a compound to inhibit the activity of COX-1, COX-2, and 5-LOX, key enzymes in the inflammatory cascade.[17][18][19][20]
-
Assay Principle: Commercially available inhibitor screening kits are often used. These assays typically measure the production of prostaglandins (B1171923) (by COX enzymes) or leukotrienes (by 5-LOX) from their substrate, arachidonic acid.
-
Procedure:
-
The reaction is set up in a 96-well plate containing a reaction buffer, a heme cofactor (for COX assays), and the respective enzyme (COX-1, COX-2, or 5-LOX).
-
The test diterpenoid is added at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
After a specific incubation period, the reaction is stopped.
-
The product is quantified using a specific detection method, often a colorimetric or fluorometric measurement, as per the kit's instructions.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the signal from the wells with the test compound to the control wells without the inhibitor. The IC50 value is then determined.
By providing this comparative data and detailed experimental guidance, this document aims to facilitate the efficient and effective validation of novel diterpenoid compounds as potential anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bowdish.ca [bowdish.ca]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. rjptonline.org [rjptonline.org]
- 18. diva-portal.org [diva-portal.org]
- 19. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
- 20. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diterpenoids in Pine Species for Research and Development
This guide provides a comparative analysis of diterpenoid profiles across various pine (Pinus) species, tailored for researchers, scientists, and drug development professionals. Diterpenoids, a major class of terpenoids found in pine oleoresin, exhibit significant chemical diversity and a wide range of biological activities, making them prime candidates for phytochemical investigation and pharmaceutical application.
Comparative Analysis of Diterpenoid Profiles
Diterpenoids, particularly diterpene resin acids (DRAs), are abundant secondary metabolites in pine tissues, serving as a crucial component of the tree's defense mechanisms.[1] The composition and concentration of these compounds are not only tissue-specific but also vary significantly between different Pinus species.[2][3] Abietane (B96969) and pimarane-type acids are typically the most prevalent diterpenoids found in pine oleoresin.[2][4][5]
For instance, in Calabrian pine (Pinus nigra subsp. laricio), diterpene resin acids are the most abundant diterpenoids across all tissues, with abietane-type compounds prevailing over pimarane-types.[2][3] In contrast, studies on Pinus sylvestris needles have identified isoabienol (B156039) as a major diterpenoid constituent, indicating a different chemotypic profile.[6] Loblolly pine (Pinus taeda) is known to contain a range of quantifiable diterpenoid resin acids including pimaric, isopimaric, levopimaric, dehydroabietic, abietic, and neoabietic acids.[7][8] This species-specific variation underscores the importance of comparative analysis for sourcing specific bioactive compounds.
The following table summarizes the quantitative data on major diterpenoids identified in various pine species.
| Pine Species | Tissue | Major Diterpenoids Identified | Analytical Method | Reference |
| Pinus nigra subsp. laricio | Needles, Stem, Roots | Pimaric acid, Isopimaric acid, Palustric acid, Levopimaric acid, Dehydroabietic acid, Abietic acid, Neoabietic acid | GC-MS | [2] |
| Pinus taeda (Loblolly Pine) | Saplings, Wood | Pimaric acid, Isopimaric acid, Levopimaric acid, Palustric acid, Dehydroabietic acid, Abietic acid, Neoabietic acid | Fast-GC/FID | [7][8] |
| Pinus sylvestris | Needles | Isoabienol, (Z)-biformene, Abietadiene isomers, Manoyl oxide isomers | GC-MS | [6] |
| Pinus ponderosa | Phloem | Diterpene resin acids (unspecified) | GC-MS | [1] |
| Pinus jeffreyi | Wood | Diterpene acids (major fraction) | GC-MS | [9] |
| Pinus sabiniana | Wood | Diterpene acids (major fraction) | GC-MS | [9] |
| Pinus yunnanensis | Resin | Pinuyunnanacids (novel abietane diterpenoids) | NMR, MS | [10] |
Biological Activities of Pine Diterpenoids
Pine diterpenoids are a rich source of bioactive molecules with significant therapeutic potential. Abietic acid and its derivatives, commonly found in various pine species, have demonstrated diverse biological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities.[4]
-
Anti-inflammatory Activity : Diterpenoids isolated from the resin of Pinus yunnanensis have been shown to significantly downregulate the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-treated macrophage cells, indicating potent anti-inflammatory effects.[10]
-
Anticancer Activity : Pine extracts and isolated abietic acid have shown promising antiproliferative activity against various cancer cell lines.[4] For example, they can induce growth inhibition and apoptosis in MCF-7 breast cancer cells.[4] The anticancer effects of pinenes, another class of terpenes found in pine, involve arresting the cell cycle and inhibiting cancer cell proliferation.[11]
-
Antimicrobial Activity : The oleoresin of Pinus ponderosa exhibits broad antimicrobial activity.[12] Its diterpene acids are particularly effective against gram-positive bacteria, forming part of the tree's natural defense mechanism against microbial invasion.[12]
The diagram below illustrates a simplified signaling pathway for inflammation and the inhibitory action of certain pine diterpenoids.
Caption: Anti-inflammatory action of pine diterpenoids via NF-κB pathway inhibition.
Experimental Protocols
The extraction and analysis of diterpenoids from pine tissues typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).
This protocol is adapted from methodologies described for Pinus nigra and Loblolly Pine.[2][7]
-
Tissue Collection : Collect fresh plant material (e.g., needles, bark, resin) and immediately freeze in liquid nitrogen. Store at -80°C until analysis.[2]
-
Drying and Grinding : Thaw tissue samples and dry at room temperature for 48-72 hours in the dark. Grind the dried tissue into a fine powder.
-
Solvent Extraction :
-
Weigh approximately 250 mg of dried, ground tissue.
-
Add 2 mL of an n-hexane/acetone (1:1, v/v) mixture.[7] An alternative is n-hexane/dichloromethane (1:1, v/v).[2]
-
Place the mixture in an ultrasonic bath at 25°C for 20 minutes.[2]
-
Centrifuge and collect the supernatant. Repeat the extraction on the pellet.
-
Pool the supernatants. To remove residual water, pass the extract through a column containing anhydrous Na2SO4.
-
To improve the volatility and thermal stability of diterpene resin acids for GC-MS analysis, they must be derivatized.[2]
-
Take a 50 µL aliquot of the extract and dry it under a gentle stream of nitrogen gas.
-
Add 100 µL of a 1:1 (v/v) mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.
-
Heat the sample at 65°C for 30 minutes to allow for complete derivatization.
-
Instrument : Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column : A non-polar capillary column, such as a VF-5ms (15 m × 0.15 mm, 0.15 µm film thickness), is suitable.[2]
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.[2]
-
Injection : Inject 0.5 µL of the derivatized sample in splitless mode.
-
Temperature Program : An example program is: start at 90°C (hold for 2 min), ramp up to 350°C at 44.7°C/min, and hold for 5 min.[2]
-
Mass Spectrometry : Use electron impact (EI) ionization. Scan a mass range of m/z 50-650.
-
Identification and Quantification : Identify compounds by comparing their mass spectra and retention indices with those of known standards and spectral libraries (e.g., NIST). Quantify using calibration curves of pure standards.
The general workflow for diterpenoid analysis is visualized in the diagram below.
Caption: General experimental workflow for pine diterpenoid analysis.
References
- 1. keefover-ringlab.botany.wisc.edu [keefover-ringlab.botany.wisc.edu]
- 2. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Growth Inhibition and Apoptotic Effect of Pine Extract and Abietic Acid on MCF-7 Breast Cancer Cells via Alteration of Multiple Gene Expressions Using In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diterpenoid fingerprints in pine foliage across an environmental and chemotypic matrix: isoabienol content is a key trait differentiating chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. fs.usda.gov [fs.usda.gov]
- 10. Seven diterpenoids from the resin of Pinus yunnanensis Franch and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Phytochemicals Derived from Gymnosperms in the Prevention and Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial terpenes from oleoresin of ponderosa pine treePinus ponderosa: A defense mechanism against microbial invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of 9,13-Epidioxy-8(14)-abieten-18-oic Acid Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the diterpenoid 9,13-Epidioxy-8(14)-abieten-18-oic acid, with a focus on assessing the specificity of its actions. We compare its performance against structurally related abietane (B96969) diterpenoids—abietic acid, dehydroabietic acid, and isopimaric acid—and provide supporting experimental data and protocols to offer a comprehensive overview for research and development.
Executive Summary
This compound demonstrates notable anti-inflammatory and potential antitumor-promoting activities. Its specificity is highlighted by its moderate inhibition of nitric oxide (NO) production in microglia at concentrations that do not exhibit significant cytotoxicity. This suggests a targeted biological effect rather than a general toxicological one. In comparison to other abietane diterpenoids, it presents a distinct bioactivity profile. This guide delves into the quantitative data, experimental methodologies, and cellular pathways to elucidate these specificities.
Data Presentation: Comparative Bioactivity of Abietane Diterpenoids
The following table summarizes the quantitative data on the bioactivities of this compound and its comparators.
| Compound | Bioactivity | Assay System | IC50 / MIC | Cytotoxicity (IC50) | Selectivity Index (SI) | Reference |
| This compound | Anti-inflammatory (NO inhibition) | LPS-stimulated BV2 microglia | 57.3 ± 0.2 µM | > 20 µM (No significant toxicity observed at 20 µM) | > 0.35 | [1][2] |
| Antitumor-promoting (EBV-EA inhibition) | TPA-induced Raji cells | Potent inhibitor (qualitative) | Not Reported | Not Calculable | [1][2][3] | |
| Abietic Acid | Anti-inflammatory (NO inhibition) | LPS-stimulated macrophages | Weakly active | 14.9 µg/mL (HeLa cells) | Not Calculable | [4] |
| Cytotoxicity | PC-9 & H1975 NSCLC cells | 14.54 µM & 19.97 µM | - | - | [5] | |
| Antimicrobial (MRSP) | Broth microdilution | 32-64 µg/mL | Not Reported | Not Calculable | [6][7][8] | |
| Antimicrobial (MSSP) | Broth microdilution | 8 µg/mL | Not Reported | Not Calculable | [6][7][8] | |
| Dehydroabietic Acid | Anti-inflammatory (NO inhibition) | Macrophage cell lines | Active (qualitative) | 19.59 ± 7.40 µg/mL | Not Calculable | |
| Cytotoxicity | SMMC-7721 & HepG2 cells | 0.12 - 0.36 µM (derivatives) | - | - | [9] | |
| Antimicrobial (S. aureus) | Broth microdilution | 7.81 µg/mL | Not Reported | Not Calculable | [10][11][12] | |
| Antimicrobial (M. smegmatis) | Broth microdilution | 7.81 µg/mL | Not Reported | Not Calculable | [10][11][12] | |
| Isopimaric Acid | Antimicrobial (MRSA) | Broth microdilution | 32-64 µg/mL | Not Reported | Not Calculable | [13][14] |
| Cytotoxicity | MDA-MB-231 cells | 15 µM (for a related compound) | - | - | [15] |
Note: Selectivity Index (SI) is calculated as Cytotoxicity IC50 / Bioactivity IC50. A higher SI indicates greater specificity.
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in BV2 Microglia
This protocol is used to assess the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Culture: Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-treated for 1 hour.
-
Stimulation: LPS is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
50 µL of cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well and incubated for another 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay determines cell viability and is used to assess the cytotoxicity of the test compounds.
-
Cell Culture and Seeding: Cells (e.g., BV2 microglia) are cultured and seeded in a 96-well plate as described above.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for 24-48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium is carefully removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is gently shaken for 10 minutes, and the absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value for cytotoxicity is calculated from the dose-response curve.
Antitumor-Promoting Activity: Epstein-Barr Virus Early Antigen (EBV-EA) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activation of the EBV lytic cycle, which is a marker for potential antitumor-promoting activity.
-
Cell Culture: Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Induction of EBV Lytic Cycle: Raji cells are seeded at a density of 1 x 10^6 cells/mL. The lytic cycle is induced by adding 12-O-tetradecanoylphorbol-13-acetate (TPA) at a final concentration of 20 ng/mL and sodium butyrate (B1204436) (3 mM).
-
Compound Treatment: The test compound is added at various concentrations simultaneously with the inducers.
-
Incubation: The cells are incubated for 48 hours.
-
Detection of EBV-EA (Indirect Immunofluorescence):
-
Cells are harvested, washed with PBS, and smeared onto glass slides.
-
The smears are air-dried and fixed with cold acetone (B3395972) for 10 minutes.
-
The fixed cells are incubated with human serum containing high-titer antibodies to EBV-EA for 1 hour at 37°C.
-
After washing with PBS, the slides are incubated with a fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-human IgG antibody for 1 hour.
-
The slides are washed again, mounted, and observed under a fluorescence microscope.
-
-
Data Analysis: The percentage of EA-positive cells is determined by counting at least 500 cells per sample. The inhibitory effect of the compound is calculated relative to the TPA-treated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing anti-inflammatory activity and cytotoxicity.
Caption: TPA-induced signaling pathway for EBV early antigen activation.
References
- 1. This compound | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid | CAS:116499-73-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. Abietic acid suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of Abietic Acid with Oxacillin against Methicillin-Resistant Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Secure Verification [radar.ibiss.bg.ac.rs]
- 13. Isopimaric acid from Pinus nigra shows activity against multidrug-resistant and EMRSA strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Antimicrobial Activity of Isopimarane-Type Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity of 9,13-Epidioxy-8(14)-abieten-18-oic acid Across Diverse Cell Lines
For Immediate Release
This guide provides a comparative overview of the biological cross-reactivity of the abietane (B96969) diterpenoid, 9,13-Epidioxy-8(14)-abieten-18-oic acid, across various cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of the compound's therapeutic potential.
Summary of Biological Activity
This compound, a natural product isolated from sources such as the trunk of Abies holophylla and the needles of the red pine (Pinus densiflora), has demonstrated a range of biological activities.[1][2] These activities include anti-inflammatory effects, potential antitumor-promoting properties, and cytotoxic effects against various cancer cell lines. This guide synthesizes the available quantitative data to offer a comparative perspective on its efficacy and selectivity.
Quantitative Data on Biological Activity
The following table summarizes the key quantitative findings on the bioactivity of this compound in different cell lines.
| Cell Line | Cell Type | Assay Type | Endpoint | Result (IC₅₀) | Reference |
| Murine Microglia | |||||
| BV-2 | Microglia (mouse) | Nitric Oxide Inhibition | IC₅₀ | 57.3 ± 0.2 µM | --INVALID-LINK-- |
| Human Cancer Cell Lines | |||||
| A549 | Lung Carcinoma (human) | Cytotoxicity (SRB) | IC₅₀ | > 10 µM | --INVALID-LINK-- |
| SK-OV-3 | Ovarian Cancer (human) | Cytotoxicity (SRB) | IC₅₀ | > 10 µM | --INVALID-LINK-- |
| SK-MEL-2 | Skin Melanoma (human) | Cytotoxicity (SRB) | IC₅₀ | > 10 µM | --INVALID-LINK-- |
| HCT-116 | Colon Carcinoma (human) | Cytotoxicity (SRB) | IC₅₀ | > 10 µM | --INVALID-LINK-- |
| Other Activity | |||||
| Raji | Burkitt's Lymphoma (human) | EBV-EA Inhibition | - | Potent Inhibitory Effects | --INVALID-LINK-- |
Experimental Methodologies
Cytotoxicity Screening: Sulforhodamine B (SRB) Assay
The cytotoxicity of this compound against human cancer cell lines (A549, SK-OV-3, SK-MEL-2, and HCT-116) was determined using the Sulforhodamine B (SRB) assay.
Protocol Steps:
-
Cell Plating: Adherent human cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution for 30 minutes at room temperature.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured on a microplate reader at a wavelength of approximately 515 nm. The intensity of the color is proportional to the cell number.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglia BV-2 cells.
Protocol Steps:
-
Cell Culture: BV-2 cells are cultured in 96-well plates.
-
Treatment and Stimulation: Cells are pre-treated with different concentrations of this compound for a short period before being stimulated with LPS (lipopolysaccharide) to induce NO production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine), which reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.
-
Quantification: The absorbance of the colored product is measured using a microplate reader at approximately 540 nm. The amount of nitrite is proportional to the NO produced by the cells.
Antitumor-Promoting Activity: Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition Assay
The potential of this compound to act as an antitumor-promoting agent was evaluated by its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells.
Protocol Steps:
-
Cell Culture and Induction: Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, are cultured. The lytic cycle of the virus is induced by treating the cells with a tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA) in combination with n-butyric acid.
-
Compound Treatment: The cells are simultaneously treated with various concentrations of this compound.
-
Incubation: The cells are incubated for a period that allows for the expression of the early antigen (e.g., 48 hours).
-
Immunofluorescence Staining: After incubation, cell smears are prepared and stained using an indirect immunofluorescence technique with human sera containing antibodies against EBV-EA.
-
Quantification: The percentage of cells expressing the early antigen (EA-positive cells) is determined by counting under a fluorescence microscope. A reduction in the percentage of EA-positive cells in the presence of the compound indicates inhibitory activity.
Discussion of Signaling Pathways
While the specific signaling pathways modulated by this compound have not been extensively elucidated, its chemical structure as an abietane diterpenoid places it within a class of compounds known to interact with key cellular signaling cascades implicated in cancer and inflammation.
Other abietane diterpenoids have been shown to exert their anticancer effects through various mechanisms, including:
-
Inhibition of the JAK/STAT Pathway: Some abietanes can suppress the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and differentiation.[3]
-
Modulation of the PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route for cell growth and survival that can be inhibited by certain abietane diterpenoids.[3][4]
-
Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is also involved in cancer development and progression. Some abietanes have been identified as inhibitors of this pathway.[3]
The observed anti-inflammatory and potential antitumor-promoting activities of this compound suggest that it may also interact with one or more of these critical signaling pathways. Further investigation is warranted to delineate its precise mechanism of action.
References
- 1. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking 9,13-Epidioxy-8(14)-abieten-18-oic acid: A Comparative Guide for Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9,13-Epidioxy-8(14)-abieten-18-oic acid is a diterpenoid that has been investigated for its biological activities. It has demonstrated potent inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation, suggesting potential anti-tumor-promoting properties.[1][2][3] Additionally, it exhibits anti-inflammatory activity by moderately inhibiting nitric oxide (NO) production in lipopolysaccharide-stimulated murine microglia BV2 cells, with a reported IC50 value of 57.3 ± 0.2 µM.[1][2]
A key study evaluated the cytotoxicity of this compound against a panel of human cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT-116 (colon cancer). However, the specific IC50 values from this study are not publicly available, precluding a direct quantitative comparison of its anti-cancer potency. This guide, therefore, provides a framework for comparison by presenting cytotoxicity data for established anti-cancer drugs against the same cell lines and discussing the potential mechanisms of action for this compound based on the known activities of related diterpenoids.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for standard chemotherapeutic agents against the cancer cell lines for which this compound has been reportedly tested. It is critical to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number, assay type, and exposure time. Therefore, the data presented below should be considered as a reference point, and direct head-to-head comparisons in the same experimental setup are necessary for a definitive assessment.
Table 1: IC50 Values of Benchmark Anti-Cancer Drugs against Various Human Cancer Cell Lines
| Compound | A549 (Lung) | SK-OV-3 (Ovarian) | SK-MEL-2 (Melanoma) | HCT-116 (Colon) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Doxorubicin | > 20 µM | - | - | 1.9 µg/ml |
| Paclitaxel | - | 0.7 to 1.8 nM | - | - |
| Cisplatin | > 20 µM | 17.4 to 25.7 µM | - | - |
Note: The IC50 values for the benchmark drugs are sourced from multiple studies and are presented as a range where applicable. The significant variability underscores the importance of concurrent testing.
Potential Mechanism of Action and Signaling Pathways
While the specific anti-cancer signaling pathways modulated by this compound have not been fully elucidated, the broader class of diterpenoids and related abietane-type compounds are known to exert their anti-cancer effects through various mechanisms. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Based on studies of related compounds like abietic acid, potential signaling pathways that could be affected by this compound include:
-
NF-κB Signaling Pathway: Many natural products with anti-inflammatory and anti-cancer properties are known to inhibit the NF-κB pathway, which is crucial for cancer cell survival and proliferation.
-
PI3K/Akt Signaling Pathway: This is a key pathway that promotes cell survival and growth. Inhibition of this pathway is a common mechanism for anti-cancer drugs.
-
Apoptosis Pathways: Diterpenoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.
Below is a generalized diagram of a potential anti-cancer signaling pathway that could be influenced by this compound.
Caption: Potential Anti-Cancer Signaling Pathways.
Experimental Protocols
To conduct a thorough benchmarking of this compound, a series of standardized in vitro assays should be performed. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., A549, SK-OV-3, SK-MEL-2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and benchmark compounds (e.g., Doxorubicin, Paclitaxel) in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with the test compound, lyse the cells, and extract the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental Workflow for Benchmarking.
Conclusion
This compound presents as a compound of interest with potential anti-tumor-promoting and anti-inflammatory activities. However, a comprehensive assessment of its direct anti-cancer efficacy is currently hampered by the lack of publicly available cytotoxicity data. To rigorously benchmark this compound against known anti-cancer agents, it is imperative to perform direct comparative studies following standardized protocols as outlined in this guide. Future research should focus on determining the IC50 values of this compound against a panel of cancer cell lines and elucidating its precise mechanism of action to ascertain its therapeutic potential in oncology.
References
A Comparative Guide to Diterpenoid Efficacy: A Statistical Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various diterpenoids, supported by experimental data. It is designed to facilitate informed decisions in the exploration of these natural compounds for therapeutic applications.
This guide delves into the anticancer, anti-inflammatory, and antimicrobial efficacy of a range of diterpenoids, presenting quantitative data in structured tables for straightforward comparison. Detailed methodologies for key experimental assays are provided to ensure reproducibility and critical evaluation of the cited data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the underlying mechanisms and experimental designs.
Comparative Efficacy of Diterpenoids: A Quantitative Overview
The therapeutic potential of diterpenoids is vast, with numerous studies highlighting their potent biological activities. To provide a clear comparative landscape, the following tables summarize the efficacy of various diterpenoids across different therapeutic areas, primarily focusing on their half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.
Anticancer Activity
Diterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The IC50 values, representing the concentration of a diterpenoid required to inhibit the growth of 50% of cancer cells, are a key metric for comparison. The data below is compiled from multiple studies, and it is important to note that experimental conditions can vary between studies.[1][2][3][4]
| Diterpenoid | Cancer Cell Line | IC50 (µM) | Diterpenoid Type | Reference |
| Jolkinolide B | MDA-MB-231 (Breast) | 1.54 | ent-Abietane | [1] |
| A549 (Lung) | 2.38 | [1] | ||
| K562 (Leukemia) | 0.96 | [1] | ||
| Oridonin | HeLa (Cervical) | 3.2 | ent-Kaurane | [2] |
| PC-3 (Prostate) | 5.6 | [2] | ||
| Triptolide | HL-60 (Leukemia) | 0.02 | Diterpene Triepoxide | [2] |
| A549 (Lung) | 0.01 | [2] | ||
| Lipojesaconitine | A549 (Lung) | 6.0 | Aconitine-type C19-diterpenoid alkaloid | [3] |
| MDA-MB-231 (Breast) | 7.3 | [3] | ||
| MCF-7 (Breast) | 6.8 | [3] | ||
| Dehydrovibsanin G | A431 (Skin) | 20.6 | Vibsane | [4] |
| T47D (Breast) | 15.6 | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of diterpenoids are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) or to suppress the activity of enzymes such as cyclooxygenase-2 (COX-2). The IC50 values in the table below represent the concentration of the diterpenoid that inhibits 50% of the specific inflammatory response.[5][6][7][8][9]
| Diterpenoid | Assay | IC50 (µM) | Reference |
| Briarellin S | iNOS inhibition | 20.3 | [5] |
| Seco-briarellinone | iNOS inhibition | 4.7 | [5] |
| 13β-hydroxy conidiogenone C | NO production inhibition | 2.19 | [8] |
| Konishone | NO production inhibition | 9.8 µg/mL | [7] |
| 3β-hydroxy-5,6-dehydrosugiol | NO production inhibition | 7.9 µg/mL | [7] |
| Rubellin A | Superoxide anion generation inhibition | 1.37 | [9] |
| Rubellin C | Elastase release inhibition | 1.47 | [9] |
Antimicrobial Activity
Diterpenoids also exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of efficacy.
| Diterpenoid | Microorganism | MIC (µg/mL) | Reference |
| ent-Abietane-type diterpenoid (Compound 11) | Mycobacterium tuberculosis | 1.5 | [10] |
| Labdane diterpene (Compound 71) | Staphylococcus aureus | 15.6 | [10] |
| Labdane diterpene (Compound 72) | Staphylococcus aureus | 15.6 | [10] |
| (–)-Hardwickiic acid | Bacillus spizizenii | 10.4 (MBC) | [11] |
| (–)-3-Copalyl-3-hydroxy-2-methylene-propanoic acid | Bacillus spizizenii | 5.2 (MBC) | [11] |
| Acanthoic acid | Streptococcus mutans | <1 | [12] |
| Continentalic acid | Streptococcus mutans | <1 | [12] |
| Kaurenoic acid | Streptococcus mutans | <1 | [12] |
Experimental Protocols
To ensure the validity and reproducibility of the efficacy data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cytotoxicity (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Diterpenoid stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the diterpenoids in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the diterpenoids. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the diterpenoid and fitting the data to a sigmoidal dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][9][13][14]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Diterpenoid stock solutions (in a suitable solvent)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the diterpenoids in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no diterpenoid) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the diterpenoid that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[1][6][15]
Materials:
-
Cell lysate from treated and untreated cells
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Lysis: Treat cells with the diterpenoid of interest to induce apoptosis. Lyse the cells to release cellular contents, including caspases.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: If using a colorimetric substrate (Ac-DEVD-pNA), measure the absorbance at 405 nm. If using a fluorogenic substrate, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity. Compare the activity in treated cells to that in untreated cells.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
Diterpenoids exert their effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Caption: The JAK/STAT signaling pathway, crucial in cell proliferation and survival.
Caption: The PI3K/Akt/mTOR pathway, a central regulator of cell growth.
Experimental Workflow
The following diagram illustrates a general workflow for the statistical analysis of diterpenoid efficacy.
Caption: A typical workflow for evaluating and comparing diterpenoid efficacy.
Statistical Considerations
When comparing the efficacy of different diterpenoids, it is crucial to employ appropriate statistical methods to determine if the observed differences are significant. The choice of statistical test depends on the experimental design and the nature of the data. For comparing IC50 values between two or more groups, analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey's test) is commonly used. For pairwise comparisons, a Student's t-test may be appropriate. It is essential to report the statistical tests used, the p-values, and the confidence intervals to allow for a thorough evaluation of the findings.
This guide provides a foundational framework for the comparative analysis of diterpenoid efficacy. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their research when interpreting these data.
References
- 1. assay-protocol.com [assay-protocol.com]
- 2. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. biogot.com [biogot.com]
Safety Operating Guide
Safe Disposal of 9,13-Epidioxy-8(14)-abieten-18-oic acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 9,13-Epidioxy-8(14)-abieten-18-oic acid, a compound belonging to the abietane (B96969) diterpenoid class. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Hazard Identification and Safety Precautions
This compound and similar compounds present several hazards.[1] It is crucial to handle this substance with appropriate personal protective equipment (PPE) and to be aware of its environmental impact.
Summary of Hazard Information
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
| Hazardous to the aquatic environment, short-term (Acute) (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Hazardous to the aquatic environment, long-term (Chronic) (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. |
Step-by-Step Disposal Protocol
Proper disposal of this compound is critical to prevent environmental contamination and ensure laboratory safety. Do not allow this product to enter drains, groundwater, or water courses.[1][2]
1. Waste Identification and Classification:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]
-
Based on its high aquatic toxicity, this compound should be treated as a hazardous waste.
-
For transportation purposes, it is classified under UN3077, Environmentally hazardous substance, solid, n.o.s., Hazard Class 9, Packing Group III.[2]
2. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, disposable labware) in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be kept in a well-ventilated area.
3. Spill Management:
-
In case of a spill, avoid dust formation.[2]
-
Wear appropriate PPE, including gloves, eye protection, and a respirator if ventilation is inadequate.
-
Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[2]
-
Local authorities should be notified if significant spillages cannot be contained.[2]
4. Final Disposal:
-
All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for final disposal.
-
Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
